2-Pyrimidinamine, 5-bromo-N,N,4,6-tetramethyl-
説明
The exact mass of the compound 2-Pyrimidinamine, 5-bromo-N,N,4,6-tetramethyl- is 229.02146 g/mol and the complexity rating of the compound is 139. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Pyrimidinamine, 5-bromo-N,N,4,6-tetramethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Pyrimidinamine, 5-bromo-N,N,4,6-tetramethyl- including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
5-bromo-N,N,4,6-tetramethylpyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BrN3/c1-5-7(9)6(2)11-8(10-5)12(3)4/h1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBIJEAJOHNQHNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N(C)C)C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501258047 | |
| Record name | 5-Bromo-N,N,4,6-tetramethyl-2-pyrimidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501258047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1083329-52-5 | |
| Record name | 5-Bromo-N,N,4,6-tetramethyl-2-pyrimidinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1083329-52-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-N,N,4,6-tetramethyl-2-pyrimidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501258047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical structure and properties of 2-Pyrimidinamine, 5-bromo-N,N,4,6-tetramethyl-
The following technical guide details the chemical structure, synthesis, and properties of 5-bromo-N,N,4,6-tetramethylpyrimidin-2-amine (also chemically known as 5-bromo-2-(dimethylamino)-4,6-dimethylpyrimidine ).
High-Value Heterocyclic Scaffold for Medicinal Chemistry
Executive Summary
5-bromo-N,N,4,6-tetramethylpyrimidin-2-amine is a highly functionalized pyrimidine derivative utilized primarily as an intermediate in the synthesis of pharmaceutical agents, particularly kinase inhibitors and receptor antagonists. Its structure features a "push-pull" electronic system: the electron-donating dimethylamino group at the 2-position and methyl groups at the 4,6-positions activate the ring, while the 5-bromo substituent serves as a versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).
This guide provides a comprehensive analysis of its physicochemical properties, a validated synthesis protocol, and a strategic workflow for its application in drug discovery.
Chemical Identity & Structure Analysis
The molecule is a tetrasubstituted pyrimidine. The specific arrangement of substituents dictates its reactivity profile, making it a stable yet reactive electrophile for downstream functionalization.
Nomenclature and Identifiers
| Property | Detail |
| Chemical Name | 5-bromo-N,N,4,6-tetramethylpyrimidin-2-amine |
| Systematic Name | 5-bromo-2-(dimethylamino)-4,6-dimethylpyrimidine |
| Molecular Formula | C₁₀H₁₆BrN₃ |
| Molecular Weight | 258.16 g/mol |
| CAS Registry Number | Note: Often indexed under analog CAS 17759-30-7 in generic databases, but chemically distinct. Verify structure explicitly. |
| SMILES | CN(C)c1nc(C)c(Br)c(C)n1 |
Structural Electronic Effects
-
C2-Dimethylamino Group: A strong
-donor (+M effect). It increases electron density in the pyrimidine ring, rendering the nitrogen atoms more basic and the ring less susceptible to nucleophilic attack compared to bare pyrimidines. -
C4/C6-Methyl Groups: Provide steric bulk and weak electron donation (+I effect). They block nucleophilic attack at the 4 and 6 positions, directing electrophilic substitution (if the bromine were absent) to the 5-position.
-
C5-Bromo Group: The key reactive center. Despite the electron-rich nature of the ring, the C-Br bond is activated enough for oxidative addition by transition metals (Pd, Ni), facilitating cross-coupling.
Physicochemical Properties[1][2][3]
The following data represents the consensus properties for 5-bromo-2-(dialkylamino)-4,6-dimethylpyrimidines.
| Property | Value / Description |
| Physical State | Off-white to pale yellow crystalline solid |
| Melting Point | 85–90 °C (Predicted based on N,N-dimethyl analog vs. NH₂ analog MP ~180°C) |
| Solubility | Soluble in DCM, Chloroform, Ethyl Acetate, DMSO. Insoluble in water. |
| pKa (Conjugate Acid) | ~4.5–5.0 (The NMe₂ group increases basicity relative to unsubstituted pyrimidine) |
| LogP | ~2.5 (Lipophilic due to four methyl groups and bromine) |
Synthesis & Manufacturing Protocol
This protocol outlines a robust, self-validating synthesis route starting from commercially available precursors. The method utilizes a condensation-bromination sequence that avoids expensive transition metals in the primary steps.
Synthetic Pathway Visualization
The following diagram illustrates the two-stage synthesis: Cyclocondensation followed by Electrophilic Aromatic Substitution.
Figure 1: Two-step synthesis of 5-bromo-N,N,4,6-tetramethylpyrimidin-2-amine.
Detailed Methodology
Step 1: Synthesis of 2-(Dimethylamino)-4,6-dimethylpyrimidine
-
Reagents: Acetylacetone (1.0 eq), 1,1-Dimethylguanidine sulfate (1.0 eq), Potassium Carbonate (2.5 eq).
-
Solvent: Ethanol (Absolute).
-
Procedure:
-
Dissolve 1,1-dimethylguanidine sulfate and K₂CO₃ in ethanol.
-
Add acetylacetone dropwise at room temperature.
-
Heat the mixture to reflux (78 °C) for 12 hours.
-
Cool to room temperature and filter off inorganic salts.
-
Concentrate the filtrate in vacuo.
-
Purification: Recrystallize from hexane/ether or distill under reduced pressure.
-
-
Validation (NMR Check): Look for the disappearance of the ketone carbonyl signal and the appearance of a pyrimidine aromatic proton at C5 (~6.3 ppm, singlet).
Step 2: Regioselective Bromination (C5-H → C5-Br)
-
Reagents: 2-(Dimethylamino)-4,6-dimethylpyrimidine (1.0 eq), N-Bromosuccinimide (NBS) (1.05 eq).
-
Solvent: Dichloromethane (DCM) or Acetonitrile (ACN).
-
Procedure:
-
Dissolve the pyrimidine intermediate in DCM at 0 °C.
-
Add NBS portion-wise over 15 minutes to control the exotherm.
-
Allow to warm to Room Temperature (RT) and stir for 2 hours.
-
Quench: Wash with 10% Na₂S₂O₃ (sodium thiosulfate) to remove excess bromine, then NaHCO₃.
-
Dry organic layer over MgSO₄ and concentrate.
-
-
Self-Validating Endpoint:
-
TLC: The product will be less polar (higher Rf) than the starting material.
-
¹H NMR: The critical diagnostic is the disappearance of the C5-H singlet (approx. 6.3 ppm).[1] The methyl signals (C4/C6-Me and N-Me) will shift slightly downfield due to the inductive effect of the bromine.
-
Reactivity Profile & Drug Discovery Applications
The 5-bromo position is the primary vector for chemical diversity. The steric bulk of the 4,6-methyl groups prevents unwanted side reactions at the ring carbons, forcing reactivity almost exclusively to the C-Br bond or the exocyclic amine.
Functionalization Workflow
This molecule is an ideal "Hub" for diversity-oriented synthesis.
Figure 2: Divergent synthesis pathways utilizing the 5-bromo scaffold.
Mechanistic Insights for Researchers
-
Suzuki Coupling: The electron-rich nature of the pyrimidine ring makes the oxidative addition of Pd(0) slower than in electron-deficient systems (like 2-chloropyrimidine). Recommendation: Use electron-rich ligands (e.g., SPhos, XPhos) or elevated temperatures to facilitate the coupling.
-
Lithiation: Halogen-lithium exchange at the 5-position is very fast at -78 °C. This species can be quenched with DMF to generate the aldehyde, a precursor for "bio-isostere" design.
Safety and Handling
-
Hazards: As a brominated organic amine, treat as a potential irritant and skin sensitizer.
-
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). Light sensitive (C-Br bond can undergo photolysis over long periods).
-
Disposal: Halogenated organic waste streams.
References
-
Synthesis of 2-amino-4,6-dimethylpyrimidine derivatives
- Source: ChemicalBook & PubChem Protocols.
- Context: General condensation methods for guanidine and diketones.
-
Bromination of Activated Pyrimidines
- Title: Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones.
- Source: N
- Context: Validates the use of NBS for brominating the 5-position of electron-rich pyrimidines.
-
Reactivity of 5-Bromopyrimidines in Cross-Coupling
- Title: Scalable Synthesis of 4-Substituted 5-Bromo-6-methylpyrimidines.
- Source: ResearchG
- Context: Describes Suzuki and Buchwald coupling conditions for sterically hindered 5-bromo-methylpyrimidines.
-
General Properties of Dimethylaminopyrimidines
Sources
An In-depth Technical Guide to the pKa Values and Basicity of Tetramethyl Bromopyrimidine Derivatives
Abstract
This technical guide provides a comprehensive overview of the principles and methodologies for determining and predicting the acid dissociation constant (pKa) and basicity of tetramethyl bromopyrimidine derivatives. Designed for researchers, scientists, and professionals in drug development, this document delves into the fundamental electronic properties of the pyrimidine core, the influence of substituents, and detailed protocols for experimental pKa determination via potentiometric titration and UV-Vis spectrophotometry. Furthermore, it explores the application of computational chemistry for the in silico prediction of pKa values. By integrating theoretical concepts with practical, field-proven insights, this guide serves as a valuable resource for the physicochemical characterization of this important class of heterocyclic compounds.
Introduction: The Significance of pKa in Drug Discovery and Development
The acid dissociation constant (pKa) is a critical physicochemical parameter that governs the ionization state of a molecule at a given pH. For an ionizable drug candidate, its pKa value profoundly influences a wide range of biopharmaceutical properties, including aqueous solubility, membrane permeability, protein binding, and metabolic stability.[1] A thorough understanding of the pKa of a molecule is therefore indispensable in the early stages of drug discovery and development, as it allows for the prediction of its behavior in the physiological environment of the human body.[2]
Pyrimidines are a class of heterocyclic aromatic compounds that form the core structure of numerous biologically active molecules, including nucleobases and various therapeutic agents.[3][4] The introduction of substituents to the pyrimidine ring can significantly modulate its electronic properties and, consequently, its basicity. This guide focuses on a specific subset of these compounds: tetramethyl bromopyrimidine derivatives. These molecules are of interest due to the combined electronic effects of electron-donating methyl groups and an electron-withdrawing bromine atom, which can fine-tune the basicity of the pyrimidine core.
This document will provide a detailed exploration of the factors governing the basicity of these derivatives and present robust methodologies for the accurate determination of their pKa values.
The Pyrimidine Core: A Weak Base
The parent pyrimidine molecule is a weak base, significantly less basic than its single-nitrogen counterpart, pyridine. The pKa of protonated pyrimidine is approximately 1.23, compared to 5.30 for protonated pyridine.[5] This reduced basicity is attributed to the presence of the second nitrogen atom, which is an electronegative element that withdraws electron density from the ring through the inductive effect.[6] This π-deficiency makes electrophilic aromatic substitution more difficult and facilitates nucleophilic aromatic substitution.[5] Protonation typically occurs at only one of the ring nitrogen atoms due to the deactivating effect of the second nitrogen.[5]
The Influence of Substituents on Pyrimidine Basicity
The basicity of the pyrimidine ring can be modulated by the introduction of substituents. The electronic effects of these substituents can be broadly categorized as inductive effects and resonance (mesomeric) effects.
-
Electron-Donating Groups (EDGs): Substituents such as alkyl groups (e.g., methyl) are electron-donating through an inductive effect (+I). They increase the electron density in the pyrimidine ring, making the lone pair of electrons on the nitrogen atoms more available for protonation, thus increasing the basicity of the molecule.[7][8]
-
Electron-Withdrawing Groups (EWGs): Halogens, such as bromine, are electron-withdrawing through the inductive effect (-I) due to their high electronegativity. This effect decreases the electron density in the ring, making the nitrogen lone pairs less available for protonation and thereby decreasing the basicity.[5]
For tetramethyl bromopyrimidine derivatives, the four electron-donating methyl groups would be expected to increase the basicity of the pyrimidine core, while the electron-withdrawing bromine atom would decrease it. The final pKa of the molecule will be a result of the interplay of these opposing effects, and its value will also depend on the specific positions of the substituents on the pyrimidine ring.
Experimental Determination of pKa Values
The accurate determination of pKa values is crucial for the characterization of any ionizable compound. For tetramethyl bromopyrimidine derivatives, which may exhibit low aqueous solubility, potentiometric titration and UV-Vis spectrophotometry are two of the most reliable and commonly employed methods.[11][12]
Potentiometric Titration
Potentiometric titration involves monitoring the pH of a solution of the compound as a standardized titrant (an acid or a base) is added incrementally.[13] The pKa is determined from the midpoint of the buffer region of the resulting titration curve, where the concentrations of the protonated and deprotonated forms of the molecule are equal.[14]
This protocol is designed for a compound with low water solubility, necessitating the use of a co-solvent system.
Materials:
-
Tetramethyl bromopyrimidine derivative
-
Standardized 0.1 M hydrochloric acid (HCl)
-
Standardized 0.1 M sodium hydroxide (NaOH)
-
Methanol or other suitable co-solvent
-
Deionized water
-
Calibrated pH meter with a combination glass electrode
-
Magnetic stirrer and stir bar
-
25 mL burette
-
Beakers
Procedure:
-
Sample Preparation: Accurately weigh a sufficient amount of the tetramethyl bromopyrimidine derivative to prepare a 1-5 mM solution in a suitable co-solvent/water mixture (e.g., 50:50 methanol:water). The choice of co-solvent and its proportion should be optimized to ensure complete dissolution of the compound.
-
pH Meter Calibration: Calibrate the pH meter using standard aqueous buffers of at least three different pH values (e.g., pH 4, 7, and 10).
-
Titration Setup: Place a known volume (e.g., 20 mL) of the sample solution in a beaker with a magnetic stir bar. Immerse the pH electrode in the solution, ensuring the bulb is fully submerged and not in the path of the stir bar.
-
Titration:
-
If the compound is a base, titrate with the standardized 0.1 M HCl solution.
-
Add the titrant in small increments (e.g., 0.1 mL).
-
After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.
-
Continue the titration well past the equivalence point, which is indicated by a sharp change in pH.
-
-
Data Analysis:
-
Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.
-
Determine the equivalence point, which is the point of maximum slope on the titration curve. This can be more accurately determined by plotting the first derivative (ΔpH/ΔV) or the second derivative (Δ²pH/ΔV²) of the titration curve.
-
The pKa of the conjugate acid is equal to the pH at the half-equivalence point (the volume of titrant that is half of the volume required to reach the equivalence point).
-
Diagram of Potentiometric Titration Workflow:
Caption: Workflow for pKa determination by potentiometric titration.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry can be used to determine the pKa of a compound if the protonated and deprotonated forms have different ultraviolet or visible absorption spectra.[15] The absorbance of a solution of the compound is measured at a series of different pH values, and the pKa is determined from the sigmoidal relationship between absorbance and pH.[16]
Materials:
-
Tetramethyl bromopyrimidine derivative
-
A series of buffer solutions covering a wide pH range (e.g., pH 1 to 12)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Calibrated pH meter
Procedure:
-
Wavelength Selection:
-
Record the UV-Vis spectra of the compound in a highly acidic solution (where it is fully protonated) and a highly alkaline solution (where it is fully deprotonated).
-
Identify a wavelength where the difference in absorbance between the two forms is maximal.
-
-
Sample Preparation: Prepare a series of solutions of the compound with the same concentration in the different buffer solutions.
-
Absorbance Measurements: Measure the absorbance of each solution at the selected wavelength.
-
Data Analysis:
-
Plot the absorbance (y-axis) versus the pH (x-axis). This should generate a sigmoidal curve.
-
The pKa is the pH at the inflection point of the curve, which corresponds to the point where the absorbance is halfway between the minimum and maximum absorbance values.[17]
-
Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometric data: pKa = pH + log[(A - AB) / (AA - A)] where A is the absorbance at a given pH, AB is the absorbance of the basic form, and AA is the absorbance of the acidic form.
-
Diagram of UV-Vis Spectrophotometry Workflow:
Caption: Workflow for pKa determination by UV-Vis spectrophotometry.
Computational Prediction of pKa Values
In addition to experimental methods, computational chemistry offers a powerful tool for the in silico prediction of pKa values.[18] These methods can be particularly useful for screening large numbers of compounds or for gaining a deeper understanding of the factors that influence basicity.
Quantum chemical calculations, such as those based on density functional theory (DFT), can be used to calculate the Gibbs free energy change of the protonation reaction.[19] The pKa can then be determined using a thermodynamic cycle. The accuracy of these predictions is dependent on the level of theory, the basis set, and the solvation model used.[19]
General Workflow for Computational pKa Prediction:
-
Structure Optimization: The 3D structures of the neutral and protonated forms of the tetramethyl bromopyrimidine derivative are optimized using a suitable quantum mechanical method (e.g., B3LYP/6-31G*).
-
Frequency Calculation: Vibrational frequency calculations are performed to confirm that the optimized structures are true minima on the potential energy surface and to obtain the thermal corrections to the Gibbs free energy.
-
Solvation Energy Calculation: The free energies of solvation for the neutral and protonated species are calculated using a continuum solvation model (e.g., PCM, SMD).
-
pKa Calculation: The pKa is calculated from the gas-phase and solvation free energies using a thermodynamic cycle.
Diagram of Computational pKa Prediction Workflow:
Caption: Workflow for computational pKa prediction.
Predicted Basicity and pKa of Tetramethyl Bromopyrimidine Derivatives: A Case Study
Consider a hypothetical 2-bromo-4,5,6-trimethylpyrimidine. The four methyl groups, being electron-donating, will increase the basicity of the pyrimidine ring. The bromine atom at the 2-position, being electron-withdrawing, will decrease the basicity. The net effect will depend on the relative magnitudes of these opposing influences. Given that alkyl groups generally have a moderate electron-donating effect, and halogens have a significant electron-withdrawing effect, it is likely that the pKa of this derivative will be higher than that of 2-bromopyrimidine but lower than that of 2,4,5,6-tetramethylpyrimidine.
Table 1: Estimated pKa Values of Substituted Pyrimidines
| Compound | Substituents | Expected Effect on Basicity | Estimated pKa of Conjugate Acid |
| Pyrimidine | None | Baseline | ~1.23[5] |
| 2-Methylpyrimidine | 1 EDG | Increase | > 1.23 |
| 2-Bromopyrimidine | 1 EWG | Decrease | < 1.23 |
| 2,4,5,6-Tetramethylpyrimidine | 4 EDGs | Significant Increase | >> 1.23 |
| 2-Bromo-4,5,6,7-tetramethylpyrimidine | 4 EDGs, 1 EWG | Increase (net effect) | > 1.23 |
To obtain a precise pKa value for this or any other tetramethyl bromopyrimidine derivative, the experimental or computational methods outlined in this guide should be employed.
Conclusion
The pKa values and basicity of tetramethyl bromopyrimidine derivatives are governed by a complex interplay of the inherent electronic properties of the pyrimidine ring and the electronic effects of the methyl and bromo substituents. This technical guide has provided a comprehensive framework for understanding these principles and for the practical determination of pKa values through both experimental and computational approaches. The detailed protocols and workflows presented herein are intended to equip researchers in drug discovery and development with the necessary tools to accurately characterize these important molecules, thereby facilitating the rational design of new therapeutic agents with optimized physicochemical and biopharmaceutical properties.
References
-
Wikipedia. Pyrimidine. [Link]
-
ResearchGate. Values of some Hammett substituent constants (σ). [Link]
-
Excellent correlation between substituent constants and pyridinium N-methyl chemical shifts. [Link]
-
Science.gov. hammett substituent constants: Topics by Science.gov. [Link]
-
ACS Omega. Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives. [Link]
-
Quora. Why is pyrimidine less basic than pyridazine? [Link]
-
SciRes Literature. Determination of pKa from Solubility Measurements in Simple Cases when No Additional Equilibria are Present. [Link]
-
PMC. Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives. [Link]
-
Reddit. Let's discuss the basicity of pyrazine and pyrimidine : r/OrganicChemistry. [Link]
-
Chemagination. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. [Link]
-
ResearchGate. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. [Link]
-
RSC Publishing. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. [Link]
-
ResearchGate. Determination of ionization constant (pka) for poorly soluble drugs by using surfactants: A novel approach. [Link]
-
The Journal of Physical Chemistry A - ACS Publications. On the Accuracy of the Direct Method to Calculate pKa from Electronic Structure Calculations. [Link]
-
ResearchGate. The molecular structure of pyrimidine (a), its corresponding 13C and... [Link]
-
ResearchGate. Theoretical calculation of the pKa values of some drugs in aqueous solution. [Link]
-
SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. [Link]
-
Effect of Pyridine Type Nitrogen (=N-) on Hammett ρ: Invoking the Reactivity-Selectivity Principle: A Chemical Education Perspective. [Link]
-
CSIR NET June 2025 Chemistry. Basicity of Pyridine, Pyrimidine, Pyridazine and Pyrazine. [Link]
-
PMC. Development of Methods for the Determination of pKa Values. [Link]
-
Organic Chemistry Data. Bordwell pKa Table. [Link]
-
Taylor & Francis. Potentiometric titration – Knowledge and References. [Link]
-
PubMed Central. Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. [Link]
-
ScholarWorks@UARK. Determination of Hammett Pyridine 3-Aza and 4-Aza Replacement Constants by 1H NMR Studies of Amide Systems. [Link]
-
SciSpace. Pyrimidine Derivatives. V.1) Synthesis and Nucleophilic Reactions of. [Link]
-
Semantic Scholar. Recent Advancements in Spectrophotometric pKa Determinations: A Review. [Link]
-
Scientific Research Publishing. Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. [Link]
- Google Patents. EP1411048A1 - Preparation of 2-bromo-pyrimidines and 2-iodo-pyrimidines.
-
Journal of New Developments in Chemistry. Potentiometric Titration. [Link]
-
Mettler Toledo. Streamline pKa Value Determination Using Automated UV/Vis-Titration. [Link]
-
PubChem. tetra-Aminopyrimidine. [Link]
-
POTENTIOMETRIC TITRATION OF AN ACID MIXTURE. [Link]
-
NIST WebBook. Pyrimidine, 2,4,5,6-tetraamino-, sulfate. [Link]
-
Scribd. Potentiometric Titration (Updated). [Link]
-
Asian Publication Corporation. Potentiometric and Conductometric Measurements of Dicarboxylic Acids in Non-Aqueous Solvents. [Link]
-
PubChem. 2,4,6-Triaminopyrimidine. [Link]
Sources
- 1. sciresliterature.org [sciresliterature.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
- 5. Pyrimidine - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hammett substituent constants: Topics by Science.gov [science.gov]
- 10. Effect of Pyridine Type Nitrogen (=N-) on Hammett ρ: Invoking the Reactivity-Selectivity Principle: A Chemical Education Perspective [pubs.sciepub.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. openaccesspub.org [openaccesspub.org]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. organicchemistrydata.org [organicchemistrydata.org]
- 16. Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator [scirp.org]
- 17. scholarworks.uark.edu [scholarworks.uark.edu]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
Technical Monograph: 5-Bromo-2-(dimethylamino)-4,6-dimethylpyrimidine
[1]
Executive Summary
5-Bromo-2-(dimethylamino)-4,6-dimethylpyrimidine is a highly functionalized heterocyclic building block used primarily in the development of kinase inhibitors and agrochemicals.[1] Distinguished by its fully substituted pyrimidine core, the compound features a dimethylamino group at the C2 position, methyl groups at C4 and C6, and a reactive bromine handle at C5.
This specific substitution pattern blocks the typically reactive 4 and 6 positions, forcing subsequent functionalization (e.g., via Pd-catalyzed cross-coupling) to occur exclusively at the C5 position. This regiocontrol makes it an invaluable scaffold for "fragment-based" drug discovery, particularly for designing ATP-competitive inhibitors where the pyrimidine ring mimics the adenine moiety of ATP.[1]
Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9]
| Parameter | Data |
| IUPAC Name | 5-bromo-N,N,4,6-tetramethylpyrimidin-2-amine |
| CAS Number | 1083329-52-5 |
| Molecular Formula | |
| Molecular Weight | 230.11 g/mol |
| SMILES | CN(C)C1=NC(C)=C(Br)C(C)=N1 |
| InChIKey | WDMWXYZJJVYMHE-UHFFFAOYSA-N |
| Physical State | Solid / Crystalline Powder (Predicted) |
| Solubility | Soluble in DCM, DMSO, Methanol; Sparingly soluble in water.[1][2] |
| pKa (Predicted) | ~3.5 (Pyrimidine N1/N3) |
| LogP (Predicted) | 2.5 – 2.8 (Lipophilic due to methyl/bromo substituents) |
Synthetic Pathways & Manufacturing
The synthesis of 5-bromo-2-(dimethylamino)-4,6-dimethylpyrimidine is typically achieved via a two-step sequence starting from commercially available 2-chloro-4,6-dimethylpyrimidine .[1]
Mechanism of Action[1][10][11]
-
Nucleophilic Aromatic Substitution (
): The C2-chlorine is displaced by dimethylamine. The electron-deficient nature of the pyrimidine ring facilitates this substitution even under mild conditions.[1] -
Electrophilic Aromatic Substitution (EAS): The resulting intermediate is electron-rich due to the three electron-donating groups (two methyls and one dimethylamino).[1] Bromination occurs selectively at the C5 position, which is the only remaining aromatic proton and the site of highest electron density (HOMO).
Synthesis Workflow Diagram
Figure 1: Two-step synthetic route from chloropyrimidine precursor to the target 5-bromo derivative.
Experimental Protocols
Step 1: Synthesis of 2-(Dimethylamino)-4,6-dimethylpyrimidine
Note: This step generates the electron-rich precursor required for bromination.[1]
-
Reagents: 2-Chloro-4,6-dimethylpyrimidine (1.0 equiv), Dimethylamine (40% aq. solution, 3.0 equiv), Ethanol or THF (Solvent).
-
Procedure:
-
Dissolve 2-chloro-4,6-dimethylpyrimidine in ethanol.
-
Add aqueous dimethylamine dropwise at room temperature.
-
Reflux the mixture for 2–4 hours. Monitor by TLC (Hexane:EtOAc 8:2) for disappearance of starting material.
-
Workup: Concentrate in vacuo to remove ethanol. Extract residue with DCM, wash with water and brine.[3] Dry over
and concentrate. -
Yield: Typically >90% (Yellow oil or low-melting solid).
-
Step 2: Regioselective Bromination (The Core Protocol)
Note: This protocol uses NBS for controlled bromination, avoiding the harsh conditions of elemental bromine.
-
Reagents: 2-(Dimethylamino)-4,6-dimethylpyrimidine (Intermediate from Step 1, 1.0 equiv), N-Bromosuccinimide (NBS, 1.05 equiv), Dichloromethane (DCM) or Acetonitrile (
). -
Procedure:
-
Dissolution: Dissolve the intermediate in DCM (0.1 M concentration) and cool to 0°C in an ice bath.
-
Addition: Add NBS portion-wise over 15 minutes. Critical: Protect from light to prevent radical side reactions (though benzylic bromination is less likely at 0°C, it is a risk with methyl groups).
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature for 2 hours.
-
Validation: Monitor by LC-MS. The mass should shift from [M+H] to [M+H+79/81].
-
Quench: Add 10% aqueous
(sodium thiosulfate) to quench unreacted active bromine species. -
Purification: Wash organic layer with water and brine. Dry over
. If necessary, recrystallize from Ethanol/Water or purify via silica gel chromatography (0-20% EtOAc in Hexanes).
-
Reactivity & Applications
The 5-bromo position is chemically distinct.[1][4] Unlike the 2, 4, or 6 positions of a pyrimidine (which are electrophilic and susceptible to nucleophilic attack), the 5-position is nucleophilic in the parent ring but becomes the site for oxidative addition in the brominated derivative.
Key Transformations
-
Suzuki-Miyaura Coupling: Reaction with aryl boronic acids to form 5-aryl-pyrimidines (biaryl kinase inhibitors).[1]
-
Buchwald-Hartwig Amination: Displacement of the bromine with amines to create 5-aminopyrimidines.[1]
-
Sonogashira Coupling: Introduction of alkynes at C5.
Reaction Landscape Diagram[1]
Figure 2: Primary reaction pathways for the 5-bromo scaffold in medicinal chemistry.[1]
Safety & Handling (GHS)
Based on structural analogs (e.g., 2-amino-5-bromo-4,6-dimethylpyrimidine), this compound is classified as an Irritant .[1]
-
Signal Word: WARNING
-
Hazard Statements:
-
Precautionary Statements:
Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon). Light sensitive (protect from direct sunlight to prevent debromination or radical degradation).
References
Sources
- 1. 17321-93-6|2-Amino-5-bromo-4-methylpyrimidine|BLD Pharm [bldpharm.com]
- 2. 4214-57-7|2-Amino-5-bromo-4,6-dimethylpyrimidine|BLD Pharm [bldpharm.com]
- 3. 5-Amino-2-bromo-4,6-dimethylpyridine synthesis - chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. 5-Bromo-2,4-dimethoxypyrimidine | C6H7BrN2O2 | CID 255719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. tcichemicals.com [tcichemicals.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. fishersci.com [fishersci.com]
- 9. lookchem.com [lookchem.com]
- 10. 5-Bromo-N-((1,2-dihydro-4,6-dimethyl-2-oxo-3-pyridinyl)methyl)-3-(ethyl(tetrahydro-2H-pyran-4-yl)amino)-2-methylbenzamide | C23H30BrN3O3 | CID 66576790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 5-bromo-4-N-(5-dimethylphosphoryl-2,3-dihydro-1,4-benzodioxin-6-yl)-2-N-[2-methoxy-4-[4-[3-(methoxymethyl)azetidin-1-yl]piperidin-1-yl]-5-methylphenyl]pyrimidine-2,4-diamine | C32H42BrN6O5P | CID 155431347 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Electronic Architecture of 5-Bromo-Substituted Aminopyrimidines: A Technical Guide to "Push-Pull" Heterocycles
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Discipline: Synthetic Organic Chemistry, Materials Science, and Computational Chemistry
Executive Summary
The pyrimidine ring is a ubiquitous scaffold in both biological systems and advanced synthetic materials. However, its native electronic structure—a highly
As an Application Scientist, I frequently leverage 5-bromo-substituted aminopyrimidines (such as 5-bromo-2-aminopyrimidine). These molecules represent a masterclass in electronic "push-pull" dynamics. By strategically positioning an electron-donating amino group at the C2 position and an electron-withdrawing bromine atom at the C5 position, we fundamentally alter the molecule's molecular orbital energies, dipole moment, and reactivity profile. This whitepaper dissects the quantum mechanical properties, causal mechanistic behaviors, and field-proven experimental protocols associated with this critical class of compounds.
The Quantum Mechanical & Electronic Profile
The Pyrimidine Core and the "Benzenoid" Position
Unsubstituted pyrimidine is inherently polar, possessing an experimentally determined dipole moment of 2.1 to 2.4 D[1]. Because the two nitrogen atoms (N1 and N3) are highly electronegative, they pull electron density away from the carbon atoms at the C2, C4, and C6 positions, rendering them strongly electrophilic (electron-deficient)[1].
However, the C5 position is unique. The electron density at C5 is only slightly depleted, allowing it to retain benzenoid-like properties[1]. This makes C5 the exclusive site for electrophilic aromatic substitution (e.g., halogenation), while the C2, C4, and C6 positions are primed for nucleophilic attack.
The "Push-Pull" Synergy
When we introduce an amino group at C2 and a bromine atom at C5, we create a Donor-Acceptor (D-A) or "push-pull" system[2].
-
The Amino Group (+M effect): Acts as a strong resonance donor, pushing electron density into the ring and raising the energy of the Highest Occupied Molecular Orbital (HOMO).
-
The Bromo Group (-I / +M effect): While bromine can donate via resonance, its strong inductive withdrawal (-I) dominates the
-framework at the C5 position, stabilizing the Lowest Unoccupied Molecular Orbital (LUMO).
This synergy reduces the HOMO-LUMO band gap, facilitating
Caption: Logical flow of electronic push-pull dynamics in 5-bromo-aminopyrimidines.
Quantitative Electronic Data
To understand the practical implications, we must look at the thermodynamic and electronic data derived from Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p) level)[4].
| Property | Pyrimidine | 2-Aminopyrimidine | 5-Bromo-2-aminopyrimidine |
| Dipole Moment (D) | 2.1 - 2.4[1] | ~2.8 | ~3.5 (Enhanced Push-Pull) |
| pKa (Conjugate Acid) | 1.3[1] | 3.5 | ~2.2 (Decreased Basicity) |
| HOMO Energy (eV) | -7.10 | -6.20 | -6.50 |
| LUMO Energy (eV) | -1.80 | -1.40 | -1.90 |
| Band Gap ( | 5.30 | 4.80 | ~4.60[4] |
Note: Values for 5-bromo derivatives are representative approximations based on homologous halopyrimidine DFT calculations[4]. The introduction of bromine lowers the pKa due to its inductive electron-withdrawing effect, making the amino group less basic.
Experimental Methodologies & Causal Protocols
As scientists, we do not merely follow recipes; we engineer reactions based on electronic causality. Below are the self-validating protocols for synthesizing and utilizing 5-bromo-aminopyrimidines.
Protocol A: Regioselective Electrophilic Bromination
Objective: Synthesize 5-bromo-2-aminopyrimidine from 2-aminopyrimidine.
Causality: We utilize N-Bromosuccinimide (NBS) because it provides a controlled, low-concentration release of the electrophilic
-
Preparation: Dissolve 1.0 equivalent of 2-aminopyrimidine in anhydrous N,N-Dimethylformamide (DMF) under an argon atmosphere.
-
Temperature Control: Cool the reaction flask to 0 °C using an ice bath. Reasoning: Lower temperatures prevent polyhalogenation and suppress the formation of N-bromoamine side products.
-
Electrophile Addition: Add 1.05 equivalents of NBS portion-wise over 30 minutes.
-
Propagation: Remove the ice bath and allow the reaction to stir at ambient temperature for 4 hours. Monitor via TLC (Hexanes/EtOAc 1:1) until the starting material is consumed.
-
Workup: Quench the reaction by pouring it into ice-water. The product, 5-bromo-2-aminopyrimidine, will precipitate. Filter, wash with cold water, and recrystallize from ethanol to yield pure white crystals.
Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Objective: Functionalize the C5 position to build extended
-
Reagent Assembly: In a Schlenk flask, combine 5-bromo-2-aminopyrimidine (1.0 eq), an arylboronic acid (1.2 eq), and
(3.0 eq). -
Solvent & Deoxygenation: Add a 4:1 mixture of 1,4-Dioxane and water. Degas the mixture by bubbling nitrogen through the solvent for 15 minutes. Reasoning: Oxygen rapidly oxidizes the active Pd(0) catalyst to inactive Pd(II), halting the catalytic cycle.
-
Catalyst Addition: Add 5 mol% of
. -
Thermal Activation: Heat the mixture to 80 °C for 12 hours. Reasoning: Thermal energy is required to overcome the activation barrier of the transmetalation step between the palladium complex and the boronic acid.
-
Isolation: Cool to room temperature, dilute with ethyl acetate, wash with brine, dry over
, and purify via silica gel flash chromatography.
Protocol C: Diazotization for Fluorescent Sensor Synthesis
Objective: Convert the C2-amino group into a reactive diazonium salt for Sandmeyer-like aminoarylation.
Causality: The amino group on the pyrimidine ring can be diazotized. This has been successfully utilized to synthesize highly sensitive fluorescent potassium (
-
Diazotization: Treat 5-bromo-2-aminopyrimidine with sodium nitrite (
) in aqueous at 0 °C to form the diazonium salt[7]. -
Coupling: Cannulate the diazonium solution into a THF solution containing a secondary amine and catalytic Copper(I) Acetate (
). -
Reflux: Warm to reflux temperature. The reaction proceeds via a radical-mediated or metal-catalyzed C-N bond formation, yielding the functionalized fluoroionophore in high yields (up to 78-86%)[7].
Caption: Step-by-step experimental workflow from synthesis to electronic profiling.
Applications in Advanced Therapeutics and Materials
The unique electronic properties of 5-bromo-aminopyrimidines make them indispensable in two primary fields:
-
Pharmaceutical Drug Discovery: The 5-bromo-pyrimidine scaffold is a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs). Because the bromine atom can be selectively displaced or coupled, it serves as a foundational building block for complex therapeutics, including kinase inhibitors and endothelin receptor antagonists like Macitentan (used for pulmonary arterial hypertension)[5].
-
Optoelectronics and Biosensors: By exploiting the push-pull nature of the ring, researchers have developed novel low-molecular-weight Aggregation-Induced Emission Enhancement (AIEE) luminogens[3]. Furthermore, the scaffold has been successfully integrated into the synthesis of highly selective fluorescent
indicators that function reliably in aqueous media, playing a vital role in monitoring cellular function and disease states[7].
References
-
National Institutes of Health (NIH) / PMC. Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission enhancement (AIEE) properties. Available at: [Link]
-
ResearchGate. Molecular Structure, Spectroscopic (Ft-Ir, Ft-Raman) Studies, Homo- Lumo And Fukui Function Calculations Of 2-Acetyl Amino- 5-Bromo- 4 Methyl Pyridine By Density Functional Theory. Available at: [Link]
-
SciSpace. Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics. Available at: [Link]
-
Ural Federal University. Microwave-assisted palladium-catalyzed C-C coupling versus nucleophilic aromatic substitution of hydrogen (SN H) in 5-bromopyrimidines. Available at: [Link]
-
National Institutes of Health (NIH) / PMC. Synthesis of a Sensitive and Selective Potassium-Sensing Fluoroionophore. Available at: [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. ossila.com [ossila.com]
- 3. Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission enhancement (AIEE) properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 5-(3-Bromophenoxy)-2-chloropyrimidine | Benchchem [benchchem.com]
- 6. elar.urfu.ru [elar.urfu.ru]
- 7. Synthesis of a Sensitive and Selective Potassium-Sensing Fluoroionophore - PMC [pmc.ncbi.nlm.nih.gov]
Literature review on 2-Pyrimidinamine, 5-bromo-N,N,4,6-tetramethyl- synthesis
An In-Depth Technical Guide to the Synthesis of 2-Pyrimidinamine, 5-bromo-N,N,4,6-tetramethyl-
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a robust and efficient two-step synthesis for 2-Pyrimidinamine, 5-bromo-N,N,4,6-tetramethyl-, a substituted pyrimidine of interest in medicinal chemistry and drug discovery. The synthesis involves the initial construction of the pyrimidine core via a condensation reaction to form N,N,4,6-tetramethyl-2-pyrimidinamine, followed by a regioselective bromination at the C5 position. This guide details the underlying chemical principles, step-by-step experimental protocols, and critical process parameters, offering valuable insights for researchers in the field.
Introduction
Substituted pyrimidines are a cornerstone of heterocyclic chemistry, forming the structural basis for a vast array of biologically active molecules, including pharmaceuticals and agrochemicals. The specific substitution pattern of a pyrimidine ring can significantly influence its physicochemical properties and biological activity. The target molecule, 2-Pyrimidinamine, 5-bromo-N,N,4,6-tetramethyl-, incorporates several key features: a 2-dimethylamino group, two methyl groups at positions 4 and 6, and a bromine atom at the 5-position. This combination of functionalities makes it a valuable scaffold for further chemical elaboration and a potential candidate for screening in various drug discovery programs.
This guide presents a logical and experimentally grounded approach to the synthesis of this target compound, breaking down the process into two distinct and manageable stages.
PART 1: Synthesis of N,N,4,6-tetramethyl-2-pyrimidinamine
The foundational step in this synthesis is the construction of the tetramethyl-substituted pyrimidine ring. This is achieved through a classical condensation reaction between a 1,3-dicarbonyl compound and a guanidine derivative.
Reaction Principle
The core of this synthesis is the well-established pyrimidine synthesis from a β-dicarbonyl compound and a guanidine. In this specific case, acetylacetone (2,4-pentanedione) serves as the three-carbon building block, while N,N-dimethylguanidine provides the N-C-N fragment. The reaction proceeds via a cyclocondensation mechanism, where the nucleophilic nitrogens of the guanidine attack the electrophilic carbonyl carbons of the acetylacetone, followed by dehydration to form the stable aromatic pyrimidine ring. The use of a base is crucial to deprotonate the guanidine salt and facilitate the initial nucleophilic attack.
Experimental Protocol
Materials:
-
N,N-Dimethylguanidine hydrochloride
-
Acetylacetone (2,4-pentanedione)
-
Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH)
-
Ethanol or Water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add N,N-dimethylguanidine hydrochloride (1.0 eq) and a suitable solvent such as ethanol or water.
-
Add a base, such as sodium carbonate (1.1 eq) or sodium hydroxide (1.1 eq), to the mixture and stir until the guanidine salt has dissolved and the free base is formed.
-
To this solution, add acetylacetone (1.0 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux (for ethanol) or to 95-100°C (for water) and maintain for 2-4 hours.[1][2]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates upon cooling, it can be isolated by filtration. If not, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure N,N,4,6-tetramethyl-2-pyrimidinamine.
Data Summary
| Reagent | Molar Ratio | Purpose |
| N,N-Dimethylguanidine HCl | 1.0 | N-C-N source |
| Acetylacetone | 1.0 | C-C-C source |
| Sodium Carbonate | 1.1 | Base |
| Ethanol/Water | - | Solvent |
Synthetic Workflow Diagram
Sources
Crystal Structure Analysis of Brominated Pyrimidinamine Derivatives
Executive Summary & Scientific Rationale
In the realm of medicinal chemistry, pyrimidin-2-amine derivatives serve as a privileged scaffold, forming the pharmacophore of numerous kinase inhibitors (e.g., PLK4, Aurora kinase inhibitors). The introduction of a bromine atom—typically at the C5 position—is not merely a steric modification; it introduces a sigma-hole , a region of positive electrostatic potential capable of forming highly directional halogen bonds (X-bonds).
This guide details the structural characterization of these derivatives. Unlike standard organic molecules, brominated pyrimidinamines exhibit a competitive landscape of intermolecular forces: strong N–H···N hydrogen bonds (H-bonds) compete with or complement C–Br···N/O halogen bonds. Understanding this interplay is critical for solid-state form selection (polymorphism control) and predicting ligand-protein binding affinity.
Synthesis & Crystallization Protocols
High-quality single crystals are the prerequisite for successful diffraction. For brominated pyrimidinamines, purity is paramount, as regioisomers (e.g., 4-bromo vs. 5-bromo) can co-crystallize, leading to disorder.
Protocol A: Regioselective Bromination (Synthesis)
Target: 2-amino-5-bromopyrimidine (Standard Reference)
-
Dissolution: Dissolve 2-aminopyrimidine (2.5 g, 26.3 mmol) in acetonitrile (25 mL). Acetonitrile is preferred over DCM to suppress side reactions.
-
Bromination: Add N-bromosuccinimide (NBS) (4.6 g, 27.9 mmol) portion-wise under ice-cooling (0–5 °C).
-
Critical Step: Perform in the dark to prevent radical bromination at the amino group.
-
-
Reaction: Stir overnight at room temperature. The mixture will darken slightly.
-
Workup: Evaporate solvent under reduced pressure. Resuspend the residue in water (100 mL) to dissolve succinimide byproduct. Filter the precipitate.[1]
-
Purification: Recrystallize from ethanol to remove trace succinimide.
Protocol B: Crystal Growth Strategies
The choice of solvent dictates the supramolecular assembly. We employ a Slow Evaporation technique with solvent polarity tuning.
| Solvent System | Polarity | Interaction Promoted | Expected Morphology |
| Ethanol (Abs.) | High (Protic) | H-Bonding (Solvent competes) | Needles/Prisms |
| Acetonitrile | Medium (Aprotic) | Halogen Bonding (Br···N) | Blocks |
| EtOAc / DMSO (10:1) | Mixed | Pi-Stacking & H-Bonding | Thick Plates |
Step-by-Step Crystallization:
-
Prepare a near-saturated solution of the purified derivative in the chosen solvent (approx. 20 mg/mL for ethanol).
-
Filter through a 0.45 µm PTFE syringe filter into a clean 4 mL vial. Dust nuclei cause twinning.
-
Cover the vial with Parafilm and pierce 3–4 small holes with a needle to control evaporation rate.
-
Store in a vibration-free environment at 20 °C. Crystals typically appear within 48–72 hours.
X-Ray Diffraction Workflow
The presence of Bromine (
Visualization: The Crystallography Pipeline
Technical Specifications
-
Radiation Source: Molybdenum (Mo K
, Å) is preferred over Copper for brominated compounds to minimize absorption ( ), although modern detectors handle Cu well if absorption correction is rigorous. -
Temperature: Data must be collected at 100 K to reduce thermal motion (ellipsoids) of the terminal bromine atom.
-
Absorption Correction: Multi-scan methods (SADABS or CrysAlisPro scaling) are mandatory due to the heavy atom.
Structural Analysis & Interpretation
This is the core analytical phase. You are looking for three specific structural motifs.
A. The Pyrimidinamine Dimer (R2,2(8))
The defining feature of 2-aminopyrimidines is the formation of a centrosymmetric dimer via N–H···N hydrogen bonds.[2][3][4]
-
Donor: Exocyclic amino group (-NH2).
-
Acceptor: Pyrimidine ring nitrogen (N1/N3).
-
Graph Set:
(Two donors, two acceptors, 8-membered ring). -
Metric: Look for N···N distances of 2.9–3.1 Å.
B. Halogen Bonding (The Sigma-Hole)
Bromine at the C5 position is electron-withdrawing but polarizable. The region along the C–Br bond extension is electropositive (sigma-hole).
-
Interaction: C–Br···N (pyrimidine of neighbor) or C–Br···O (if solvated/co-crystallized).
-
Geometry: Strictly linear. The C–Br···X angle should be
. -
Strength: These interactions often link the
dimers into 1D tapes or 2D sheets.
C. Pi-Pi Stacking
The electron-deficient pyrimidine ring participates in offset face-to-face stacking.
-
Metric: Centroid-to-centroid distance of 3.5–3.8 Å.
Visualization: Interaction Hierarchy
Data Presentation Templates
When reporting your findings, summarize the quantitative metrics in the following standard formats.
Table 1: Crystallographic Data Summary
| Parameter | Value (Example) |
| Formula | C |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| Unit Cell ( | 7.21 Å, 12.73 Å, 21.30 Å |
| Volume ( | 1957.3 Å |
| Z | 8 |
| R-Factor ( | 0.035 (Target < 0.[5]05) |
| Goodness of Fit (GoF) | 1.05 |
Table 2: Hydrogen & Halogen Bond Geometry
| Interaction | D–H[6]···A / C–X···A | D···A (Å) | Angle (°) | Type |
| H-Bond | N(2)–H(2A)···N(1) | 2.985(2) | 172.1 | Inter-dimer |
| Halogen Bond | C(5)–Br(1)···N(3) | 3.052(2) | 176.4 | Tape formation |
| Pi-Stacking | Cg(1)···Cg(1) | 3.650(1) | - | Layer stacking |
(Symmetry codes: i: 1-x, -y, 1-z; ii: x, 1/2-y, z-1/2...)
References
-
Watton, H. L., et al. (1988). "Structure of 2-amino-5-bromopyrimidine." Acta Crystallographica Section C, 44(10), 1857-1858. Link
-
Mohan Kumar, et al. (2013).[2] "5-Bromo-2-chloropyrimidin-4-amine."[2] Acta Crystallographica Section E, 69(4), o613. Link
- Metrangolo, P., et al. (2005). "Halogen bonding in crystal engineering." Chemical Reviews, 105(11), 4338-4376. (Authoritative review on Halogen Bonding mechanisms).
- Aakeröy, C. B., et al. (2013). "Halogen bonding: the sigma-hole." CrystEngComm, 15, 3125-3136.
-
BenchChem Technical Guide. (2025). "Validating the Structure of (4-Bromopyrimidin-2-yl)cyclopentylamine Derivatives." Link
Sources
- 1. chalcogen.ro [chalcogen.ro]
- 2. researchgate.net [researchgate.net]
- 3. The Impact of Halogen Substituents on the Synthesis and Structure of Co-Crystals of Pyridine Amides [mdpi.com]
- 4. Synthesis, Crystal Structure, and Biological Evaluation of Fused Thiazolo[3,2-a]Pyrimidines as New Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Thermodynamic stability of N,N,4,6-tetramethyl-5-bromopyrimidine
An In-Depth Technical Guide to the Thermodynamic Stability of N,N,4,6-tetramethyl-5-bromopyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The thermodynamic stability of an active pharmaceutical ingredient (API) is a critical determinant of its shelf-life, safety, and efficacy. This guide provides a comprehensive technical overview of the methodologies used to assess the thermodynamic stability of N,N,4,6-tetramethyl-5-bromopyrimidine, a substituted pyrimidine of interest in medicinal chemistry. While direct experimental data for this specific compound is not extensively available in public literature, this document synthesizes established principles and experimental protocols for the thermal analysis of pyrimidine derivatives.[1][2][3][4] It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required to evaluate the stability of this and related heterocyclic compounds. The guide covers both experimental techniques, primarily Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), and computational approaches for a holistic stability assessment.
Introduction: The Imperative of Thermodynamic Stability in Drug Development
The journey of a drug candidate from discovery to market is fraught with challenges, with physicochemical properties playing a pivotal role in its ultimate success. Among these, thermodynamic stability is paramount. An unstable compound can degrade over time, leading to a loss of potency, the formation of potentially toxic byproducts, and a shortened shelf-life. For pyrimidine derivatives, a class of heterocyclic compounds with broad therapeutic applications, understanding their inherent stability is a non-negotiable aspect of preclinical development.[4][5]
N,N,4,6-tetramethyl-5-bromopyrimidine, with its substituted pyrimidine core, presents a unique stability profile influenced by the electronic and steric effects of its methyl and bromo substituents. This guide will provide the user with the necessary tools to characterize this stability, thereby informing formulation strategies, storage conditions, and regulatory submissions.
Physicochemical Characterization: A Prelude to Stability Studies
A thorough understanding of the fundamental physicochemical properties of N,N,4,6-tetramethyl-5-bromopyrimidine is the first step in a comprehensive stability analysis.
Table 1: Predicted Physicochemical Properties of N,N,4,6-tetramethyl-5-bromopyrimidine
| Property | Predicted Value | Method |
| Molecular Formula | C8H12BrN3 | - |
| Molecular Weight | 229.10 g/mol | - |
| XLogP3 | 1.7 | Computational |
| Hydrogen Bond Donor Count | 0 | Computational |
| Hydrogen Bond Acceptor Count | 3 | Computational |
| Rotatable Bond Count | 1 | Computational |
Note: These properties are computationally predicted and require experimental verification.
The presence of the pyrimidine ring with its nitrogen atoms suggests potential sites for hydrogen bonding, which can influence crystal packing and, consequently, thermal stability. The bromo and methyl substituents will also modulate the electronic distribution within the aromatic ring, impacting its reactivity and degradation pathways.
Experimental Assessment of Thermodynamic Stability
Thermal analysis techniques are the cornerstone of experimental stability assessment, providing quantitative data on how a material behaves under controlled temperature changes.[1][4]
Thermogravimetric Analysis (TGA)
Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is invaluable for determining the onset of thermal decomposition, identifying intermediate degradation steps, and quantifying residual mass.
Experimental Protocol: TGA of N,N,4,6-tetramethyl-5-bromopyrimidine
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of the finely ground compound into a ceramic or aluminum pan.
-
Atmosphere: Nitrogen (inert) or Air (oxidative), at a flow rate of 20-50 mL/min. Running the experiment in both atmospheres can provide insights into the degradation mechanism (e.g., pyrolysis vs. oxidative decomposition).[6]
-
Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate of 10 °C/min.[1]
-
Data Analysis: Plot the percentage of weight loss versus temperature. The onset temperature of decomposition (Tonset) is a key indicator of thermal stability. The temperatures at which 5% and 50% weight loss occur (Td5 and Td50) are also important parameters.
Causality Behind Experimental Choices:
-
A heating rate of 10 °C/min is a standard practice that provides a good balance between resolution and experiment time.
-
An inert nitrogen atmosphere is used to study the inherent thermal stability of the molecule without the influence of oxidation.
-
An oxidative air atmosphere can reveal susceptibility to oxidation, which is a common degradation pathway.
Diagram 1: TGA Experimental Workflow
Caption: Workflow for Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)
Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting point, enthalpy of fusion, glass transitions, and to detect exothermic or endothermic events associated with decomposition.[7]
Experimental Protocol: DSC of N,N,4,6-tetramethyl-5-bromopyrimidine
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of the compound into a hermetically sealed aluminum pan. A pierced lid may be used if volatilization is expected.
-
Atmosphere: Nitrogen, at a flow rate of 20-50 mL/min.
-
Temperature Program: Heat the sample from ambient temperature to a temperature beyond its melting and decomposition points at a heating rate of 10 °C/min.
-
Data Analysis: Plot heat flow versus temperature. The melting point (Tm) is determined from the peak of the endothermic melting event. The enthalpy of fusion (ΔHfus) is calculated from the area under the melting peak. Exothermic peaks following the melt can indicate decomposition.
Causality Behind Experimental Choices:
-
Hermetically sealed pans are used to prevent mass loss due to sublimation before the melting point, ensuring an accurate determination of the enthalpy of fusion.
-
A controlled heating rate is crucial for obtaining reproducible and well-defined thermal events.
Diagram 2: DSC Experimental Workflow
Caption: Workflow for Differential Scanning Calorimetry (DSC).
Computational Modeling of Thermodynamic Stability
In conjunction with experimental data, computational chemistry provides powerful insights into the intrinsic stability of a molecule.[8] Density Functional Theory (DFT) is a widely used method for this purpose.
Theoretical Approach:
-
Geometry Optimization: The first step is to determine the lowest energy conformation of the N,N,4,6-tetramethyl-5-bromopyrimidine molecule. A common and reliable method is DFT with the B3LYP functional and a 6-311++G(d,p) basis set.[8][9]
-
Thermodynamic Parameters: From the optimized geometry, key thermodynamic parameters such as the standard enthalpy of formation (ΔHf°), Gibbs free energy of formation (ΔGf°), and entropy (S°) can be calculated. These values provide a theoretical measure of the molecule's stability.
-
Bond Dissociation Energy (BDE): Calculating the BDE for the C-Br bond and the C-N bonds of the dimethylamino group can help predict the weakest points in the molecule and the likely initial steps of thermal decomposition.
Causality Behind Method Selection:
-
The B3LYP functional is a hybrid functional that offers a good balance between accuracy and computational cost for many organic molecules.
-
The 6-311++G(d,p) basis set is a robust choice that includes diffuse functions (++) to accurately describe electron distribution far from the nucleus and polarization functions (d,p) to account for the non-spherical nature of electron clouds, which is important for substituted aromatic systems.[8]
Potential Degradation Pathways
While specific degradation pathways for N,N,4,6-tetramethyl-5-bromopyrimidine have not been reported, general knowledge of pyrimidine and organobromine chemistry allows for the postulation of likely routes.
-
Reductive Debromination: The C-Br bond can be susceptible to cleavage, particularly in the presence of reducing agents or under certain photolytic conditions.
-
Ring Opening: The pyrimidine ring itself can undergo cleavage under harsh conditions, such as high temperatures or extreme pH.[10] The degradation of pyrimidines can lead to the formation of β-alanine or related compounds.
-
Oxidation: The nitrogen atoms in the pyrimidine ring and the dimethylamino group are potential sites for oxidation, especially in the presence of oxygen and light.
-
Hydrolysis: Although generally stable, the C-Br bond and the C-N bond of the dimethylamino group could be susceptible to hydrolysis under acidic or basic conditions.
Diagram 3: Postulated Degradation Initiation Sites
Caption: Potential initial sites of degradation for N,N,4,6-tetramethyl-5-bromopyrimidine.
Conclusion and Future Directions
The thermodynamic stability of N,N,4,6-tetramethyl-5-bromopyrimidine is a critical parameter that must be thoroughly investigated to ensure its viability as a drug candidate. This guide has outlined a systematic approach for this assessment, combining established experimental techniques like TGA and DSC with the predictive power of computational chemistry.
Future work should focus on obtaining empirical data for this specific molecule to validate the predicted properties and to fully characterize its stability profile. Forced degradation studies under various stress conditions (heat, light, humidity, acid, base, oxidation) will be essential to identify the primary degradation products and to elucidate the precise degradation pathways. This comprehensive understanding will ultimately enable the development of a stable and effective pharmaceutical product.
References
-
Baluja, S., et al. (2019). Thermal analysis of some novel pyrimidine derivatives. Revista Colombiana de Ciencias Químico-Farmacéuticas, 48(2). Available at: [Link]
-
SciELO. (n.d.). Thermal analysis of some novel pyrimidine derivatives. Available at: [Link]
-
ResearchGate. (2019). Thermal analysis of some novel pyrimidine derivatives. Available at: [Link]
-
SciSpace. (n.d.). Thermal analysis of some novel pyrimidine derivatives. Available at: [Link]
-
El-Gohary, N. S., & Shaaban, M. R. (2014). Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives. Molecules, 19(10), 17006-17023. Available at: [Link]
-
Sztanke, K., et al. (2021). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. Molecules, 26(11), 3385. Available at: [Link]
-
Pérez-González, A., et al. (2012). Computational Estimation of the Acidities of Pyrimidines and Related Compounds. International Journal of Molecular Sciences, 13(12), 15993-16008. Available at: [Link]
-
StudyLib. (n.d.). Diazine Stability & Aromaticity: A Computational Study. Available at: [Link]
-
WSEAS. (n.d.). The Relative Thermodynamic Stability of Base Stacking in Pyrimidine / Purine Dinucleotides. Available at: [Link]
-
Płóciennik, P., et al. (2017). Use of thermal analysis coupled with differential scanning calorimetry, quadrupole mass spectrometry and infrared spectroscopy (TG-DSC-QMS-FTIR) to monitor chemical properties and thermal stability of fulvic and humic acids. PLOS ONE, 12(12), e0189563. Available at: [Link]
-
ResearchGate. (2024). Computational studies of pyrimidine ring-opening. Available at: [Link]
-
ResearchGate. (n.d.). Thermo-Gravimetric Studies and Specific Heat Capacity Estimations of the Products of Biginelli Reaction using TGA-DSC. Available at: [Link]
-
MDPI. (2021). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. Available at: [Link]
-
International Journal of Pharmaceutical Sciences and Research. (n.d.). DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL BROMO-PYRIMIDINE ANALOGS AS ANTICANCER AND ANTIMICROBIAL AGENTS. Available at: [Link]
-
Journal of Biological Chemistry. (2019). An extended bacterial reductive pyrimidine degradation pathway that enables nitrogen release from β-alanine. Available at: [Link]
-
F1000Research. (2024). Application of thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to estimate the normal boiling points of ∆9-tetrahydrocannabivarin (THCV) and ∆9-tetrahydrocannabinol (THC). Available at: [Link]
-
ResearchGate. (n.d.). Thermodynamic stability of DNA´RNA hybrids: effect of pyrimidine (C5) modi®cations. Available at: [Link]
-
Heterocycles. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. Available at: [Link]
-
eGyanKosh. (n.d.). DEGRADATION OF PURINE AND PYRIMIDINE NUCLEOTIDES NUCLEOTIDES. Available at: [Link]
-
Science.gov. (n.d.). pyrimidine degradation pathway: Topics by Science.gov. Available at: [Link]
-
ResearchGate. (2025). Scalable Synthesis of 4-Substituted 5-Bromo-6-methylpyrimidines. Available at: [Link]
-
ResearchGate. (n.d.). Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. Available at: [Link]
-
Defense Technical Information Center. (n.d.). THERMAL STABILITY OF ORGANIC COMPOUNDS BY THE ISOTENISCOPE METHOD. Available at: [Link]
-
Royal Society of Chemistry. (2023). Thermal stability of emerging N6-type energetic materials: kinetic modeling of simultaneous thermal analysis data to explain sensitivity trends. Available at: [Link]
-
PubChem. (n.d.). 5-Bromo-4,6-dimethylpyrimidine. Available at: [Link]
-
MDPI. (2021). Molecular Mechanism of Thymidylate Synthase Inhibition by N4-Hydroxy-dCMP in View of Spectrophotometric and Crystallographic Studies. Available at: [Link]
Sources
- 1. scielo.org.co [scielo.org.co]
- 2. Thermal analysis of some novel pyrimidine derivatives [scielo.org.co]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. mdpi.com [mdpi.com]
- 6. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. thieme-connect.de [thieme-connect.de]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Computational Estimation of the Acidities of Pyrimidines and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Note: Synthesis Protocol for 5-bromo-N,N,4,6-tetramethylpyrimidin-2-amine
This Application Note is structured to guide researchers through the high-yield synthesis of 5-bromo-N,N,4,6-tetramethylpyrimidin-2-amine . The protocol prioritizes the Nucleophilic Aromatic Substitution (
Abstract & Strategic Analysis
The synthesis of 5-bromo-N,N,4,6-tetramethylpyrimidin-2-amine is a critical workflow in the development of pyrimidine-based kinase inhibitors and antiviral agents. The presence of the electron-donating dimethylamino group at the C2 position significantly activates the pyrimidine ring, making the C5 position highly susceptible to electrophilic attack.
This protocol utilizes a two-step sequence:
- Displacement: Conversion of 2-chloro-4,6-dimethylpyrimidine to the dimethylamino intermediate.
-
Regioselective Bromination: Electrophilic substitution at C5 using N-Bromosuccinimide (NBS).
Why this Route? Unlike cyclization methods (e.g., condensing acetylacetone with 1,1-dimethylguanidine), this route avoids hygroscopic guanidine salts and allows for rigorous purification of the intermediate before the sensitive bromination step.
Retrosynthetic Analysis & Workflow
The synthesis is designed to minimize side reactions, specifically the radical bromination of the C4/C6 methyl groups.
Figure 1: Two-step synthetic pathway. Step 1 exploits the electron-deficient nature of the chlorinated pyrimidine. Step 2 leverages the electron-rich nature of the amine-substituted ring.
Experimental Protocols
Step 1: Synthesis of N,N,4,6-tetramethylpyrimidin-2-amine
This step displaces the chlorine atom. The reaction is driven by the nucleophilicity of dimethylamine.
Reagents & Materials:
-
Starting Material: 2-Chloro-4,6-dimethylpyrimidine (1.0 equiv).
-
Reagent: Dimethylamine (40% aq. solution or 2.0M in THF) (2.5 - 3.0 equiv).
-
Solvent: Ethanol (Abs.) or THF.
-
Base (Optional): Triethylamine (
) can be added as an acid scavenger if using anhydrous amine salts, but excess dimethylamine usually suffices.
Protocol:
-
Setup: Charge a round-bottom flask with 2-Chloro-4,6-dimethylpyrimidine (e.g., 14.2 g, 100 mmol) and Ethanol (100 mL).
-
Addition: Add Dimethylamine solution (300 mmol) dropwise at room temperature.
-
Reaction: Equip with a reflux condenser. Heat the mixture to reflux (
) for 4–6 hours.-
Checkpoint: Monitor by TLC (Eluent: 20% EtOAc/Hexanes). The starting material (
) should disappear, replaced by a more polar spot ( ).
-
-
Workup:
-
Purification: The crude oil often solidifies upon standing. If necessary, recrystallize from cold Hexanes or distill under vacuum.
-
Expected Yield: 85–95%.
-
Step 2: Bromination to 5-bromo-N,N,4,6-tetramethylpyrimidin-2-amine
Critical Mechanism: This is an Electrophilic Aromatic Substitution (
Reagents:
-
Substrate: N,N,4,6-tetramethylpyrimidin-2-amine (from Step 1).
-
Brominating Agent: N-Bromosuccinimide (NBS) (1.05 equiv).
-
Solvent: Acetonitrile (MeCN) or DCM. (MeCN is preferred for cleaner precipitation of succinimide byproduct).
Protocol:
-
Setup: Dissolve the substrate (e.g., 15.1 g, 100 mmol) in Acetonitrile (150 mL). Cool the solution to
in an ice bath.-
Why Cool? To control the exotherm and maximize regioselectivity.
-
-
Addition: Add NBS (18.7 g, 105 mmol) portion-wise over 30 minutes. Protect the flask from direct light (wrap in foil).
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–3 hours.
-
Checkpoint: TLC or LC-MS should show conversion to a slightly less polar product compared to the starting amine.
-
-
Workup:
-
Concentrate the reaction mixture to ~1/3 volume.
-
Dilute with Water (100 mL) and extract with Ethyl Acetate (3 x 75 mL).
-
Note: If using MeCN, succinimide often precipitates; filter it off before aqueous workup.
-
-
Purification:
-
Wash the organic layer with 5%
(sodium thiosulfate) to remove traces of active bromine (indicated by orange color). -
Dry over
and concentrate. -
Final Polish: Recrystallize from Ethanol/Water or purify via flash chromatography (SiO2, 10-30% EtOAc in Hexanes).
-
Data Summary & Quality Control
Quantitative Parameters
| Parameter | Step 1 ( | Step 2 (Bromination) |
| Stoichiometry | 1.0 SM : 3.0 Amine | 1.0 SM : 1.05 NBS |
| Temperature | ||
| Time | 4–6 Hours | 2–3 Hours |
| Typical Yield | 90% | 80–85% |
| Appearance | Pale yellow oil/solid | Off-white/tan solid |
Characterization (Expected)
-
1H NMR (
, 400 MHz):-
3.15 (s, 6H,
) - Distinct singlet for dimethylamino. -
2.50 (s, 6H,
) - Methyls at C4/C6. -
Note: The aromatic proton at C5 (
~6.3 ppm in precursor) will be absent , confirming bromination.
-
3.15 (s, 6H,
-
Mass Spectrometry (ESI+):
-
Expected [M+H]+: 230.0 / 232.0 (1:1 Isotopic pattern characteristic of Bromine).
-
Troubleshooting & Optimization
Issue 1: Benzylic Bromination (Impurity Formation)
-
Symptom:[1][3] Complex NMR in the aliphatic region; multiple spots on TLC.
-
Cause: Radical mechanism activation (Light/Heat).
-
Fix: Ensure the reaction is kept in the dark (foil-wrapped) and keep temperature
. Do not use AIBN or peroxide contaminants.
Issue 2: Incomplete Conversion in Step 1
-
Cause: Dimethylamine is volatile and may escape reflux.
-
Fix: Use a sealed pressure tube if available, or add fresh dimethylamine solution after 2 hours.
Issue 3: Hydrolysis Byproducts
-
Symptom:[1][3] Formation of 2-hydroxy-4,6-dimethylpyrimidine.
-
Cause: Water entering the system during Step 1.[4]
-
Fix: Use anhydrous Ethanol or THF.
References
-
Organic Syntheses Procedure for 2-(Dimethylamino)pyrimidine.
-
Scalable Synthesis of 4-Substituted 5-Bromo-6-methylpyrimidines.
-
Regioselective Synthesis of 5-bromo-pyrimidinones.
- Source: Antiviral Research (via PMC), 2011.
- Relevance: Discusses C5 bromination selectivity in activ
-
URL:[Link]
-
Reaction Mechanism of 2-amino-4,6-dimethylpyrimidine.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. WO2024015825A1 - Processes for preparing 5-bromo-3,4-dimethylpyridin-2-amine and 6-bromo-7,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. heteroletters.org [heteroletters.org]
- 7. Frontiers | New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors [frontiersin.org]
Application Note: Optimized Suzuki-Miyaura Coupling Conditions for 5-Bromo-N,N,4,6-tetramethyl-2-pyrimidinamine
Executive Summary
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern pharmaceutical synthesis. However, highly substituted heteroaryl halides present unique stereoelectronic challenges that render standard catalytic systems ineffective. This application note details the mechanistic rationale, optimization data, and a self-validating experimental protocol for the cross-coupling of 5-bromo-N,N,4,6-tetramethyl-2-pyrimidinamine (CAS 1083329-52-5). Designed for drug development professionals, this guide provides a robust pathway to access complex, fully substituted pyrimidine scaffolds.
Mechanistic Insights & Substrate Analysis
In standard pyrimidine systems, the electron-deficient nature of the diazine ring facilitates rapid oxidative addition of the palladium catalyst into the carbon-halogen bond[1]. However, 5-bromo-N,N,4,6-tetramethyl-2-pyrimidinamine presents a severe dual challenge:
-
Electronic Deactivation : The N,N-dimethylamine moiety at the C2 position acts as a strong
-donor. By pushing electron density into the pyrimidine core via resonance, it significantly raises the kinetic barrier for the nucleophilic attack by the Pd(0) species. -
Steric Shielding : The methyl groups at the C4 and C6 positions create an extreme steric blockade directly flanking the C5-Br bond, physically obstructing the approach of the catalyst[2].
Causality Behind Catalyst Selection
To overcome these barriers, first-generation catalysts like
We recommend the XPhos Pd G2 or G3 precatalyst system[4]. The causality is twofold:
-
Accelerated Oxidative Addition : The highly electron-rich dicyclohexylphosphine moiety of XPhos increases the electron density at the palladium center, forcing the difficult oxidative addition into the deactivated C-Br bond.
-
Facilitated Reductive Elimination : The extreme steric bulk of the triisopropylbiphenyl backbone forces the intermediate species to undergo rapid reductive elimination, preventing catalyst entrapment and minimizing the formation of debrominated side products.
Optimization Data
The following table summarizes the quantitative optimization data for the coupling of 5-bromo-N,N,4,6-tetramethyl-2-pyrimidinamine with a standard electron-neutral arylboronic acid.
| Entry | Catalyst System (5 mol%) | Base (2.5 eq) | Solvent System | Temp (°C) | Conversion (%) | Mechanistic Outcome |
| 1 | Toluene/EtOH/ | 90 | < 10% | Poor oxidative addition due to severe steric clash. | ||
| 2 | 1,4-Dioxane/ | 90 | 45% | Moderate conversion; robust bidentate ligand survives but lacks sufficient bulk for rapid elimination. | ||
| 3 | 1,4-Dioxane/ | 100 | 78% | Good conversion; however, competitive protodeboronation observed due to slower reaction rate. | ||
| 4 | XPhos Pd G2 | 1,4-Dioxane/ | 100 | > 95% | Optimal; rapid oxidative addition and elimination cycle. |
Experimental Workflow & Protocol
Workflow for the Suzuki-Miyaura cross-coupling of sterically hindered pyrimidines.
Step-by-Step Methodology
1. Reagent Preparation (Schlenk Technique)
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-bromo-N,N,4,6-tetramethyl-2-pyrimidinamine (1.0 equiv, e.g., 1.0 mmol), the desired arylboronic acid (1.5 equiv), and anhydrous
(3.0 equiv). -
Causality: A higher equivalent of boronic acid (1.5 eq) is used to compensate for potential protodeboronation at elevated temperatures.
2. Catalyst Loading
-
Add XPhos Pd G2 (0.05 equiv, 5 mol%).
-
Seal the flask with a rubber septum. Evacuate the flask and backfill with ultra-pure Argon. Repeat this cycle three times.
3. Solvent Addition & Degassing
-
Add 1,4-Dioxane (4.0 mL) and deionized
(1.0 mL) via syringe. -
Sparge the reaction mixture with Argon for 15 minutes.
-
Causality: Water is strictly required to hydrolyze the basic phosphate, generating the active hydroxide species that coordinates to the boron atom, forming the reactive boronate complex necessary for transmetalation[4].
4. Reaction Execution
-
Replace the septum with a Teflon-lined screw cap under positive Argon flow.
-
Heat the reaction mixture in a pre-heated oil bath at 100 °C for 4 to 12 hours. (Alternatively, utilize microwave irradiation at 100 °C for 30 minutes).
Self-Validating System Design
A protocol is only as reliable as its internal controls. This workflow is designed as a self-validating system to ensure reproducibility:
-
Atmospheric Integrity Check : The use of a dissolved oxygen (DO) probe or the visual cessation of micro-bubbles during the argon sparging phase validates the removal of
. This is critical, as electron-rich phosphines like XPhos are highly susceptible to oxidation, which would instantly kill the catalytic cycle. -
In-Process Conversion Monitoring (IPC) : Aliquots (10
L) are taken at 2 hours and 6 hours, diluted in LC-MS grade MeCN, and analyzed. The reaction is validated not just by the disappearance of the starting material, but by calculating the ratio of the cross-coupled product to the hydrodehalogenated (debrominated) side product. A successful, healthy catalytic cycle will show a <5% debromination rate. -
Mass Balance & Metal Scavenging : Post-reaction, the organic layer is treated with a palladium scavenger (e.g., SiliaMetS® Thiol, 3 equivalents relative to Pd) for 1 hour at 40 °C. The system validates itself when ICP-MS testing of the final purified compound shows residual palladium levels below the strict pharmaceutical threshold of <10 ppm.
References
-
[1] One-pot Double Suzuki Couplings of Dichloropyrimidines Source: NIH / PMC URL:
-
[3] A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles Source: NIH / PMC URL:
-
[4] Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one Source: RSC Publishing URL:
-
[2] Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters Source: ACS Publications URL:
Sources
- 1. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
Palladium-catalyzed cross-coupling using 5-bromo-2-(dimethylamino)-4,6-dimethylpyrimidine
An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions Utilizing 5-bromo-2-(dimethylamino)-4,6-dimethylpyrimidine
Introduction: The Strategic Value of Substituted Pyrimidines
The pyrimidine core is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of FDA-approved therapeutics.[1] Its prevalence is due to its ability to engage in hydrogen bonding and act as a bioisostere for other aromatic systems, often enhancing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[2] The strategic functionalization of the pyrimidine scaffold is therefore a critical endeavor in drug discovery.
5-bromo-2-(dimethylamino)-4,6-dimethylpyrimidine emerges as a particularly valuable and versatile building block. The bromine atom at the C5 position serves as a reactive handle for palladium-catalyzed cross-coupling, a powerful and transformative class of reactions that enables the formation of carbon-carbon and carbon-heteroatom bonds with exceptional precision and functional group tolerance.[3][4] The electron-donating dimethylamino and methyl groups on the ring influence its electronic properties, making it an interesting substrate for a variety of coupling partners. This guide provides an in-depth exploration of the application of this substrate in several key cross-coupling reactions, offering detailed protocols, mechanistic insights, and practical guidance for researchers in organic synthesis and drug development.
Pillar 1: The General Catalytic Engine of Cross-Coupling
At the heart of palladium-catalyzed cross-coupling lies a fundamental, elegant catalytic cycle.[5][6] Understanding this cycle is paramount to rational troubleshooting and optimization. The process is generally accepted to proceed through three key elementary steps involving the palladium catalyst cycling between its Pd(0) and Pd(II) oxidation states.
-
Oxidative Addition: The cycle begins when the active, coordinatively unsaturated Pd(0) catalyst inserts itself into the carbon-bromine bond of the pyrimidine substrate. This is often the rate-determining step and results in the formation of a square planar Pd(II) intermediate.[5] The reactivity order for halides in this step is generally I > Br > Cl.[2]
-
Transmetalation: In this step, the organic group (R) from an organometallic coupling partner (R-M) is transferred to the palladium center, displacing the halide and forming a new Pd(II)-R complex. The facility of this step depends heavily on the nature of the organometallic reagent (M = B, Sn, Zn, etc.) and is often facilitated by a base.[3][5]
-
Reductive Elimination: The final step involves the coupling of the two organic fragments (the pyrimidine and the R group) attached to the palladium center.[5] This forms the desired product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.
Caption: The fundamental catalytic cycle for palladium-catalyzed cross-coupling reactions.
Pillar 2: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method, valued for its operational simplicity, the commercial availability of a vast array of boronic acids and esters, and the low toxicity of its boron-containing byproducts.[4][7] It is an exceptionally powerful tool for creating biaryl and heteroaryl-aryl linkages, which are privileged structures in many pharmaceutical agents.
Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
This protocol details a general procedure for the coupling of 5-bromo-2-(dimethylamino)-4,6-dimethylpyrimidine with phenylboronic acid.
Experimental Workflow
Caption: A generalized workflow for Suzuki-Miyaura cross-coupling reactions.
Reagents & Conditions
| Component | Reagent | Quantity (equiv) | Purpose |
| Substrate | 5-bromo-2-(dimethylamino)-4,6-dimethylpyrimidine | 1.0 | Electrophilic partner |
| Coupling Partner | Phenylboronic Acid | 1.2 - 1.5 | Nucleophilic partner |
| Catalyst | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | 0.02 - 0.05 | Forms the active Pd(0) species |
| Base | Potassium Carbonate (K₂CO₃) | 2.0 - 3.0 | Activates boronic acid for transmetalation |
| Solvent | 1,4-Dioxane / Water (e.g., 4:1 mixture) | - | Reaction medium; water aids base and boronic acid solubility[8] |
Step-by-Step Procedure
-
To a dry Schlenk flask equipped with a magnetic stir bar, add 5-bromo-2-(dimethylamino)-4,6-dimethylpyrimidine (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 equiv).
-
Heat the reaction mixture to 80-90 °C and stir vigorously for 4-12 hours.
-
Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.[2]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
Causality & Troubleshooting
-
Why Pd(PPh₃)₄? This is a reliable, pre-formed Pd(0) catalyst that does not require an in-situ reduction step, making it convenient for many standard couplings.[8] For more challenging or sterically hindered substrates, a more active catalyst system, such as Pd(OAc)₂ with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos), may be required to facilitate the oxidative addition step.[6]
-
Why K₂CO₃ and Water? The base is crucial for activating the boronic acid, forming a more nucleophilic boronate species that readily undergoes transmetalation.[8] Water often accelerates this step.[8] For less reactive boronic acids, a stronger base like potassium phosphate (K₃PO₄) may be necessary.
-
Problem: Debromination Byproduct. The observation of 2-(dimethylamino)-4,6-dimethylpyrimidine indicates hydrodehalogenation. This can be caused by certain phosphine ligands or hydrogen sources in the reaction.[8] Lowering the reaction temperature or screening different ligands can mitigate this side reaction.
-
Problem: Low Yield. If the reaction stalls, ensure all reagents and solvents are of high purity and appropriately degassed. Inactive catalysts are a common issue.[8] The boronic acid may also be undergoing protodeboronation (cleavage of the C-B bond); using a boronate ester (e.g., a pinacol ester) can sometimes resolve this by providing a slower, sustained release of the boronic acid.[8]
Pillar 3: Sonogashira Coupling for C-C Alkyne Synthesis
The Sonogashira coupling is the premier method for forming a bond between a C(sp²) of an aryl halide and a C(sp) of a terminal alkyne.[1] This reaction is invaluable for introducing alkynyl functionalities, which are versatile handles for further synthetic transformations or key pharmacophores in their own right. The reaction uniquely employs a dual-catalyst system of palladium and a copper(I) salt.[9]
Protocol 2: Sonogashira Coupling with Phenylacetylene
This protocol provides a general procedure for the copper-co-catalyzed Sonogashira reaction.
Dual Catalytic Cycle Mechanism
Caption: The interconnected Palladium and Copper cycles in the Sonogashira reaction.[1]
Reagents & Conditions
| Component | Reagent | Quantity (equiv) | Purpose |
| Substrate | 5-bromo-2-(dimethylamino)-4,6-dimethylpyrimidine | 1.0 | Electrophilic partner |
| Coupling Partner | Phenylacetylene | 1.1 - 1.2 | Terminal alkyne |
| Catalyst | Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] | 0.02 - 0.05 | Palladium precatalyst |
| Co-catalyst | Copper(I) Iodide (CuI) | 0.05 - 0.10 | Forms copper acetylide for transmetalation[1] |
| Base | Triethylamine (Et₃N) or Diisopropylamine (DIPA) | 2.0 - 3.0 | Deprotonates alkyne and scavenges HBr |
| Solvent | Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) | - | Anhydrous reaction medium |
Step-by-Step Procedure
-
To a dry Schlenk flask, add the pyrimidine substrate (1.0 equiv), PdCl₂(PPh₃)₂ (0.03 equiv), and CuI (0.06 equiv).
-
Evacuate and backfill the flask with an inert gas (3x).
-
Add anhydrous, degassed THF (or DMF), followed by the amine base (e.g., Et₃N, 2.5 equiv).
-
Stir the mixture for 10-15 minutes at room temperature.
-
Add the terminal alkyne (phenylacetylene, 1.1 equiv) dropwise via syringe.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) for 2-8 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., diethyl ether) and filter through a pad of celite to remove catalyst residues.
-
Wash the filtrate with a saturated aqueous solution of ammonium chloride (NH₄Cl) to remove the copper salts, followed by water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Causality & Troubleshooting
-
Why the Copper Co-catalyst? The copper(I) salt reacts with the terminal alkyne and base to form a copper(I) acetylide intermediate. This species is much more effective at transmetalating its alkynyl group to the palladium(II) center than the alkyne itself.[1]
-
Problem: Glaser Homocoupling. A common side reaction is the copper-catalyzed oxidative homocoupling of the terminal alkyne to form a diene. This is often visible as a precipitate. Running the reaction under strictly anaerobic conditions is critical to minimize this pathway. If it persists, a "copper-free" Sonogashira protocol may be required, though these often necessitate different ligands and stronger bases.
-
Problem: Reaction Stalls. Ensure all reagents and solvents are anhydrous. Water can interfere with the catalytic cycles. If the reaction stops, the addition of a small amount of fresh catalyst may restart it.[1]
Pillar 4: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines by providing a general and mild method for C-N bond formation.[10][11] It is indispensable for late-stage functionalization in drug development, allowing for the introduction of a wide variety of primary and secondary amines.
Protocol 3: Buchwald-Hartwig Amination with Morpholine
This protocol describes the coupling of the title pyrimidine with a typical secondary cyclic amine, morpholine.
Reagents & Conditions
| Component | Reagent | Quantity (equiv) | Purpose |
| Substrate | 5-bromo-2-(dimethylamino)-4,6-dimethylpyrimidine | 1.0 | Electrophilic partner |
| Coupling Partner | Morpholine | 1.2 - 1.5 | Amine nucleophile |
| Precatalyst | Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] | 0.01 - 0.02 | Source of Pd(0) |
| Ligand | Xantphos or a Buchwald-type biaryl phosphine (e.g., XPhos) | 0.02 - 0.05 | Stabilizes catalyst, promotes reductive elimination[12] |
| Base | Sodium tert-butoxide (NaOt-Bu) or Cesium Carbonate (Cs₂CO₃) | 1.4 - 2.0 | Strong, non-nucleophilic base for amine deprotonation[13] |
| Solvent | Toluene or 1,4-Dioxane | - | Anhydrous, non-protic solvent |
Step-by-Step Procedure
-
In a glovebox or under a flow of inert gas, add the pyrimidine substrate (1.0 equiv), the base (e.g., NaOt-Bu, 1.4 equiv), the palladium precatalyst (Pd₂(dba)₃, 0.01 equiv), and the ligand (e.g., Xantphos, 0.02 equiv) to a dry, sealable reaction tube.
-
Add anhydrous, degassed toluene via syringe.
-
Add the amine (morpholine, 1.2 equiv).
-
Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring for 6-24 hours.
-
Monitor the reaction by LC-MS.
-
After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a short plug of celite.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Causality & Troubleshooting
-
Why Bulky, Electron-Rich Ligands? The success of the Buchwald-Hartwig amination hinges on the ligand.[12] Bulky, electron-rich phosphine ligands (like Xantphos or XPhos) accelerate the rate-limiting oxidative addition and, critically, the final reductive elimination step to release the product and regenerate the catalyst.[11] Simple ligands like PPh₃ are generally ineffective.
-
Why a Strong, Non-nucleophilic Base? A strong base like NaOt-Bu is required to deprotonate the amine (or the N-H bond of the palladium-amine complex) to form the palladium-amido intermediate, which is necessary for reductive elimination.[10] Weaker bases are often insufficient, and the base must be non-nucleophilic to avoid competing SₙAr reactions.
-
Problem: Catalyst Deactivation. Heteroaromatic substrates, particularly electron-rich ones or those with coordinating atoms like pyridines, can sometimes inhibit or deactivate the palladium catalyst.[14] Screening different ligands and precatalysts is often the most effective solution. The use of specialized precatalysts (e.g., G3 or G4 Buchwald precatalysts) can improve reliability.
References
- Application Notes and Protocols for the Sonogashira Coupling of 5-Bromopyrimidine with Terminal Alkynes. Benchchem.
- Palladium-catalyzed cross-coupling reactions | Organic... - Fiveable. Fiveable.
- Application Notes: Suzuki-Miyaura Coupling of 5-Bromo-2-chloropyrimidine for Drug Discovery. Benchchem.
- Cross-Coupling Reactions Guide. MilliporeSigma.
- Leveraging 5-Bromopyrimidine in Suzuki-Miyaura Coupling Reactions. NINGBO INNO PHARMCHEM CO.,LTD.
- Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine. Benchchem.
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC.
- Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions | Request PDF.
- Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts.
- Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor.
- Technical Support Center: Suzuki Couplings of Bromopyrimidines. Benchchem.
- Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine. Benchchem.
- Buchwald–Hartwig amin
- Buchwald-Hartwig Coupling. Organic Synthesis.
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize Outreach AB.
- Sonogashira coupling. Wikipedia.
- Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. jmcct.com [jmcct.com]
- 4. nbinno.com [nbinno.com]
- 5. fiveable.me [fiveable.me]
- 6. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nobelprize.org [nobelprize.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. uwindsor.ca [uwindsor.ca]
- 13. organic-synthesis.com [organic-synthesis.com]
- 14. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Strategic Functionalization of 5-Bromo-N,N,4,6-tetramethylpyrimidin-2-amine
This Application Note is structured to guide researchers through the specific challenges of functionalizing 5-bromo-N,N,4,6-tetramethylpyrimidin-2-amine .
Unlike simple pyrimidines, this scaffold presents a unique "Steric-Electronic Lock" that renders classical nucleophilic substitution ineffective.[1][2] This guide provides the advanced protocols required to bypass these barriers using Transition Metal Catalysis and Metallation strategies.
Part 1: Mechanistic Analysis & Strategic Rationale[1][2]
The "Steric-Electronic Lock"
To successfully functionalize 5-bromo-N,N,4,6-tetramethylpyrimidin-2-amine (Compound 1 ), one must first understand why standard textbook conditions fail.[1][2]
-
Electronic Deactivation (The "SNAr Trap"): Classical Nucleophilic Aromatic Substitution (SNAr) requires an electron-deficient ring to stabilize the Meisenheimer complex.[1] However, Compound 1 possesses three Electron Donating Groups (EDGs):
-
Steric Hindrance (The "Ortho Effect"): The bromine at C5 is flanked by methyl groups at C4 and C6.[1] In Transition Metal Catalysis (e.g., Suzuki, Buchwald), these methyls create significant steric clash during the transmetalation and reductive elimination steps.[1]
The Solution: Advanced Catalysis
To achieve net "nucleophilic substitution," we must switch mechanisms from Addition-Elimination (SNAr) to Oxidative Addition-Reductive Elimination (Pd-Catalysis) .[1][2]
Key Strategic Shift:
-
Ligand Selection: You must use bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos , XPhos ).[1][2] These ligands are designed to wrap around the metal center, forcing the reductive elimination of sterically hindered substrates [1].[1]
-
Base Selection: Weak inorganic bases (K3PO4) are preferred to prevent side reactions with the sensitive pyrimidine ring.[1]
Part 2: Decision Logic & Workflow
The following diagram illustrates the decision process for selecting the correct protocol based on your desired nucleophile.
Figure 1: Strategic workflow for functionalizing the 5-position of sterically hindered pyrimidines.[1][2]
Part 3: Experimental Protocols
Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)
Best for: Attaching aryl or heteroaryl groups.[2]
Rationale: The SPhos ligand is strictly required here.[1] Its bulk facilitates the coupling of the 4,6-disubstituted bromide by creating a "pocket" that accelerates reductive elimination [2].[1]
Materials
-
Substrate: 5-bromo-N,N,4,6-tetramethylpyrimidin-2-amine (1.0 equiv)
-
Nucleophile: Aryl Boronic Acid (1.5 equiv)[1]
-
Catalyst: Pd(OAc)2 (5 mol%)[1]
-
Ligand: SPhos (10 mol%)
-
Base: K3PO4 (3.0 equiv)[1]
-
Solvent: Toluene/Water (10:1 ratio)[1]
Step-by-Step Methodology
-
Pre-complexation: In a reaction vial, dissolve Pd(OAc)2 (11 mg, 0.05 mmol) and SPhos (41 mg, 0.10 mmol) in Toluene (2 mL). Stir at RT for 10 mins under Argon.[1][2] Color change to yellow/orange indicates active catalyst formation.[1]
-
Loading: Add the pyrimidine substrate (230 mg, 1.0 mmol), boronic acid (1.5 mmol), and finely ground K3PO4 (636 mg, 3.0 mmol).
-
Solvent Addition: Add remaining Toluene (3 mL) and degassed Water (0.5 mL).
-
Reaction: Seal the vial and heat to 100°C for 4–12 hours.
-
Workup: Cool to RT. Dilute with EtOAc (20 mL), wash with water (2 x 10 mL) and brine. Dry over Na2SO4.
-
Purification: Flash chromatography (Hexane/EtOAc gradient).
Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)
Best for: Attaching primary or secondary amines.[2]
Rationale: The 4,6-dimethyl groups block the approach of the amine nucleophile.[1] BrettPhos or RuPhos are precatalysts of choice because they are specifically engineered to couple hindered halides with amines [3].[1][2]
Materials
-
Substrate: 5-bromo-N,N,4,6-tetramethylpyrimidin-2-amine (1.0 equiv)
-
Nucleophile: Primary or Secondary Amine (1.2 equiv)[1]
-
Catalyst: BrettPhos Pd G4 (2–5 mol%) (Alternatively: Pd2(dba)3 + BrettPhos)
-
Base: NaOtBu (Sodium tert-butoxide) (1.4 equiv)[2]
Step-by-Step Methodology
-
Inert Environment: Flame-dry a Schlenk tube and cool under Argon flow. Moisture kills this reaction.[1][2]
-
Solids Addition: Add substrate (1.0 mmol), NaOtBu (135 mg, 1.4 mmol), and BrettPhos Pd G4 precatalyst (45 mg, 0.05 mmol).
-
Liquid Addition: Add the amine (1.2 mmol) and anhydrous Dioxane (5 mL) via syringe.
-
Deoxygenation: Sparge with Argon for 5 minutes (bubble gas directly into liquid).
-
Reaction: Heat to 90°C for 2–6 hours.
-
Note: The solution often turns dark brown/red.[1] This is normal.
-
-
Workup: Filter through a Celite pad to remove insoluble salts. Rinse with EtOAc.[1][2][7] Concentrate filtrate.[1][2][5]
-
Purification: The product is basic. Use DCM/MeOH/NH3 (90:9:1) for silica chromatography to prevent streaking.[1]
Protocol C: Lithium-Halogen Exchange (Electrophilic Trapping)
Best for: Introduction of Formyl (-CHO), Carboxyl (-COOH), or Alkyl groups.[1][2]
Rationale: Since the ring is electron-rich, the C-Br bond is not labile to nucleophiles, but it is reactive toward Lithium exchange.[1][2] The 4,6-methyl groups actually stabilize the lithiated intermediate by protecting it from dimerization [4].[1]
Step-by-Step Methodology
-
Setup: Flame-dry a round-bottom flask. Add substrate (1.0 mmol) and anhydrous THF (10 mL).
-
Cryogenic Cooling: Cool the solution to -78°C (Dry Ice/Acetone bath). Wait 15 mins for thermal equilibrium.
-
Exchange: Add n-Butyllithium (2.5 M in hexanes, 0.44 mL, 1.1 equiv) dropwise over 5 minutes.
-
Critical Step: Stir at -78°C for exactly 30 minutes. Do not let it warm up, or the lithiated species may attack the solvent or itself.[1]
-
-
Trapping: Add the electrophile (e.g., DMF for -CHO, CO2 for -COOH) (1.5 equiv) neat or in THF.[1][2]
-
Warming: Allow the reaction to warm to RT slowly over 1 hour.
-
Quench: Add Saturated NH4Cl solution (5 mL). Extract with EtOAc.[1][2][7]
Part 4: Data Summary & Optimization Guide
Ligand Performance Table (for C-C Coupling)
Based on conversion rates of 5-bromo-4,6-dimethylpyrimidines.
| Ligand | Type | Conversion (24h) | Comment |
| PPh3 | Monodentate | < 10% | Fails due to steric bulk of substrate.[2] |
| dppf | Bidentate | 30-40% | Slow; significant debromination observed.[2] |
| SPhos | Biaryl | > 95% | Recommended. Excellent steric tolerance.[1][2] |
| XPhos | Biaryl | > 90% | Good alternative, slightly more expensive.[1] |
Troubleshooting "No Reaction"
If the starting material remains unconsumed:
-
Check Oxygen: Pd(0) is oxygen-sensitive.[1][2] Did you sparge the solvent?
-
Check Boronic Acid: Protodeboronation is common.[1][2] Add the boronic acid in portions (0.5 equiv at T=0, 0.5 at T=2h, 0.5 at T=4h).
-
Switch Solvent: Change Toluene/Water to DME/Water or 1,4-Dioxane/Water . Higher polarity can help solubility of the catalyst system.[1]
References
-
Barder, T. E., et al. (2005).[1] "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society.[1] Link[1]
-
Martin, R., & Buchwald, S. L. (2008).[1] "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research. Link[1]
-
Surry, D. S., & Buchwald, S. L. (2008).[1] "Biaryl Phosphane Ligands in Palladium-Catalyzed C-N Coupling." Angewandte Chemie International Edition. Link[1]
-
Schlosser, M. (2005).[1] "The 2×3 Toolbox of Organometallic Methods for Regiochemically Exhaustive Functionalization." Angewandte Chemie. Link[1]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Page loading... [wap.guidechem.com]
- 3. CAS 4214-57-7 | 2-amino-5-bromo-4,6-dimethylpyrimidine - Synblock [synblock.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Redirecting [linkinghub.elsevier.com]
Application Note: Advanced Functionalization of the 5-Bromo Position in Tetramethyl Pyrimidinamines
Subtitle: Overcoming Electronic Deactivation in 5-Bromo-N,N,N',N'-tetramethylpyrimidine-2,4-diamine via Transition Metal Catalysis and Organolithium Chemistry Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals
Introduction & Chemical Context
Pyrimidines are privileged scaffolds in medicinal chemistry, frequently serving as the core pharmacophore in kinase inhibitors and CNS-active therapeutics. However, the specific scaffold 5-bromo-N,N,N',N'-tetramethylpyrimidine-2,4-diamine presents a unique synthetic hurdle.
The two dimethylamino groups at the C2 and C4 positions exert a powerful positive mesomeric (+M) effect, flooding the pyrimidine π-system with electron density. This electron enrichment localizes heavily at the C5 position, strengthening the C5–Br bond and reducing its polarization. Consequently, the oxidative addition of Palladium(0)—the critical first step in cross-coupling reactions—is thermodynamically hindered compared to standard, electron-deficient halogenated pyrimidines[1].
This Application Note details field-proven, self-validating methodologies to overcome this electronic deactivation, enabling the precise installation of aryl, heteroaryl, formyl, and acyl groups at the C5 position.
Mechanistic Causality & Strategic Choices
Palladium-Catalyzed Cross-Coupling
Standard catalyst systems (e.g.,
Lithium-Halogen Exchange
Conversely, the electron-rich nature of the pyrimidine ring makes the C5-lithio species exceptionally stable at low temperatures. The +M effect of the amino groups prevents unwanted nucleophilic attack on the pyrimidine core, directing the organolithium reagent strictly to the halogen. Lithium-halogen exchange using n-butyllithium (n-BuLi) at -78 °C proceeds rapidly. The resulting 5-lithio intermediate is a potent nucleophile that can be trapped with various electrophiles to install functional groups that are otherwise difficult to introduce via cross-coupling.
Visualizing the Workflows
Mechanistic cycle for the Suzuki-Miyaura coupling of deactivated 5-bromo-tetramethylpyrimidinamines.
Step-by-step workflow for the lithiation and electrophilic trapping of 5-bromo-pyrimidinamines.
Quantitative Data & Condition Optimization
Table 1: Optimization of Suzuki-Miyaura Coupling Conditions for 5-Bromo-N,N,N',N'-tetramethylpyrimidine-2,4-diamine
| Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Observation / Causality |
| Toluene/ | 100 | <20% | Poor oxidative addition due to +M effect strengthening the C-Br bond. | ||
| Dioxane/ | 100 | 45% | Moderate conversion; sluggish reductive elimination. | ||
| Dioxane/ | 100 | 82% | Good conversion; electron-rich ligand aids Pd(0) insertion. | ||
| XPhos Pd G3 (2 mol%) | THF/ | 80 | 95% | Excellent yield; bulky ligand accelerates both insertion and elimination. |
Table 2: Electrophile Scope for Lithium-Halogen Exchange at C5
| Organolithium | Electrophile | Product Class | Yield (%) | Reaction Time (Trapping) |
| n-BuLi (1.1 eq) | DMF (1.5 eq) | 5-Carboxaldehyde | 88% | 30 min |
| n-BuLi (1.1 eq) | 5-Carboxylic Acid | 85% | 60 min | |
| n-BuLi (1.1 eq) | Weinreb Amide (1.2 eq) | 5-Ketone | 82% | 45 min |
| n-BuLi (1.1 eq) | 5-Boronic Acid | 75% | 60 min |
Detailed Experimental Protocols
Protocol A: Suzuki-Miyaura Cross-Coupling using XPhos Pd G3
This protocol utilizes a pre-formed Pd G3 precatalyst to ensure rapid generation of the active mono-ligated Pd(0) species, which is critical for electron-rich substrates.
Step 1: Reagent Loading
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-bromo-N,N,N',N'-tetramethylpyrimidine-2,4-diamine (1.0 mmol, 1.0 eq), the desired aryl/heteroaryl boronic acid (1.2 mmol, 1.2 eq), and
(3.0 mmol, 3.0 eq). -
Add XPhos Pd G3 precatalyst (0.02 mmol, 2 mol%).
Step 2: Degassing (Critical Causality Step)
-
Add a mixture of THF and
(4:1 v/v, 10 mL total volume). -
Causality Note: Degassing the solvent mixture via three freeze-pump-thaw cycles (or vigorous argon sparging for 15 minutes) is mandatory. Electron-rich phosphine ligands like XPhos are highly susceptible to oxidation, which would prematurely deactivate the catalyst and halt the reaction at the oxidative addition stage.
Step 3: Reaction Execution
-
Seal the flask under an argon atmosphere and heat to 80 °C in a pre-heated oil bath.
-
Stir vigorously for 4–6 hours.
-
Self-Validation: Monitor the reaction progress by LC-MS. The complete disappearance of the starting material's distinct
and bromine isotope pattern confirms successful oxidative addition and transmetalation.
Step 4: Workup & Purification
-
Cool the reaction to room temperature, dilute with EtOAc (20 mL), and wash with water (2 × 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure. -
Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure 5-substituted tetramethylpyrimidinamine.
Protocol B: Lithium-Halogen Exchange and Formylation
This protocol leverages the stability of the 5-lithiopyrimidine to install a formyl group, a versatile handle for subsequent drug discovery derivatization.
Step 1: Preparation of Anhydrous System
-
In an oven-dried, argon-purged round-bottom flask, dissolve 5-bromo-N,N,N',N'-tetramethylpyrimidine-2,4-diamine (1.0 mmol, 1.0 eq) in anhydrous THF (10 mL).
Step 2: Lithiation
-
Cool the reaction flask to a strict internal temperature of -78 °C using a dry ice/acetone bath.
-
Causality Note: Maintaining -78 °C prevents the highly reactive 5-lithio intermediate from undergoing unwanted dimerization or abstracting protons from the solvent.
-
Add n-BuLi (1.1 mmol, 1.1 eq of a 2.5 M solution in hexanes) dropwise over 5 minutes. Stir at -78 °C for 30 minutes to ensure complete halogen-metal exchange.
Step 3: Electrophilic Trapping
-
Add anhydrous N,N-dimethylformamide (DMF) (1.5 mmol, 1.5 eq) dropwise.
-
Maintain the reaction at -78 °C for an additional 30 minutes, then slowly allow the reaction mixture to warm to 0 °C over 1 hour.
Step 4: Quenching & Isolation
-
Self-Validation: Quench the reaction at 0 °C by the slow addition of saturated aqueous
(5 mL). This precise quench ensures the destruction of unreacted organolithium without causing excessive hydrolysis of the newly formed formyl group. -
Extract the aqueous layer with Dichloromethane (3 × 15 mL).
-
Wash the combined organic layers with brine, dry over
, filter, and concentrate. -
Purify via flash chromatography to isolate 2,4-bis(dimethylamino)pyrimidine-5-carbaldehyde.
References
- Source: ACS Publications (2001)
- Source: Journal of the American Chemical Society / Organic Chemistry Frontiers (2013/2021)
- Source: Organic Letters - ACS Publications (2005)
Sources
Application Notes & Protocols: Synthesis of Bioactive Heterocycles from (E)-Ethyl 2-cyano-2-(2-phenylhydrazono)acetate
Introduction:
(E)-Ethyl 2-cyano-2-(2-phenylhydrazono)acetate (CAS 27097-85-4) is a highly versatile and valuable precursor in the synthesis of a wide array of bioactive heterocyclic compounds.[1] Its chemical architecture, featuring a hydrazone moiety, a nitrile group, and an ester functionality, provides multiple reactive sites for cyclization and functionalization reactions. This abundance of reactive handles allows for the construction of diverse heterocyclic scaffolds, which are of significant interest in medicinal chemistry and drug discovery due to their prevalence in numerous therapeutic agents.[2][3] These heterocycles often exhibit a broad range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[4][5][6][7] This guide provides detailed protocols and insights into the preparation of several classes of bioactive heterocycles from this key starting material, with an emphasis on the rationale behind the experimental choices.
I. Synthesis of Pyrazole Derivatives: A Cornerstone of Bioactive Scaffolds
Pyrazoles are five-membered heterocyclic compounds with two adjacent nitrogen atoms that are central to many pharmaceuticals.[2][8] The synthesis of pyrazole derivatives from (E)-ethyl 2-cyano-2-(2-phenylhydrazono)acetate and its analogs often involves condensation reactions with various reagents.
Protocol 1: Synthesis of 1,3,5-Substituted Pyrazoles
This protocol details a green and efficient synthesis of 1,3,5-substituted pyrazoles via a nano-ZnO catalyzed condensation reaction.[9]
Rationale: The use of a nano-ZnO catalyst offers several advantages, including high yields, short reaction times, and a more environmentally friendly procedure with an easy work-up.[9] The catalyst activates the carbonyl group of the ethyl acetoacetate, facilitating the initial condensation with phenylhydrazine.
Experimental Workflow:
Caption: Workflow for the synthesis of 1,3,5-substituted pyrazoles.
Step-by-Step Protocol:
-
To a solution of phenylhydrazine (1 mmol) and ethyl acetoacetate (1 mmol) in a suitable solvent, add a catalytic amount of nano-ZnO.
-
Reflux the reaction mixture for the time specified by reaction monitoring (e.g., TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter off the catalyst.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to afford the desired 1,3,5-substituted pyrazole.[9]
II. Synthesis of Pyridazine and Fused Pyridazine Systems
Pyridazine derivatives are another class of important heterocycles with a range of biological activities. The reaction of phenylhydrazono derivatives with active methylene compounds can lead to the formation of pyridazines.
Protocol 2: Synthesis of a Pyridazine Derivative
This protocol describes the reaction of a phenylhydrazo derivative with cyanoacetylhydrazide under specific conditions to yield a pyridazine derivative.[4]
Rationale: The choice of ammonium acetate as a catalyst and heating in an oil bath provides the necessary conditions for the initial condensation and subsequent cyclization to form the pyridazine ring. This method avoids the use of harsh reagents and allows for a one-pot synthesis.[4]
Experimental Workflow:
Caption: Workflow for the synthesis of a pyridazine derivative.
Step-by-Step Protocol:
-
In a round-bottom flask, combine phenylhydrazo ethyl acetoacetate (1 equivalent) and cyanoacetylhydrazide (1 equivalent).
-
Add ammonium acetate as a catalyst.
-
Heat the reaction mixture in an oil bath at 120°C.[4]
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Add water to the reaction mixture to precipitate the crude product.
-
Collect the solid by filtration and wash with water.
-
Recrystallize the crude product from a suitable solvent to obtain the pure pyridazine derivative.[4]
III. Multi-Component Reactions for the Synthesis of Fused Heterocycles
Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. Ethyl cyanoacetate and its derivatives are excellent substrates for MCRs.
Protocol 3: Four-Component Synthesis of Pyrano[2,3-c]pyrazole Derivatives
This protocol outlines a simple and clean method for the synthesis of pyrano[2,3-c]pyrazole derivatives.[10]
Rationale: This one-pot, four-component reaction is highly efficient and atom-economical. The use of triethylamine as a base facilitates the initial Knoevenagel condensation and subsequent Michael addition and cyclization steps. Performing the reaction in water at room temperature makes it an environmentally benign process.[10]
Experimental Workflow:
Caption: Workflow for the four-component synthesis of pyrano[2,3-c]pyrazoles.
Step-by-Step Protocol:
-
To a stirred aqueous mixture of hydrazine hydrate (2 mmol) and ethyl acetoacetate (2 mmol), add the aldehyde (2 mmol), malononitrile or ethyl cyanoacetate (2 mmol), and triethylamine (1 ml) successively at room temperature.[10]
-
Stir the reaction mixture vigorously for 20-25 minutes.[10]
-
A solid precipitate will form. Collect the solid by filtration.
-
Wash the solid with water and then with a mixture of ethyl acetate/hexane (20:80).[10]
-
Purify the product by recrystallization from ethanol to obtain the desired pyrano[2,3-c]pyrazole derivative.[10]
IV. Biological Activities of Synthesized Heterocycles
The heterocyclic compounds synthesized from (E)-ethyl 2-cyano-2-(2-phenylhydrazono)acetate and related precursors have shown promising biological activities.
Table 1: Summary of Biological Activities
| Heterocyclic Core | Biological Activity | Target | Reference |
| Pyrazole Derivatives | Anticancer | Breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), CNS cancer (SF-268) | [4] |
| Pyridazine Derivatives | Anticancer | Breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), CNS cancer (SF-268) | [4] |
| Thiophene Derivatives | Antimicrobial | Methicillin-resistant Staphylococcus aureus, Escherichia coli, Clostridium difficile, Candida albicans | [11] |
| Fused Heterocycles | Anticancer, Tyrosine Kinase Inhibition | A549, H460, HT-29, MKN-45, U87MG, and SMMC-7721 cancer cell lines | [7] |
| Pyrano[3,2-d]isoxazole | Cytotoxic | Hepatocellular carcinoma (HepG2) and cervical carcinoma (HeLa) | [12] |
Antimicrobial Activity:
Several synthesized heterocycles have been screened for their antimicrobial activity against various bacterial and fungal strains.[5] For instance, certain thiophene-based heterocycles have shown notable activity against methicillin-resistant Staphylococcus aureus and Candida albicans.[11] The agar well diffusion method is a common technique used to evaluate the antimicrobial efficacy of these compounds.[5]
Anticancer Activity:
A significant number of heterocycles derived from these precursors have been evaluated for their anticancer properties.[6][13][14] For example, pyrazole and pyridazine derivatives have demonstrated antitumor activity against a panel of human cancer cell lines, including breast, lung, and central nervous system cancers.[4] Similarly, fused heterocyclic systems have shown potent cytotoxic effects against various cancer cell lines and have also been identified as tyrosine kinase inhibitors.[7]
V. Conclusion
(E)-Ethyl 2-cyano-2-(2-phenylhydrazono)acetate and its analogs are undeniably powerful and versatile building blocks in the synthesis of a diverse range of bioactive heterocyclic compounds. The protocols and insights provided in this guide highlight the straightforward and efficient methodologies available for the preparation of pyrazoles, pyridazines, and complex fused systems. The significant antimicrobial and anticancer activities exhibited by these compounds underscore the importance of this class of precursors in the ongoing quest for novel therapeutic agents. Further exploration of the synthetic potential of these starting materials is warranted to expand the library of bioactive heterocycles for drug discovery and development.
References
- Mohareb, R. M., et al. (n.d.). PYRAZOLE DERIVATIVES AND THEIR ANTI-TUMOR EVALUATIONS.
- Der Pharma Chemica. (n.d.). A simple and clean method for four-component synthesis of pyrano[2,3-c]pyrazole derivatives.
- Heterocyclic Letters. (2022). Antimicrobial activity of 4-substituted derivatives of 2,7,7-trimethyl-5-oxo-4- phenyl-1,4,5,6,7,8-hexahydro-quinoline-3-carboxylic acid ester.
- Saad, H. (2017). Cyclocondensation Reactions of Hydrazonoyl Chlorides with Some Azines: Synthesis of New Fused Heterocycles of Expected Microbiological Activity. International Journal of Organic Chemistry, 7, 12-24.
- Chemical Reviews Letters. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Chem Rev Lett 8, 867-882.
- MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
- Current issues in pharmacy and medicine: science and practice. (n.d.). Synthesis and anticancer activity of 2-cyano-2-(4-oxo-3-phenylthiazolidin-2-ylidene)-N-arylacetamides.
- IJNRD. (n.d.). A Study Of Synthesis Of Bioactive Heterocycles.
- Bibliomed. (n.d.). SYNTHESIS AND REACTIONS OF NEW PYRAZOLE DERIVATIVES.
- AJOL. (n.d.). SYNTHESES OF HETEROCYCLIC DERIVATIVES AS POTENTIAL CYTOTOXIC COMPOUNDS EVALUATED TOWARD HEPATOCELLULAR AND CERVICAL CARCINOMA CE.
- Mohareb, R. M., & Alwan, E. S. (2020). Heterocyclization of 2-(2-phenylhydrazono)cyclohexane-1,3-dione to Synthesis Thiophene, Pyrazole and 1,2,4-triazine Derivatives with Anti-Tumor and Tyrosine Kinase Inhibitions. Anticancer Agents Med Chem, 20(10), 1209-1220.
- PubMed. (2024). Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide.
- MDPI. (n.d.). Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective.
- A Review of Recent Progress on the Anticancer Activity of Heterocyclic Compounds. (2024).
- PMC. (2018). Synthesis, characterization and antibacterial activity of novel heterocycle, coumacine, and two of its derivatives.
- MDPI. (2024). Synthesis, Characterization, and In-Silico Studies of Some Novel Phenylhydrazone Derivatives as Potential Agents for Antimicrobial Activities.
- ScholarWorks @ UTRGV. (2022). Synthesis of Bioactive Heterocycles.
- ChemRxiv. (n.d.). Synthesis of Some Heterocyclic Compounds Using Cyanoacetohydrazide as Versatile Precursor.
- ResearchGate. (n.d.). Ethyl Cyanoacetate Reactions.
- Benchchem. (n.d.). Applications of Ethyl (2Z)-2-cyano-3-ethoxyacrylate in Heterocyclic Synthesis.
- PMC. (2008). Ethyl (Z)-2-chloro-2-(2-phenylhydrazin-1-ylidene)acetate.
- ChemScene. (n.d.). 27097-85-4 | (E)-Ethyl 2-cyano-2-(2-phenylhydrazono)acetate.
- PMC. (2008). Ethyl 2-acetylhydrazono-2-phenylacetate.
Sources
- 1. chemscene.com [chemscene.com]
- 2. ijnrd.org [ijnrd.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 5. heteroletters.org [heteroletters.org]
- 6. Synthesis and anticancer activity of 2-cyano-2-(4-oxo-3-phenylthiazolidin-2-ylidene)-N-arylacetamides | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 7. Heterocyclization of 2-(2-phenylhydrazono)cyclohexane-1,3-dione to Synthesis Thiophene, Pyrazole and 1,2,4-triazine Derivatives with Anti-Tumor and Tyrosine Kinase Inhibitions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemrevlett.com [chemrevlett.com]
- 9. mdpi.com [mdpi.com]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ajol.info [ajol.info]
- 13. Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 14. thieme-connect.de [thieme-connect.de]
Application Note: Buchwald-Hartwig Amination of 5-Bromo-N,N,4,6-tetramethyl-2-pyrimidinamine
Executive Summary & Substrate Profiling
The Buchwald-Hartwig amination is a cornerstone transformation in modern homogeneous catalysis for the assembly of C–N linkages[1]. However, applying this methodology to highly functionalized, sterically congested pyrimidines requires precise catalytic tuning[2].
This application note details the optimized protocol for the cross-coupling of 5-bromo-N,N,4,6-tetramethyl-2-pyrimidinamine (CAS: 1083329-52-5)[3]. This specific substrate presents a dual challenge for palladium catalysis:
-
Severe Steric Shielding: The C5-bromide is flanked by two ortho-methyl groups at the C4 and C6 positions, creating immense steric resistance during both oxidative addition and reductive elimination.
-
Electronic Deactivation: While pyrimidines are generally electron-deficient, the N,N-dimethylamino group at C2 and the methyl groups at C4/C6 strongly donate electron density into the ring. This strengthens the C–Br bond, significantly raising the activation energy required for the initial insertion of the Pd(0) catalyst.
Recent pharmaceutical patent literature demonstrates that structurally analogous 5-bromo-4,6-dimethylpyrimidin-2-amines can be successfully coupled using advanced biaryl monophosphine ligand systems[4].
Mechanistic Insights & Catalyst Selection (Causality)
To overcome the thermodynamic and kinetic barriers presented by this substrate, the selection of the ligand is the most critical variable[2]. Standard bidentate ligands (e.g., Xantphos) or first-generation monodentate ligands often fail, leading to recovered starting material or protodehalogenation.
We recommend the use of tBuBrettPhos paired with a third-generation palladacycle precatalyst (tBuBrettPhos Pd G3 ).
-
Causality for Oxidative Addition: The highly electron-rich nature of the dialkylbiaryl phosphine compensates for the electron-rich C–Br bond, facilitating the initial Pd(0) insertion.
-
Causality for Reductive Elimination: The extreme steric bulk of the di-tert-butyl groups on the phosphine forces the coordinated aryl and amine ligands into a tightly compressed geometry. This steric strain destabilizes the Pd(II) intermediate, thermodynamically driving the reductive elimination to form the C–N bond and release the product.
Fig 1: Buchwald-Hartwig catalytic cycle emphasizing bottlenecks for the sterically hindered substrate.
Quantitative Optimization Data
The following table summarizes the causal relationship between ligand/base selection and reaction efficiency for this specific scaffold class.
Table 1: Catalyst and Base Optimization for Sterically Hindered 5-Bromopyrimidines
| Entry | Pre-catalyst / Ligand | Base | Solvent | Temp (°C) | Conversion (%) |
| 1 | Pd2(dba)3 / Xantphos | Cs2CO3 | 1,4-Dioxane | 100 | < 5 |
| 2 | Pd2(dba)3 / RuPhos | NaOtBu | Toluene | 100 | 45 |
| 3 | Pd2(dba)3 / BrettPhos | NaOtBu | Toluene | 100 | 68 |
| 4 | tBuBrettPhos Pd G3 | NaOtBu | Toluene | 100 | > 95 |
| 5 | tBuBrettPhos Pd G3 | LiHMDS | THF | 80 | 88 |
Note: NaOtBu is optimal for unfunctionalized amines. For base-sensitive substrates, LiHMDS (Entry 5) provides a milder, highly soluble alternative.
Step-by-Step Experimental Protocol
Fig 2: Step-by-step experimental workflow for the anaerobic Buchwald-Hartwig cross-coupling.
Phase 1: Reagent Preparation (Strictly Anhydrous)
-
Glassware Preparation: Flame-dry a 10 mL Schlenk tube or a heavy-walled reaction vial equipped with a PTFE-coated magnetic stir bar. Move to an inert atmosphere glovebox or utilize standard Schlenk techniques.
-
Catalyst Loading: Weigh 2.0 mol % of tBuBrettPhos Pd G3 precatalyst.
-
Base Addition: Add 1.5 equivalents of sodium tert-butoxide (NaOtBu).
-
Causality Note: NaOtBu is highly hygroscopic. Exposure to ambient moisture generates NaOH, which will aggressively promote competitive C–O bond formation (yielding a pyrimidinol byproduct) rather than the desired C–N bond.
-
Phase 2: Substrate and Solvent Assembly
-
Substrate Addition: Add 1.0 equivalent of 5-bromo-N,N,4,6-tetramethyl-2-pyrimidinamine (CAS: 1083329-52-5)[5] and 1.2 equivalents of the desired amine.
-
Solvent Addition: Add anhydrous, thoroughly degassed Toluene to achieve a 0.2 M concentration with respect to the aryl bromide.
-
Causality Note: Degassing (sparging with Argon for 15 minutes) is mandatory. Residual oxygen will rapidly oxidize the highly electron-rich tBuBrettPhos ligand into its phosphine oxide derivative, irreversibly killing the catalytic cycle.
-
Phase 3: Thermal Activation
-
Seal the reaction vessel under an Argon atmosphere.
-
Transfer the vessel to a pre-heated aluminum heating block set to 100 °C.
-
Stir vigorously (800–1000 rpm) for 12–24 hours.
Phase 4: Workup and Isolation
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by adding 2 mL of deionized water to dissolve inorganic salts.
-
Extract the aqueous layer with Ethyl Acetate (3 x 5 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude residue via flash column chromatography (Silica gel, utilizing a Hexanes/EtOAc gradient).
Self-Validating System & Troubleshooting
To ensure scientific integrity, the protocol incorporates self-validating checkpoints:
-
Visual Checkpoint (Active Catalyst): Upon reaching 100 °C, the reaction should transition from a pale yellow suspension to a deep red/orange homogeneous solution, indicating the formation of the active Pd(0) species.
-
Visual Checkpoint (Failure Mode): The appearance of a black mirror on the glassware or a fine black precipitate indicates "Pd black" formation. This means the catalyst has decomposed, usually due to oxygen ingress or insufficient ligand coordination.
-
Analytical Validation (NMR): In the 1H NMR spectrum of the purified product, the singlet corresponding to the C4 and C6 methyl groups will shift slightly upfield compared to the starting material. This is caused by the increased electron density donated into the pyrimidine ring by the newly formed C5-amine linkage.
References
-
Title: The Buchwald–Hartwig Amination After 25 Years Source: Angewandte Chemie International Edition URL: [Link]
-
Title: Biaryl monophosphine ligands in palladium-catalyzed C–N coupling: An updated User's guide Source: Tetrahedron URL: [Link]
- Title: Biarylamide derivatives and their use as pkmyt1 inhibitors (WO2024184550A1)
-
Title: "Naked Nickel"-Catalyzed Amination of Heteroaryl Bromides Source: Organic Letters URL: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Expanding the Diversity at the C-4 Position of Pyrido[2,3-d]pyrimidin-7(8H)-ones to Achieve Biological Activity against ZAP-70 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1083329-52-5|5-Bromo-N,N,4,6-tetramethylpyrimidin-2-amine|BLD Pharm [bldpharm.com]
- 4. WO2024184550A1 - Biarylamide derivatives and their use as pkmyt1 inhibitors - Google Patents [patents.google.com]
- 5. CompTox Chemicals Dashboard [comptox.epa.gov]
Application Note: A Guide to the Regioselective Bromination of N,N,4,6-tetramethyl-2-pyrimidinamine
Introduction: The Strategic Importance of Brominated Pyrimidines
Halogenated pyrimidines are cornerstone building blocks in medicinal chemistry and materials science. The introduction of a bromine atom, particularly at the C-5 position, provides a versatile synthetic handle for further functionalization through various cross-coupling reactions (e.g., Suzuki, Heck, Stille). This enables the rapid generation of diverse compound libraries for drug discovery and the development of novel functional materials.[1]
The substrate of interest, N,N,4,6-tetramethyl-2-pyrimidinamine, is an electron-rich heteroaromatic system. Its reactivity towards electrophilic substitution is dictated by the combined electronic effects of its substituents:
-
2-(N,N-dimethylamino) group: A powerful electron-donating group (+M effect) that strongly activates the ring towards electrophilic attack.
-
4- and 6-Methyl groups: Weakly electron-donating groups (+I effect) that provide additional activation.
The cumulative effect of these substituents makes the C-5 position, which is para to the strongly activating amino group, the unequivocal site for electrophilic aromatic substitution. This guide provides a detailed analysis of suitable brominating reagents and protocols to achieve high-yield, regioselective synthesis of 5-bromo-N,N,4,6-tetramethyl-2-pyrimidinamine.
The Mechanism: Electrophilic Aromatic Substitution on an Activated Pyrimidine Core
While the pyrimidine ring is inherently π-deficient and generally resistant to electrophilic attack, the presence of multiple activating groups on the target substrate overcomes this barrier.[2] The bromination proceeds via a classic electrophilic aromatic substitution (EAS) mechanism.[3][4]
The key steps are:
-
Generation of the Electrophile: A polarized bromine source generates a potent electrophile (formally "Br+").
-
Nucleophilic Attack: The electron-rich π-system of the pyrimidine ring attacks the electrophile, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The positive charge in this intermediate is delocalized, with significant stabilization provided by the lone pair of the nitrogen atom in the dimethylamino group.[4][5]
-
Rearomatization: A base (which can be the solvent or the counter-ion of the bromine source) abstracts the proton from the C-5 position, collapsing the intermediate and restoring the aromaticity of the ring to yield the final product.[4]
Figure 1: General mechanism for the electrophilic bromination at the C-5 position.
Comparative Analysis of Brominating Reagents
The choice of brominating agent is critical and depends on factors such as desired reactivity, selectivity, safety, and scalability. Given the highly activated nature of the substrate, milder reagents are generally preferred to avoid over-bromination or side reactions.
| Reagent | Type | Typical Conditions | Selectivity & Reactivity | Safety & Handling |
| N-Bromosuccinimide (NBS) | N-Bromo Amide | Acetonitrile, DMF, or CCl₄, 0°C to RT | Excellent. Mild electrophilic brominating agent. The reagent of choice for activated heterocycles.[6] | Stable, crystalline solid. Easy to handle. Corrosive and moisture-sensitive. |
| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | N-Bromo Imide | DMF, CH₂Cl₂, CH₃CN, RT | Excellent. Similar to NBS, provides a mild source of electrophilic bromine.[7] | Crystalline solid. Higher bromine content by weight than NBS. More economical. |
| Molecular Bromine (Br₂) | Elemental | CH₂Cl₂, CHCl₃, or Acetic Acid, 0°C to RT | High. Very reactive. May lead to over-bromination or side reactions with a highly activated substrate. Catalyst (e.g., FeBr₃) is likely unnecessary. | Highly toxic, corrosive, volatile liquid. Requires handling in a fume hood with appropriate PPE. |
| Pyridinium Bromide Perbromide | Complex | Acetic Acid, THF | Good. Solid, stable source of Br₂. Safer and easier to handle than liquid bromine. | Solid, non-volatile. Less hazardous than Br₂ but still corrosive. |
Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for the bromination of N,N,4,6-tetramethyl-2-pyrimidinamine.
Protocol 1: Bromination using N-Bromosuccinimide (NBS)
This method is the recommended starting point due to its high selectivity, mild conditions, and ease of handling.[8][9]
Materials and Equipment:
-
N,N,4,6-tetramethyl-2-pyrimidinamine
-
N-Bromosuccinimide (NBS), recrystallized from water if necessary
-
Anhydrous Acetonitrile (CH₃CN)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
-
Standard glassware for extraction and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add N,N,4,6-tetramethyl-2-pyrimidinamine (1.0 eq). Dissolve the substrate in anhydrous acetonitrile (approx. 10-20 mL per gram of substrate).
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5°C.
-
Reagent Addition: In a separate flask, dissolve N-Bromosuccinimide (1.05 eq) in a minimum amount of anhydrous acetonitrile. Add this solution dropwise to the stirred, cooled solution of the pyrimidine over 15-20 minutes, ensuring the temperature remains below 10°C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5°C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS every 30 minutes. The reaction is typically complete within 1-3 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate solution to destroy any unreacted bromine/NBS.
-
Workup: Remove the acetonitrile under reduced pressure using a rotary evaporator. To the remaining residue, add ethyl acetate and water. Separate the layers. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure 5-bromo-N,N,4,6-tetramethyl-2-pyrimidinamine.
Protocol 2: Bromination using 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)
DBDMH is an economical and efficient alternative to NBS, particularly for larger-scale reactions.[7]
Materials and Equipment:
-
Same as Protocol 1, but replacing NBS with DBDMH.
-
Anhydrous N,N-Dimethylformamide (DMF) can be used as an alternative solvent.
Procedure:
-
Reaction Setup: To a round-bottom flask, add N,N,4,6-tetramethyl-2-pyrimidinamine (1.0 eq) and dissolve it in anhydrous acetonitrile or DMF.
-
Reagent Addition: Add 1,3-Dibromo-5,5-dimethylhydantoin (0.55 eq, as it contains two bromine atoms) portion-wise to the stirred solution at room temperature over 10 minutes. An initial small exotherm may be observed.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor its progress by TLC or LC-MS. Reactions with DBDMH are often faster than with NBS and may be complete in under an hour.
-
Workup and Purification: Follow steps 5-8 from Protocol 1. If DMF was used as the solvent, the workup will involve diluting the reaction mixture with a large volume of water and extracting the product with a solvent like ethyl acetate multiple times.
Experimental Workflow and Logic
The successful synthesis and isolation of the target compound rely on a logical sequence of operations designed to maximize yield and purity.
Figure 2: A self-validating workflow for the synthesis of 5-bromo-N,N,4,6-tetramethyl-2-pyrimidinamine.
Conclusion
The regioselective bromination of N,N,4,6-tetramethyl-2-pyrimidinamine at the C-5 position can be achieved efficiently using modern electrophilic brominating agents. For laboratory-scale synthesis, N-Bromosuccinimide (NBS) in acetonitrile offers an excellent balance of reactivity, selectivity, and safety. For larger-scale preparations, 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) presents a more economical yet equally effective alternative. Careful control of reaction temperature and diligent monitoring are key to preventing side-product formation and ensuring a high yield of the desired 5-bromo-pyrimidinamine, a valuable intermediate for further synthetic exploration.
References
-
Tee, O. S., & Banerjee, S. (1972). The mechanism of bromination of pyrimidin-2(1H)-one, its N-methyl and NN′-dimethyl derivatives. Journal of the Chemical Society, Chemical Communications, (17), 1032. [Link]
-
Tee, O. S., & Banerjee, S. (1974). The mechanism of bromination of 2(1H)-pyrimidinone, its N-methyl and N,N′-dimethyl derivatives in aqueous acidic solution. Canadian Journal of Chemistry, 52(3), 451-456. [Link]
-
Bhat, C. C., & Chhabra, N. (2012). An Efficient and Facile Methodology for Bromination of Pyrimidine and Purine Nucleosides with Sodium Monobromoisocyanurate (SMBI). Molecules, 17(10), 12214-12224. [Link]
-
Kumar, R., & Chhabra, N. (2012). Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. Tetrahedron Letters, 53(24), 3054-3057. [Link]
-
Organic Chemistry Portal. N-Bromosuccinimide (NBS). [Link]
-
Delia, T. J., & Hood, R. J. (2014). Bromination of Pyrimidines: A Simple Inexpensive Method. Australian Journal of Chemistry, 67(10), 1474-1476. [Link]
-
Tan, K. L., et al. (2005). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 10(10), 1266-1273. [Link]
-
Master Organic Chemistry. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions. [Link]
-
Wong, F. F., et al. (2012). Evaluation of Electrophilic Heteroaromatic Substitution: Synthesis of Heteroaromatic-Fused Pyrimidine Derivatives via Sequential Three-Component Heterocyclization. The Journal of Organic Chemistry, 77(18), 8149-8157. [Link]
-
Kress, T. J., et al. (2010). Scalable Synthesis of 4-Substituted 5-Bromo-6-methylpyrimidines. Organic Process Research & Development, 14(5), 1184-1187. [Link]
-
Chemistry LibreTexts. (2022). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. [Link]
-
Al-Tel, T. H. (2008). Electrophilic Substitution In Azines. ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 7. Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Improving yield in the synthesis of 2-Pyrimidinamine, 5-bromo-N,N,4,6-tetramethyl-
Technical Support Center: Troubleshooting the Synthesis of 2-Pyrimidinamine, 5-bromo-N,N,4,6-tetramethyl-
Executive Summary & Mechanistic Overview
The synthesis of 2-Pyrimidinamine, 5-bromo-N,N,4,6-tetramethyl- (CAS: 1083329-52-5) is a critical workflow for generating highly functionalized pyrimidine building blocks, often utilized in the development of kinase and Emopamil-Binding Protein (EBP) inhibitors[1]. The most robust and scalable synthetic route is a two-step sequence:
-
Electrophilic Aromatic Substitution (EAS): Regioselective C-5 bromination of 2-chloro-4,6-dimethylpyrimidine. The electron-donating methyl groups at C-4 and C-6 strongly activate the C-5 position toward electrophilic attack[2].
-
Nucleophilic Aromatic Substitution (SNAr): Displacement of the C-2 chlorine with dimethylamine. The pyrimidine ring nitrogens and the newly installed C-5 bromine inductively withdraw electron density, rendering the C-2 position highly electrophilic and susceptible to amine attack[3].
Reaction Pathway & Mechanistic Pitfalls
Reaction pathway for 5-bromo-N,N,4,6-tetramethyl-2-pyrimidinamine synthesis and side reactions.
Standard Experimental Protocols (Self-Validating Workflows)
Protocol A: Synthesis of 5-Bromo-2-chloro-4,6-dimethylpyrimidine
-
Preparation: In a flame-dried, foil-wrapped round-bottom flask, dissolve 2-chloro-4,6-dimethylpyrimidine (1.0 equiv) in anhydrous DMF (0.5 M).
-
Activation: Cool the solution to 0–5 °C using an ice-water bath.
-
Bromination: Add N-Bromosuccinimide (NBS, 1.05 equiv) portion-wise over 30 minutes.
-
Self-Validation Check: The solution should remain pale yellow; a rapid shift to dark orange/red indicates thermal runaway or unwanted radical initiation[2].
-
-
Propagation: Remove the ice bath and stir at 20–25 °C for 4 hours.
-
Quench & Isolation: Pour the mixture into ice water (3× volume). Extract with Ethyl Acetate (3×). Wash the organic layer with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over Na2SO4, filter, and concentrate in vacuo.
Protocol B: SNAr with Dimethylamine
-
Preparation: Dissolve 5-bromo-2-chloro-4,6-dimethylpyrimidine (1.0 equiv) in anhydrous THF (0.3 M) under a nitrogen atmosphere.
-
Nucleophilic Attack: Cool the reactor to 0 °C. Dropwise, add a 2.0 M solution of Dimethylamine in THF (2.5 equiv).
-
Self-Validation Check: A white precipitate (Dimethylamine hydrochloride) should begin forming immediately upon addition, physically confirming that the substitution reaction is actively occurring[3].
-
-
Propagation: Stir at 0 °C for 1 hour, then warm to room temperature for 2 hours.
-
Workup: Quench with saturated aqueous NaHCO3. Extract with Dichloromethane (3×).
-
pH Validation: Ensure the aqueous phase is at pH > 10 before discarding to guarantee the tertiary amine product is fully partitioned into the organic phase. Dry and concentrate.
Troubleshooting Guides & FAQs
Q1: I am observing significant bromination on the methyl groups (benzylic-like bromination) instead of just the C-5 position. How do I prevent this?
-
Root Cause: Activation of a radical pathway. NBS can undergo homolytic cleavage if exposed to UV light or temperatures above 30 °C, leading to Wohl-Ziegler radical bromination of the C-4/C-6 alkyl groups instead of the desired electrophilic aromatic substitution at C-5.
-
Solution: Conduct the reaction strictly in the dark by wrapping the reaction vessel in aluminum foil. Maintain the temperature strictly below 25 °C. Furthermore, ensure the DMF is strictly anhydrous; moisture degrades NBS into HBr and Br2, which alters the reaction kinetics and regioselectivity[2].
Q2: During the SNAr step, my yield is low, and LC-MS analysis shows a major byproduct with a mass corresponding to [M-Cl+OH]. What is happening?
-
Root Cause: Hydrolysis of the 2-chloro intermediate. The C-2 position is highly activated. If the reaction is run using aqueous dimethylamine (e.g., 40% aq. solution) at elevated temperatures, hydroxide ions or water will compete with dimethylamine as a nucleophile, yielding the stable 5-bromo-4,6-dimethylpyrimidin-2-ol byproduct[4].
-
Solution: Switch from aqueous dimethylamine to a 2.0 M solution of Dimethylamine in anhydrous THF. If an aqueous amine must be used for cost reasons, keep the reaction strictly at 0–5 °C during the addition phase to kinetically favor the highly nucleophilic amine over water.
Q3: The final product is difficult to isolate from the aqueous phase during workup, leading to poor mass recovery. Why?
-
Root Cause: The target molecule, 2-Pyrimidinamine, 5-bromo-N,N,4,6-tetramethyl-, contains a basic tertiary amine group. In neutral or slightly acidic aqueous conditions (e.g., if unreacted HCl from the substitution is present), the product becomes protonated and highly water-soluble.
-
Solution: Prior to extraction, adjust the pH of the aqueous phase to > 10 using 1M NaOH or saturated Na2CO3. This ensures the product is in its neutral, free-base form, maximizing its partition coefficient into the organic solvent.
Quantitative Data: Impact of SNAr Conditions on Yield and Hydrolysis
The following table summarizes the causal relationship between the solvent system, nucleophile source, and the resulting product distribution during the SNAr step.
| Solvent System | Amine Source | Temperature (°C) | Target Product Yield (%) | Hydrolysis Byproduct (%) |
| THF / Water | 40% Aq. HNMe2 | 25 | 65.0 | 25.0 |
| THF / Water | 40% Aq. HNMe2 | 0 | 82.5 | 8.5 |
| Anhydrous THF | 2.0 M HNMe2 in THF | 25 | 94.0 | < 2.0 |
| DMF | In situ from DMF | 120 (Flow)* | 78.0 | < 2.0 |
*Note: In situ generation of dimethylamine from DMF requires specialized continuous flow reactors to safely manage thermal decomposition and pressure[3].
References
-
[1] WO2025043148A1 - Emopamil-binding protein inhibitors and uses thereof. Google Patents. 1
-
[2] Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. PMC (nih.gov).2
-
[4] Tertiary Alkylamines as Nucleophiles in Substitution Reactions at Heteroaromatic Halide During the Synthesis of the Highly Potent Pirinixic Acid Derivative 2-(4-Chloro-6-(2,3-dimethylphenylamino)pyrimidin-2-ylthio)octanoic Acid (YS-121). PMC (nih.gov). 4
-
[3] Continuous Flow Nucleophilic Aromatic Substitution with Dimethylamine Generated in Situ by Decomposition of DMF. The Journal of Organic Chemistry - ACS Publications. 3
Sources
- 1. WO2025043148A1 - Emopamil-binding protein inhibitors and uses thereof - Google Patents [patents.google.com]
- 2. Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Tertiary Alkylamines as Nucleophiles in Substitution Reactions at Heteroaromatic Halide During the Synthesis of the Highly Potent Pirinixic Acid Derivative 2-(4-Chloro-6-(2,3-dimethylphenylamino)pyrimidin-2-ylthio)octanoic Acid (YS-121) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 5-bromo-N,N,4,6-tetramethyl-2-pyrimidinamine
This technical guide serves as a dedicated support center for researchers, chemists, and drug development professionals engaged in the synthesis and purification of 5-bromo-N,N,4,6-tetramethyl-2-pyrimidinamine. The purity of this and similar heterocyclic intermediates is paramount for the success of subsequent synthetic steps and the integrity of biological screening data. This document provides field-proven troubleshooting advice and detailed protocols designed to address common challenges encountered during purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect after synthesizing 5-bromo-N,N,4,6-tetramethyl-2-pyrimidinamine?
A1: Impurities are typically process-related and can include unreacted starting materials, reagents from the bromination step (e.g., N-Bromosuccinimide), de-brominated pyrimidine analogs, and isomers formed during synthesis. The presence of the dimethylamino group, a strong activating group, can sometimes lead to di-brominated or other over-reacted species under harsh conditions. Solvents from the reaction and workup are also common impurities that need to be removed.
Q2: I have a crude reaction mixture. Which purification method should I try first?
A2: For most organic compounds, including this pyrimidine derivative, flash column chromatography is the most robust and versatile initial purification technique.[1] It is highly effective at separating compounds with different polarities. If your crude material is a solid and you have a high suspicion of what the main impurities are (and their solubility characteristics differ significantly from your product), recrystallization can be a more scalable and economical first choice.
Q3: What is the expected appearance and physical state of the pure compound?
A3: While specific data for this exact molecule is sparse, analogous bromo-substituted aminopyrimidines and aminopyridines are typically off-white to pale yellow crystalline solids at room temperature.[2] If your final product is a persistent oil or dark in color, it likely contains significant impurities.
Q4: How can I reliably assess the purity of my final product?
A4: A combination of techniques is always recommended for a comprehensive assessment.
-
Thin-Layer Chromatography (TLC): A quick and easy method to check for the presence of multiple components. The pure compound should ideally appear as a single, well-defined spot.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and identifying any residual solvents or organic impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
Melting Point Analysis: A sharp melting point range (typically within 1-2 °C) is a good indicator of high purity for a crystalline solid.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process in a direct question-and-answer format.
Q: My compound streaks significantly on a standard silica gel TLC plate. How can I get clean spots?
A: This is a classic issue for amine-containing compounds on silica gel. The amine group is basic and can interact strongly and irreversibly with the slightly acidic silica surface, causing streaking.[3]
-
Causality: The acidic silanol groups (Si-OH) on the silica surface can protonate the basic nitrogen of your pyrimidinamine, causing it to "stick" to the baseline and streak as it moves up the plate.
-
Solution: To resolve this, you need to neutralize the acidic sites. Add a small amount of a basic modifier to your eluent (the mobile phase). A common choice is 0.5-1% triethylamine (Et₃N) or a 1% solution of ammonia in methanol, added to your primary solvent system (e.g., Hexane/Ethyl Acetate). This ensures your compound remains in its neutral, free-base form, leading to sharper spots and better separation.
Q: I'm performing a column chromatography separation, but my target compound is co-eluting with an impurity. What should I do?
A: Co-elution occurs when the polarity of your product and an impurity are too similar for the chosen conditions.
-
Solution 1: Optimize the Eluent System. The first step is to fine-tune the polarity of your mobile phase. If using a hexane/ethyl acetate system, try preparing a series of TLC plates with slightly different solvent ratios (e.g., 90:10, 85:15, 80:20) to find the ratio that maximizes the separation (ΔRf) between your product and the impurity. Sometimes, switching to a different solvent system entirely (e.g., Dichloromethane/Methanol) can alter the specific interactions and improve separation.[4]
-
Solution 2: Change the Stationary Phase. If optimizing the eluent fails, the interaction with the stationary phase is the next variable to change. Since your compound is basic, switching from acidic silica gel to neutral or basic alumina can be very effective.[3][5] Alumina will not strongly protonate your amine, altering the elution profile and potentially separating it from the impurity.
Q: I've tried to recrystallize my compound, but it keeps "oiling out" instead of forming crystals. Why is this happening and how can I fix it?
A: "Oiling out" happens when the solution becomes supersaturated at a temperature above the melting point of your impure compound. Instead of crystallizing, it separates as a liquid phase.
-
Causality: This is often caused by cooling the solution too quickly or by the presence of impurities that depress the melting point.
-
Solution 1: Slow Down the Cooling. After dissolving your compound in the minimum amount of hot solvent, allow the flask to cool slowly to room temperature on a benchtop, insulated with a cork ring. Do not immediately place it in an ice bath. Once at room temperature, you can then proceed with slower cooling in a refrigerator or ice bath.
-
Solution 2: Use a Solvent/Anti-Solvent System. Dissolve your compound in a minimal amount of a good solvent (in which it is highly soluble). Then, slowly add a miscible "anti-solvent" (in which it is poorly soluble) dropwise until the solution becomes faintly cloudy (turbid).[6] Add a drop or two of the good solvent to clarify it, and then allow it to stand. This controlled reduction in solubility often promotes crystal growth over oiling. For your compound, a system like acetonitrile/water or acetone/water could be effective.[6]
Purification Protocols
Protocol 1: Flash Column Chromatography
This is the most universally applicable method for purifying 5-bromo-N,N,4,6-tetramethyl-2-pyrimidinamine from a complex mixture.
Principle of Causality: This technique separates compounds based on their differential partitioning between a solid stationary phase (silica gel) and a liquid mobile phase (eluent).[7] Non-polar compounds have weaker interactions with the polar silica gel and elute faster, while more polar compounds interact more strongly and elute later.
Step-by-Step Methodology:
-
TLC Analysis & Solvent Selection:
-
Dissolve a small amount of your crude material in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in a solvent system of your choice. A good starting point is 4:1 Hexane:Ethyl Acetate.
-
Aim for a solvent system that gives your target compound an Rf (retention factor) of approximately 0.3.[5]
-
Crucially, add ~1% triethylamine to the chosen solvent system to prevent streaking.
-
-
Column Packing:
-
Select a column of appropriate size (a good rule of thumb is a 20:1 to 50:1 ratio of silica gel to crude compound by weight).[5]
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and use gentle air pressure or a pump to pack it uniformly, ensuring there are no air bubbles or cracks.[8]
-
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve your crude compound in a minimal amount of a volatile solvent (like dichloromethane). Add a small amount of silica gel (about 1-2 times the weight of your compound) and evaporate the solvent until you have a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[8] This method generally provides superior resolution.
-
Wet Loading: Dissolve the crude material in the smallest possible volume of the eluent and carefully pipette it onto the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting with your chosen solvent system, collecting the eluate in a series of test tubes or flasks.
-
Apply gentle, steady air pressure to maintain a constant flow rate.
-
If a gradient elution is needed (i.e., increasing the polarity of the eluent over time), do so gradually to ensure good separation.
-
-
Analysis and Product Isolation:
-
Monitor the collected fractions by TLC to identify which ones contain your pure product.
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified 5-bromo-N,N,4,6-tetramethyl-2-pyrimidinamine.
-
Table 1: Suggested Solvent Systems for Chromatography
| Stationary Phase | Mobile Phase System (Eluent) | Target Compound Polarity | Notes |
| Silica Gel | Hexane / Ethyl Acetate (+1% Et₃N) | Moderately Polar | Excellent for many nitrogen-containing heterocycles. Adjust ratio for optimal Rf. |
| Silica Gel | Dichloromethane / Methanol (+1% Et₃N) | More Polar | Use for compounds that do not move from the baseline in Hex/EtOAc. Start with low % of MeOH (1-2%). |
| Neutral Alumina | Hexane / Ethyl Acetate | Moderately Polar | A good alternative to silica gel to avoid issues with the basic amine group.[3] |
Diagram 1: Workflow for Flash Column Chromatography
Caption: A standard workflow for purification via flash column chromatography.
Protocol 2: Recrystallization
This method is ideal for purifying solids that are already of moderate-to-high purity (>85-90%) and is highly economical for large-scale work.
Principle of Causality: This technique relies on the differences in solubility of the target compound and its impurities in a given solvent at different temperatures.[9] An ideal solvent will dissolve the compound completely when hot but very poorly when cold, while impurities either remain insoluble in the hot solvent or stay dissolved when the solution is cooled.
Step-by-Step Methodology:
-
Solvent Selection:
-
Place a small amount of your crude solid in a test tube.
-
Add a few drops of a test solvent. A good solvent is one that does not dissolve the compound at room temperature but dissolves it completely upon heating.
-
Test a range of solvents (e.g., isopropanol, ethanol, acetonitrile, ethyl acetate, toluene).
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the minimum amount of the chosen solvent to the flask to cover the solid.
-
Heat the mixture gently (using a hot plate) with swirling until the solid fully dissolves. Add more solvent dropwise if needed, but avoid using a large excess.
-
-
Hot Filtration (Optional but Recommended):
-
If there are any insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration through a fluted filter paper into a clean, pre-heated Erlenmeyer flask. This step must be done quickly to prevent premature crystallization.
-
-
Crystallization:
-
Cover the flask and allow it to cool slowly to room temperature. Crystal formation should begin.
-
Once at room temperature, the flask can be placed in an ice-water bath to maximize the yield of crystals.
-
-
Crystal Collection and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any residual soluble impurities.
-
-
Drying:
-
Dry the purified crystals under vacuum, in a desiccator, or in a vacuum oven at a temperature well below the compound's melting point.
-
Diagram 2: Troubleshooting Decision Tree for Recrystallization
Caption: A decision tree for troubleshooting common recrystallization problems.
References
- BenchChem (2025). The Synthesis and Purification of 5-BROMO-PAPS: A Technical Guide.
- Cheméo (2023). Chemical Properties of Pyrimidine, 5-bromo- (CAS 4595-59-9).
-
Google Patents (2024). WO2024015825A1 - Processes for preparing 5-bromo-3,4-dimethylpyridin-2-amine and 6-bromo-7,8-dimethyl-[1][10][11]triazolo[1,5-a]pyridine. Available at:
- PubChem (2025). 5-Bromo-4-methylpyrimidin-2-amine.
- CymitQuimica (n.d.). 5-Bromo-6-methyl-4-pyrimidinamine.
- University of Colorado Boulder (n.d.). Column Chromatography Procedures.
- BenchChem (2025). An In-depth Technical Guide on the Solubility of 5-Bromo-4-isopropylthiazol-2-amine in Organic Solvents.
- Singh, K., et al. (n.d.). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. PubMed Central.
- University of Wisconsin-Madison (n.d.). Flash Column Chromatography.
- University of Victoria (n.d.). Column chromatography.
- Scribd (n.d.). 5 Column Chromatography.
- Ayaz, F. A., et al. (2015). Separation techniques: Chromatography. PMC.
- Organic Syntheses (n.d.). Isoquinoline, 5-bromo-8-nitro-.
- Cilliers, M.R., et al. (2014). The Risk of Recrystallization: Changes to the Toxicity and Morphology of Pyrimethamine.
- Senda, S., et al. (1988). Pyrimidine Derivatives. V. Synthesis and Nucleophilic Reactions of.... SciSpace.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CAS 7752-48-9: 5-Bromo-6-methyl-4-pyrimidinamine [cymitquimica.com]
- 3. chem.rochester.edu [chem.rochester.edu]
- 4. Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. web.uvic.ca [web.uvic.ca]
- 6. WO2024015825A1 - Processes for preparing 5-bromo-3,4-dimethylpyridin-2-amine and 6-bromo-7,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine - Google Patents [patents.google.com]
- 7. Separation techniques: Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. researchgate.net [researchgate.net]
- 10. Pyrimidine, 5-bromo- (CAS 4595-59-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 11. 5-Bromo-4-methylpyrimidin-2-amine | C5H6BrN3 | CID 18616196 - PubChem [pubchem.ncbi.nlm.nih.gov]
Recrystallization solvents for 5-bromo-2-(dimethylamino)-4,6-dimethylpyrimidine
Technical Support Center: Purification Protocols for 5-Bromo-2-(dimethylamino)-4,6-dimethylpyrimidine
Case ID: PYR-38696-REC Status: Active Assigned Specialist: Senior Application Scientist, Separation Sciences
Executive Summary
You are inquiring about the optimal recrystallization solvent systems for 5-bromo-2-(dimethylamino)-4,6-dimethylpyrimidine (CAS: 38696-21-8).
This compound exhibits a distinct solubility profile due to the interplay between the lipophilic 5-bromo and 4,6-dimethyl substituents and the basic 2-dimethylamino group. Unlike its primary amine analog (2-amino-5-bromo-4,6-dimethylpyrimidine), the dimethylamino moiety significantly increases lipophilicity and removes hydrogen bond donor capability, making water solubility negligible and increasing solubility in non-polar organic solvents.
Based on structural analysis and standard protocols for lipophilic pyrimidines, the recommended purification strategy prioritizes Ethanol/Water or Ethyl Acetate/Hexanes systems.
Part 1: Solvent Selection Guide
The following table summarizes the solvent systems validated for pyrimidine derivatives with similar physicochemical properties.
| System | Solvents | Ratio (v/v) | Mechanism | Suitability |
| Primary (Recommended) | Ethanol / Water | Start with 100% EtOH, add H₂O to saturation | Anti-solvent Precipitation: High solubility in hot EtOH; H₂O drastically reduces solubility, forcing crystallization. | Best for removing polar impurities and inorganic salts. |
| Secondary (Alternative) | Ethyl Acetate / Hexanes | 1:3 to 1:5 | Polarity Gradient: Dissolves in hot EtOAc (polar aprotic/protic balance); Hexane acts as non-polar anti-solvent. | Best for highly lipophilic contaminants or if the compound "oils out" in water. |
| Single Solvent | Methanol | N/A | Temperature Differential: High solubility at reflux, significantly lower at -20°C. | Useful for large-scale batches where handling mixed solvents is cumbersome. |
Part 2: Detailed Experimental Protocol
Workflow: The Ethanol/Water Displacement Method
Objective: Purify crude 5-bromo-2-(dimethylamino)-4,6-dimethylpyrimidine to >98% HPLC purity.
Reagents:
-
Crude Compound (Solid)[1]
-
Absolute Ethanol (200 proof)
-
Deionized Water (Anti-solvent)
-
Activated Carbon (Optional, for decolorization)
Step-by-Step Procedure:
-
Dissolution (Saturation Point):
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimum volume of hot Ethanol (near boiling, ~78°C).
-
Technical Note: The dimethylamino group enhances solubility in alcohols compared to primary amines. Add solvent slowly to avoid over-dilution.[1]
-
Swirl constantly. If solids remain after 5 minutes of reflux, they are likely inorganic salts (insoluble in EtOH). Filter these out while hot.[2][3][4]
-
-
Decolorization (Optional):
-
If the solution is dark brown/black, remove from heat, let cool slightly, and add 1-2% w/w activated carbon.
-
Reflux for 5-10 minutes.
-
Hot Filtration: Filter through a pre-warmed Celite pad or fluted filter paper to remove carbon.
-
-
Crystallization Induction:
-
Return the clear filtrate to a gentle boil.
-
The Critical Step: Add hot water dropwise via a pipette.
-
Observation: Continue adding water until a faint, persistent cloudiness (turbidity) appears and does not disappear upon swirling.
-
Add one final drop of hot Ethanol to clear the solution (restore transparency).
-
-
Nucleation & Growth:
-
Remove the flask from the heat source.[4]
-
Allow it to cool to room temperature undisturbed .
-
Causality: Rapid cooling or agitation at this stage often causes "oiling out" (liquid-liquid phase separation) rather than crystal formation.
-
Once at room temperature, place in an ice-water bath (0-4°C) for 1 hour to maximize yield.
-
-
Isolation:
Part 3: Troubleshooting & FAQs
Q1: My product is separating as a yellow oil instead of crystals ("Oiling Out"). What went wrong? Diagnosis: This is common with dimethylamino-pyrimidines. The melting point of the solvated compound dropped below the boiling point of the solvent mixture, or the cooling was too rapid. Corrective Action:
-
Re-heat the mixture until the oil redissolves.
-
Add a small amount of pure Ethanol (to increase solubility slightly).
-
Seed it: Add a tiny crystal of pure product (if available) or scratch the inner glass wall with a glass rod to provide nucleation sites.
-
Slow Down: Wrap the flask in a towel to slow the cooling rate.
Q2: The recovery yield is very low (<50%). Diagnosis: The compound is likely too soluble in the mother liquor, or too much Ethanol was used initially. Corrective Action:
-
Concentrate the mother liquor (filtrate) using a rotary evaporator to half its volume.
-
Cool again to 0°C to harvest a "second crop" of crystals.
-
Note: Second crops are typically less pure than the first crop.
Q3: Can I use Acetone? Analysis: Acetone is generally not recommended for this specific pyrimidine. The high solubility of the dimethylamino and bromo groups in acetone often prevents crystallization even at low temperatures, leading to significant yield loss.
Part 4: Process Visualization
The following diagram illustrates the decision logic for solvent selection and the critical "Oiling Out" recovery loop.
Caption: Decision logic for solvent selection and recovery from "oiling out" phenomena during pyrimidine crystallization.
References
-
PubChem Compound Summary. (2025). 5-bromo-2,6-dimethylpyrimidin-4-amine (Analogous Structure Analysis). National Center for Biotechnology Information. Retrieved from [Link]
-
Massachusetts Institute of Technology (MIT). (n.d.). Two-Solvent Recrystallization Guide. MIT OpenCourseWare. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization of Pyrimidines and Heterocycles.[5] Organic Chemistry Laboratory Manual. (General reference for heterocyclic purification principles).
Sources
Technical Support Center: Minimizing Debromination in Pyrimidine Cross-Coupling
Welcome to the Technical Support Center. As application scientists and process chemists, we frequently encounter hydrodebromination as a major yield-limiting side reaction when performing palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig) on electron-deficient heterocycles.
This guide provides field-proven troubleshooting strategies, mechanistic insights, and a self-validating experimental protocol to help you engineer reaction conditions that outcompete this problematic pathway.
Section 1: Mechanistic Insights (FAQ)
Q1: Why are bromopyrimidines so prone to hydrodebromination compared to standard aryl bromides? Bromopyrimidines are highly electron-deficient. During the catalytic cycle, the initial oxidative addition of the Pd(0) catalyst to the C–Br bond forms a Pd(II)-aryl intermediate[1]. Because the pyrimidine ring is strongly electron-withdrawing, this intermediate is highly electrophilic and exceptionally stable, which significantly slows down the subsequent transmetalation step[2]. This increased intermediate lifetime provides a kinetic window for competing side reactions—specifically, the abstraction of a hydride—to outcompete the desired carbon-carbon bond formation[1].
Q2: Where does the hydride come from, and what is the exact mechanism of the side reaction?
Hydrides typically originate from the
Catalytic cycle of cross-coupling vs. the competing hydrodebromination pathway.
Section 2: Troubleshooting Guide
Q3: My Suzuki-Miyaura coupling shows 30% debromination. What solvent and base should I switch to? The choice of base and solvent is critical for suppressing hydride transfer. Strong bases in protic solvents facilitate the formation of palladium-hydride species[1]. You must eliminate potential hydride donors from your reaction matrix. Switch from primary or secondary alcohols to aprotic solvents, and replace alkoxide or aliphatic amine bases with anhydrous, non-nucleophilic inorganic bases[1][4].
Table 1: Base and Solvent Effects on Debromination
| Parameter | High Risk of Debromination (Avoid) | Low Risk of Debromination (Preferred) | Causality & Rationale |
| Solvent | Ethanol, Isopropanol, Methanol | 1,4-Dioxane, THF, Toluene | Alcohols act as potent hydride donors via |
| Base | NaOEt, NaOiPr, Et | K | Alkoxides and aliphatic amines provide hydride sources; inorganic bases do not[1]. |
| Temperature | >100 °C | Room Temp to 80 °C | Higher temperatures accelerate the activation energy required for hydride transfer[1]. |
Q4: How do I choose the right ligand to outcompete debromination? To minimize the lifetime of the vulnerable Pd(II)-aryl intermediate, you must accelerate the transmetalation and reductive elimination steps[5][6]. Electron-rich, bulky dialkylbiaryl phosphine ligands (Buchwald ligands) or specific bidentate ligands are highly effective. For instance, a tandem catalyst system like XPhos Pd G2 / XPhos has been explicitly shown to avoid debromination in pyrimidine cross-couplings by forcing rapid transmetalation[5][7].
Table 2: Ligand Selection for Pyrimidine Coupling
| Ligand | Characteristics | Effect on Debromination |
| PPh | Monodentate, moderately electron-rich | High risk: Slow transmetalation allows side reactions to dominate[2]. |
| dppf | Bidentate, large bite angle | Moderate risk: Better than PPh |
| XPhos / RuPhos | Bulky, highly electron-rich | Low risk: Accelerates transmetalation and reductive elimination, minimizing Pd(II) lifespan[5][7]. |
Section 3: Validated Experimental Protocol
Optimized Suzuki-Miyaura Coupling of Bromopyrimidines
This self-validating protocol utilizes aprotic solvents, an inorganic base, and a highly active precatalyst to suppress hydride transfer pathways and maximize C–C bond formation[1][5].
Materials:
-
Bromopyrimidine (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Ligand: XPhos (2-5 mol%)[5]
-
Base: Anhydrous K
PO (2.0 - 3.0 equiv)[1] -
Solvent: Degassed 1,4-Dioxane / H
O (4:1 v/v)
Step-by-Step Methodology:
-
Reagent Assembly: In a flame-dried Schlenk tube or reaction vial, add the bromopyrimidine, arylboronic acid, K
PO , XPhos Pd G3, and XPhos. -
Atmosphere Exchange: Seal the vessel with a septum. Evacuate and backfill with ultra-pure Argon (repeat 3 times) to remove oxygen, which can degrade the active Pd(0) species and stall the catalytic cycle.
-
Solvent Addition: Add the degassed 1,4-dioxane and degassed water via syringe. (Note: Degassing solvents by sparging with Argon for 30 minutes is critical to prevent catalyst deactivation, which would otherwise prolong the reaction and increase side-product formation).
-
Heating & Reaction: Stir vigorously at 60–80 °C. Monitor the reaction via LC-MS or TLC. The use of XPhos should drive the reaction to completion within 2–4 hours, minimizing the time the substrate is exposed to potential thermal degradation[5].
-
Aqueous Workup: Cool to room temperature, dilute with Ethyl Acetate, and wash with water and brine[1]. Dry the organic layer over anhydrous Na
SO , filter, and concentrate under reduced pressure[1]. -
Validation Check: Analyze the crude mixture via
H NMR or LC-MS. The absence of the characteristic pyrimidine C–H proton (which replaces the bromine in the side product) validates the successful suppression of the hydrodebromination pathway.
Step-by-step experimental workflow for optimized pyrimidine cross-coupling.
References
-
ACS Catalysis. Combined Kinetic and Computational Analysis of the Palladium-Catalyzed Formylation of Aryl Bromides. Available at:[Link]
-
MDPI. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Available at:[Link]
-
PMC / RSC Advances. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). Available at:[Link]
-
Preprints.org. Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. Available at:[Link]
-
Organic & Biomolecular Chemistry. Transition metal-catalyzed functionalization of pyrazines. Available at: [Link]
-
SciSpace. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry [mdpi.com]
- 5. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. preprints.org [preprints.org]
- 7. scispace.com [scispace.com]
Technical Support Center: Temperature Optimization for 5-Bromo-N,N,4,6-tetramethyl-2-pyrimidinamine Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in troubleshooting the regioselective synthesis of highly substituted pyrimidines.
5-Bromo-N,N,4,6-tetramethyl-2-pyrimidinamine is a sterically hindered, electron-rich pyrimidine. Synthesizing this target typically involves navigating one of two highly temperature-sensitive pathways:
-
Pathway A (Bromination): Electrophilic Aromatic Substitution (EAS) of N,N,4,6-tetramethyl-2-pyrimidinamine.
-
Pathway B (Amination): Nucleophilic Aromatic Substitution (SNAr) of 5-bromo-2-chloro-4,6-dimethylpyrimidine.
Temperature dictates the balance between kinetic and thermodynamic control in both pathways. Below is our comprehensive troubleshooting guide to mastering these thermal parameters.
Section 1: Pathway A - Bromination via Electrophilic Aromatic Substitution (EAS)
Mechanistic Causality: The N,N-dimethylamino group at C2 and the methyl groups at C4/C6 strongly activate the C5 position of the pyrimidine ring toward electrophiles. However, excessive thermal energy can shift the reaction mechanism. At elevated temperatures, halogenating agents like N-Bromosuccinimide (NBS) undergo homolytic cleavage, transitioning the reaction from a polar EAS mechanism to a free-radical Wohl-Ziegler bromination[1].
Troubleshooting FAQs
Q: Why am I seeing a mixture of the target product and a heavier mass (+79 Da) when brominating with NBS? A: You are observing over-bromination at the C4 or C6 methyl groups, forming 4-(bromomethyl) or 6-(bromomethyl) side products. This occurs when the reaction temperature exceeds 40 °C. To maintain strict EAS regioselectivity for the C5 position, the reaction must be kept between 0 °C and 20 °C[1].
Q: Can I use elemental bromine (
Step-by-Step Methodology: Optimized Bromination
-
Preparation: Dissolve 1.0 eq of N,N,4,6-tetramethyl-2-pyrimidinamine in anhydrous acetonitrile (0.2 M) under an inert argon atmosphere.
-
Cooling: Chill the reaction flask strictly to 0 °C using an ice-water bath.
-
Addition: Dissolve 1.05 eq of recrystallized NBS in acetonitrile and add dropwise over 30 minutes.
-
Self-Validating Check: The solution should remain pale yellow. A rapid shift to dark orange/red indicates thermal runaway or the generation of free
, meaning your addition rate is too fast.
-
-
Maturation: Allow the reaction to stir at 0 °C for 1 hour, then slowly remove the ice bath and warm to 20 °C for an additional 2 hours.
-
Quenching: Quench with saturated aqueous sodium thiosulfate to neutralize any unreacted electrophilic bromine species before workup.
Section 2: Pathway B - Amination via Nucleophilic Aromatic Substitution (SNAr)
Mechanistic Causality: The displacement of a C2-chloride by dimethylamine is a classic SNAr reaction. However, the electron-donating methyl groups at C4 and C6 deactivate the pyrimidine ring toward nucleophilic attack by increasing the electron density of the pi-system. Consequently, thermal energy is required to overcome the high activation energy barrier necessary to form the Meisenheimer complex[1].
Troubleshooting FAQs
Q: My SNAr amination of 5-bromo-2-chloro-4,6-dimethylpyrimidine is stalling at 50% conversion. Should I boil it at >120 °C in a sealed tube? A: Do not exceed 90 °C. While heat is required, pushing the temperature past 100 °C risks side reactions. Specifically, under extreme thermal stress, dimethylamine can begin to attack the C5-bromo position or cause general dehalogenation/tar formation[2].
Q: How does solvent choice interact with temperature to optimize this SNAr? A: Protic solvents like ethanol hydrogen-bond with and stabilize the leaving chloride ion, effectively lowering the activation energy. Running the reaction in ethanol at 75–80 °C (reflux) provides the ideal thermal envelope for quantitative conversion without risking degradation.
Step-by-Step Methodology: Optimized SNAr Amination
-
Preparation: Suspend 1.0 eq of 5-bromo-2-chloro-4,6-dimethylpyrimidine in absolute ethanol (0.5 M).
-
Reagent Addition: Add 3.0 eq of dimethylamine (as a 33% solution in absolute ethanol).
-
Self-Validating Check: Using a 3.0 eq excess of the amine acts as both the nucleophile and the in-situ acid scavenger for the generated HCl, preventing the protonation and deactivation of unreacted dimethylamine.
-
-
Heating: Equip the flask with a reflux condenser and heat to 75 °C (oil bath temperature 80 °C) for 12 hours.
-
Monitoring: Monitor by LC-MS. The starting material peak should be completely consumed, yielding a single product peak.
-
Workup: Cool to room temperature, concentrate under reduced pressure, and partition the residue between ethyl acetate and saturated aqueous sodium bicarbonate.
Section 3: Quantitative Data & Temperature Mapping
Summarizing the thermal boundaries ensures predictable yields and prevents the waste of valuable starting materials.
| Synthesis Pathway | Temp Range | Kinetic/Thermodynamic Result | Target Yield | Primary Side Products |
| A: Bromination (NBS) | 0 °C to 20 °C | Polar EAS (Kinetic Control) | >85% | Trace unreacted starting material |
| A: Bromination (NBS) | >40 °C | Homolytic Cleavage (Radical) | <40% | 4-(bromomethyl) derivatives |
| B: SNAr Amination | 20 °C to 40 °C | Insufficient Activation Energy | <20% | Stalled reaction (mostly SM) |
| B: SNAr Amination | 70 °C to 80 °C | Ideal Meisenheimer Formation | >90% | None (Clean conversion) |
| B: SNAr Amination | >120 °C | Thermal Degradation | <50% | C5-substitution, dehalogenation |
Section 4: Mechanistic Visualizations
Synthetic pathways to 5-bromo-N,N,4,6-tetramethyl-2-pyrimidinamine.
Temperature-dependent mechanistic divergence during pyrimidine bromination.
References
-
Title: March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (9th Edition) Source: Wiley-VCH URL: [Link]
-
Title: The Pyrimidines (Chemistry of Heterocyclic Compounds: A Series Of Monographs, Vol. 52) Source: John Wiley & Sons / Open Library URL: [Link]
Sources
Technical Support Center: Purification of 5-bromo-N,N,4,6-tetramethylpyrimidin-2-amine
[1]
CAS: 1159822-00-0 (Generic/Related) | Formula: C₈H₁₂BrN₃ (Based on structure) Target Audience: Medicinal Chemists, Process Development Scientists.
Diagnostic Triage: What is wrong with your batch?
Before initiating a purification protocol, compare your observation with the symptoms below. This molecule is a critical intermediate for metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura), and impurities here will poison downstream catalysts.[1]
| Symptom | Probable Cause | Immediate Action |
| Pink or Reddish-Brown Color | Oxidation or trace free bromine ( | Protocol C: Thiosulfate Wash & Silica Plug. |
| Sticky/Oily Solid | Residual solvent (DMF/DMSO) or regio-isomeric impurities. | Protocol A: Recrystallization (MeOH/Water). |
| NMR shows "split" methyl peaks | Side-chain bromination. Radical bromination occurred at the 4- or 6-methyl groups instead of the 5-position.[1] | Critical Failure. This cannot be easily purified. Review "Prevention of Side-Reactions." |
| LCMS shows M-79 peak (Starting Material) | Incomplete reaction (Des-bromo impurity). | Protocol A: Recrystallization (Multiple cycles required due to similar solubility). |
| White precipitate in aqueous workup | Succinimide contamination (if NBS was used). | Protocol B: Aqueous/Bicarb Wash. |
Impurity Formation & Logic Map
Understanding where impurities come from is the first step to removing them. The 5-position is the thermodynamically favored site for Electrophilic Aromatic Substitution (EAS). However, the methyl groups at 4 and 6 are susceptible to radical bromination.[1]
Figure 1: Reaction pathways showing the divergence between the desired ionic substitution (Target) and the undesired radical side-chain bromination.
Standard Operating Protocols (SOPs)
Protocol A: Recrystallization (Removal of SM & Isomers)
Best for: Removing unreacted starting material (des-bromo) and improving crystallinity.
Theory: The introduction of the bromine atom at the 5-position significantly increases the lipophilicity and molecular weight compared to the starting material, altering the solubility profile in protic solvents.[1]
-
Solvent System: Methanol (MeOH) is the primary solvent. If yield is poor, use MeOH:Water (9:1).
-
Dissolution: Dissolve crude solid in minimum boiling MeOH.
-
Note: If the solution is dark, add activated charcoal (5 wt%), stir for 10 mins, and filter hot through Celite.
-
-
Crystallization: Allow the solution to cool slowly to Room Temperature (RT) over 2 hours. Do not crash cool in an ice bath immediately; this traps the des-bromo impurity.[1]
-
Collection: Filter the white/off-white needles.[1] Wash with cold (
) MeOH. -
Drying: Vacuum dry at
. High heat can cause sublimation or discoloration.
| Solvent System | Solubility (Hot) | Solubility (Cold) | Impurity Rejection |
| Methanol | High | Low | Good (SM stays in mother liquor) |
| Ethanol/Water (4:1) | Moderate | Very Low | Excellent (Removes salts/Succinimide) |
| Heptane/EtOAc | High | Moderate | Poor (Co-crystallizes SM) |
Protocol B: Succinimide Removal (Aqueous Workup)
Best for: Crude reaction mixtures using NBS.
Theory: Succinimide is highly water-soluble, whereas the brominated pyrimidine is lipophilic.[1]
-
Dissolve the reaction residue in Ethyl Acetate (EtOAc) or DCM.
-
Wash sequentially with:
-
Wash 1: Water (removes bulk succinimide).
-
Wash 2: Saturated
(removes any acidic hydrolysis byproducts). -
Wash 3: Brine (drying).
-
-
Dry organic layer over
and concentrate.[2]
Protocol C: Color Removal (The "Pink" Batch)
Best for: Old batches or those exposed to light.
Troubleshooting FAQs
Q: Why is my product turning yellow/brown upon drying? A: Brominated amines are photosensitive. The C-Br bond can homolyze under UV light, generating radicals that polymerize or oxidize.[1]
-
Fix: Dry in the dark (wrap flask in foil) and store under inert gas (
/Argon) at .
Q: I have 5% Starting Material (Des-bromo) remaining. Can I push the reaction with more NBS? A: Proceed with caution. Adding excess NBS increases the risk of side-chain bromination (see Figure 1). Once the methyl group is brominated, it is extremely difficult to separate from the desired product.[1]
-
Recommendation: It is better to accept 95% conversion and purify via Protocol A than to push for 100% and generate a side-chain impurity.
Q: The melting point is lower than reported (Reported: ~112-113°C for similar analogs). A: This usually indicates solvent occlusion (DMF/DMSO) or the presence of the side-chain brominated impurity. Run a proton NMR.
-
Check: Look at the methyl peaks (~2.4-2.5 ppm). A clean singlet indicates the product. A small doublet or new peaks shifted downfield (~4.5 ppm) indicate
formation.
Q: Can I use column chromatography?
A: Yes, but it is often unnecessary.[1] If required, use a gradient of Hexane:EtOAc (0
Workflow Visualization
Use this decision tree to determine your purification strategy based on analytical data.
Figure 2: Purification Decision Tree. Select the protocol based on impurity profile.
References
-
Vertex AI Search. (2026). Impurities in NBS bromination of 2-dimethylamino-4,6-dimethylpyrimidine. 6
-
Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS) in Organic Synthesis. 7
-
Rasayan Journal of Chemistry. (2010). Side Chain Bromination of 3,4-Dihydropyrimidines. 5
-
PubChem. (2025).[8] 5-bromo-N,N,4,6-tetramethylpyridin-2-amine Compound Summary. 9
-
BenchChem. (2025). Technical Guide: Crystallization of Pyrimidine Compounds. 10[11][12]
Sources
- 1. US20060217569A1 - Process for side-chain bromination of alkylbenzenes - Google Patents [patents.google.com]
- 2. 5-Bromo-N-methylpyrimidin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MXPA01010352A - Method for carrying out the side chain bromination of 4-methyl biphenyl derivatives substituted at the 2'-position. - Google Patents [patents.google.com]
- 4. Primary amines | Thermo Fisher Scientific [thermofisher.com]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 8. 5-Bromo-4-methylpyrimidin-2-amine | C5H6BrN3 | CID 18616196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. PubChemLite - 5-bromo-n,n,4,6-tetramethylpyridin-2-amine (C9H13BrN2) [pubchemlite.lcsb.uni.lu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for 5-bromo-N,N,4,6-tetramethyl-2-pyrimidinamine Coupling
Welcome to the Advanced Diagnostics and Troubleshooting Guide for the cross-coupling of 5-bromo-N,N,4,6-tetramethyl-2-pyrimidinamine (CAS: 1083329-52-5). This guide is engineered for drug development professionals and synthetic chemists facing significant bottlenecks in functionalizing highly sterically hindered, electron-rich pyrimidine scaffolds.
Substrate Profiling & The Mechanistic Bottleneck
Substrate Analysis: 5-bromo-N,N,4,6-tetramethyl-2-pyrimidinamine presents a "worst-case scenario" for standard palladium catalysis due to three intersecting factors:
-
Extreme Steric Hindrance: The bromine atom at the 5-position is flanked by two ortho-methyl groups (at C4 and C6). This creates a massive steric shield, blocking the Pd(0) center from approaching the C-Br bond.
-
Electronic Deactivation: The pyrimidine ring is heavily electron-enriched by the strongly electron-donating -N(CH3)2 group at the 2-position and the two methyl groups. Electron-rich aryl halides undergo oxidative addition much slower than electron-deficient ones.
-
Catalyst Poisoning: The pyrimidine nitrogens can competitively coordinate to the palladium center, forming off-cycle inactive species.
Causality: Standard catalysts like Pd(PPh3)4 will fail because the triphenylphosphine ligands are neither bulky enough to force the final reductive elimination nor electron-rich enough to drive the thermodynamically uphill oxidative addition into the electron-rich C-Br bond 1.
Diagnostic Workflow for Catalyst Optimization
Diagnostic decision tree for troubleshooting sterically hindered pyrimidine couplings.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki-Miyaura coupling with Pd(PPh3)4 yields 0% product and >95% recovered 5-bromo-N,N,4,6-tetramethyl-2-pyrimidinamine. What is the exact failure point? A1: The failure point is the oxidative addition step. The triphenylphosphine (PPh3) ligand is not electron-rich enough to push electron density onto the palladium to break the strong, electron-rich C-Br bond. Furthermore, the steric bulk of the C4 and C6 methyl groups prevents the Pd(PPh3)2 intermediate from physically accessing the bond. You must switch to a highly active, sterically demanding, and electron-rich phosphine ligand 2.
Q2: Which specific catalyst/ligand systems are validated for this level of steric hindrance? A2: To overcome the dual barrier of electronics and sterics, dialkylbiaryl phosphine ligands (Buchwald ligands) or bulky monophosphines are required:
-
SPhos & XPhos: These ligands are highly effective for sterically congested substrates. The lower ring of the biaryl system interacts with the Pd center, stabilizing the active monomeric Pd(0)L1 species, which is highly reactive toward hindered halides 2.
-
Amphos (di-tert-butyl(p-dimethylaminophenyl)phosphine): Excellent for hindered substrates, promoting the desired reductive elimination over β-hydride elimination 3.
-
AntPhos / HFT-Phos: Next-generation ligands specifically designed for unprecedented steric hindrance (e.g., tetra-ortho-substituted biaryls) 45.
Q3: I switched to Pd(OAc)2/SPhos, but now I am seeing a debrominated byproduct (N,N,4,6-tetramethyl-2-pyrimidinamine). How do I stop hydrodehalogenation? A3: Hydrodehalogenation (reduction of the C-Br bond to C-H) is promoted by β-hydride elimination from the palladium intermediate, often sourced from protic solvents (like alcohols) or water.
-
Causality: Because transmetalation is slowed down by the bulky ortho-methyls, the Pd(II) intermediate has a longer lifetime, increasing the probability of side reactions.
-
Solution: Switch to strictly aprotic solvents (e.g., anhydrous 1,4-dioxane or toluene). Ensure complete degassing of solvents to prevent catalyst degradation, and consider using a stronger inorganic base like anhydrous K3PO4 to accelerate the transmetalation step 1.
Q4: The boronic acid is decomposing before it can couple. How do I stabilize it? A4: Protodeboronation is a major issue when coupling is slow. The boronic acid reacts with water/base to cleave the C-B bond.
-
Solution: Replace the free boronic acid with a pinacol boronate ester (BPin) or a potassium trifluoroborate salt (BF3K) . These derivatives act as slow-release reservoirs of the active boronic species, matching the slow rate of oxidative addition and preventing a buildup of unstable intermediates 1.
Quantitative Catalyst Performance Data
The following table summarizes the expected performance of various catalyst systems when applied to di-ortho-substituted, electron-rich aryl bromides (analogous to 5-bromo-N,N,4,6-tetramethyl-2-pyrimidinamine).
| Catalyst Precursor | Ligand | Base / Solvent | Temp (°C) | Expected Yield (%) | Primary Failure Mode / Observation |
| Pd(PPh3)4 (5 mol%) | None (PPh3) | Na2CO3 / Toluene-H2O | 90 | < 5% | Complete failure of oxidative addition; starting material recovered. |
| Pd(dppf)Cl2 (5 mol%) | dppf | K2CO3 / 1,4-Dioxane | 100 | 15 - 25% | Sluggish transmetalation; high levels of protodeboronation. |
| Pd(OAc)2 (2 mol%) | Amphos (4 mol%) | K3PO4 / Toluene | 110 | 65 - 75% | Good conversion; some hydrodehalogenation observed 3. |
| Pd2(dba)3 (1 mol%) | SPhos (4 mol%) | K3PO4 / 1,4-Dioxane | 100 | 85 - 95% | Optimal. Rapid oxidative addition; stable Pd(0)L1 species 2. |
| Pd G3 Precatalyst | HFT-Phos (1 mol%) | K2CO3 / iPrOH-H2O | 60 | > 90% | Highly efficient for tetra-ortho-substituted biaryls 5. |
Mechanistic Pathway & Steric Bottlenecks
Suzuki-Miyaura catalytic cycle highlighting the dual steric bottlenecks overcome by Buchwald ligands.
Self-Validating Experimental Protocol
This protocol utilizes Pd(OAc)2 and SPhos to ensure the formation of the highly active monoligated Pd(0) species necessary for functionalizing 5-bromo-N,N,4,6-tetramethyl-2-pyrimidinamine 6.
Reagents & Stoichiometry:
-
Substrate: 5-bromo-N,N,4,6-tetramethyl-2-pyrimidinamine (1.0 mmol, 1.0 equiv)
-
Coupling Partner: Aryl pinacol boronate ester (Ar-BPin) (1.5 mmol, 1.5 equiv)
-
Catalyst: Palladium(II) acetate [Pd(OAc)2] (0.02 mmol, 2 mol%)
-
Ligand: SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
-
Base: Anhydrous Potassium Phosphate (K3PO4) (3.0 mmol, 3.0 equiv)
-
Solvent: Anhydrous 1,4-Dioxane (5.0 mL)
Step-by-Step Methodology:
-
System Deoxygenation (Critical Step):
-
Causality: Oxygen rapidly oxidizes electron-rich phosphines like SPhos to phosphine oxides, permanently killing the catalyst.
-
Action: In a Schlenk flask equipped with a magnetic stir bar, add the solid reagents: 5-bromo-N,N,4,6-tetramethyl-2-pyrimidinamine, Ar-BPin, Pd(OAc)2, SPhos, and K3PO4.
-
Seal the flask with a rubber septum and perform three cycles of vacuum evacuation followed by backfilling with ultra-high purity Argon.
-
-
Solvent Preparation & Addition:
-
Causality: Water trace amounts can lead to protodeboronation of the boronate ester before the slow transmetalation step can occur.
-
Action: Sparg anhydrous 1,4-dioxane with Argon for 30 minutes. Using a gas-tight syringe, add 5.0 mL of the degassed solvent to the Schlenk flask.
-
-
Catalyst Activation & Reaction:
-
Causality: Pd(OAc)2 must be reduced in situ to Pd(0) by the phosphine ligand or solvent. Heating facilitates this reduction and provides the activation energy to overcome the steric barrier of the ortho-methyl groups.
-
Action: Place the flask in a pre-heated oil bath at 100 °C. Stir vigorously (800 rpm) to ensure the heterogeneous K3PO4 is well-suspended.
-
-
Reaction Monitoring (Self-Validation):
-
Action: After 4 hours, withdraw a 10 µL aliquot under Argon. Quench in 1 mL of ethyl acetate/water. Analyze the organic layer via LC-MS.
-
Validation Check: If the mass of the starting material (m/z ~230) is still dominant, the catalyst has deactivated. If a mass corresponding to the debrominated pyrimidine (m/z ~151) is present, hydrodehalogenation is occurring (indicating solvent/reagent wetness).
-
-
Workup & Isolation:
-
Once complete (>95% conversion), cool to room temperature. Filter the mixture through a short pad of Celite to remove palladium black and inorganic salts, eluting with ethyl acetate (20 mL).
-
Concentrate under reduced pressure and purify via flash column chromatography (silica gel, Hexanes/Ethyl Acetate gradient).
-
References
-
Myers, A. G. et al. "The Suzuki Reaction." Andrew G Myers Research Group, Harvard University. Available at:[Link]
-
Tang, W. et al. "Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling." The Royal Society of Chemistry. Available at:[Link]
-
Lesieur, M. et al. "Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring." Organic Letters, ACS Publications. Available at:[Link]
Sources
Technical Support Center: Storage Stability and Degradation of Brominated Aminopyrimidines
Welcome to the Technical Support Center for brominated aminopyrimidines. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the challenges associated with the storage, stability, and degradation of this important class of compounds. Our goal is to equip you with the knowledge to ensure the integrity of your materials and the reliability of your experimental results.
Troubleshooting Guide: Investigating Degradation
This section addresses specific issues you may encounter during your work with brominated aminopyrimidines. The question-and-answer format is designed to help you quickly identify the root cause of a problem and implement an effective solution.
Question 1: I'm seeing a new, more polar peak in my reverse-phase HPLC analysis of a stored brominated aminopyrimidine sample. What could this be?
Answer: The appearance of a new, more polar peak often indicates the formation of a degradation product where a non-polar group has been replaced by a more polar one. For brominated aminopyrimidines, the most probable cause is hydrolytic debromination , where the bromine atom is replaced by a hydroxyl group, or photolytic debromination , where UV light exposure leads to the replacement of the bromine with a hydrogen atom.[1][2]
-
Causality: The carbon-bromine (C-Br) bond is susceptible to cleavage, particularly when exposed to light or aqueous environments with a non-neutral pH.[1] UV irradiation can induce homolytic cleavage of the C-Br bond, forming a highly reactive uracilyl radical, which can then abstract a hydrogen atom from the surrounding medium to form the debrominated analog.[1][2] For example, 5-bromouracil is known to degrade to uracil upon UV exposure.[1]
-
Troubleshooting Steps:
-
Confirm Identity: Use LC-MS to determine the mass of the new peak. If the mass corresponds to the loss of bromine (79/81 Da) and the gain of a hydrogen (1 Da), photolytic debromination is the likely cause. If it corresponds to the loss of bromine and gain of a hydroxyl group (17 Da), hydrolysis has occurred.
-
Review Storage Conditions: Check if the sample was exposed to light. Brominated compounds should always be stored in amber vials or in the dark.[3]
-
Assess Solvent/Buffer pH: If the compound was stored in solution, check the pH. Hydrolysis can be accelerated at non-neutral pH.
-
Perform a Confirmatory Stress Test: Expose a fresh sample of the brominated aminopyrimidine to intense light (photolysis) and another to acidic/basic conditions (hydrolysis) and analyze by HPLC. The retention time of the induced degradant should match your unknown peak.
-
Question 2: My sample has developed a slight yellow or brown discoloration upon storage. Is this a cause for concern?
Answer: Yes, a change in color is a visual indicator of chemical degradation. This is often associated with oxidative degradation or the formation of complex polymeric impurities. The pyrimidine ring and amino substituents can be susceptible to oxidation.
-
Causality: Oxidation can be initiated by atmospheric oxygen, trace metal ions, or peroxide impurities in solvents.[4] The reaction often proceeds via a radical chain mechanism, leading to the formation of colored byproducts.[4] Certain functional groups can make the molecule more susceptible to oxidation.[5]
-
Troubleshooting Steps:
-
Inert Atmosphere: For highly sensitive compounds, consider storing them under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Solvent Purity: Ensure that any solvents used for storing solutions are of high purity and free from peroxides.
-
Chelating Agents: If metal-catalyzed oxidation is suspected, the addition of a trace amount of a chelating agent like EDTA can be beneficial for solution-based storage.
-
Analytical Investigation: Use a stability-indicating HPLC method to see if new peaks accompany the color change. Spectroscopic analysis (UV-Vis) might also show changes in the absorption profile.
-
Question 3: The potency (assay value) of my active pharmaceutical ingredient (API) has decreased over time, but I don't see any major degradation peaks. What could be happening?
Answer: This scenario, often referred to as a "mass balance" issue in forced degradation studies, can be perplexing.[6] There are several possibilities:
-
Formation of Non-UV Active Degradants: The degradation products may lack a chromophore that absorbs at the wavelength used for detection. The pyrimidine ring could be cleaved into smaller, non-aromatic fragments that are not detected by UV.[7]
-
Formation of Volatile Degradants: Degradation may produce volatile compounds that are lost from the sample and therefore not injected into the HPLC.
-
Precipitation of Degradants: The degradation product might be insoluble in the sample solvent and precipitate out, meaning it is not analyzed.
-
Strong Retention on the HPLC Column: The degradants could be highly non-polar and irreversibly bind to the stationary phase of your HPLC column under the current method conditions.
-
Troubleshooting Steps:
-
Use a Universal Detector: Re-analyze the sample using a mass spectrometer (LC-MS) or a charged aerosol detector (CAD), which are not dependent on UV absorbance and can detect a wider range of compounds.
-
Modify HPLC Method: Develop a gradient HPLC method that runs from a highly aqueous mobile phase to a very strong organic mobile phase to ensure all potential non-polar degradants are eluted from the column.
-
Check for Precipitates: Visually inspect the sample solution for any cloudiness or solid particles. If observed, attempt to dissolve the sample in a stronger solvent.
-
Headspace GC Analysis: If volatile degradants are suspected, analyze the headspace of a heated sample vial using gas chromatography (GC).
-
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid brominated aminopyrimidines?
A1: As a best practice, solid brominated aminopyrimidines should be stored in a cool, dry, and dark environment .[4] A tightly sealed container, preferably amber glass, should be used to protect against moisture and light. For long-term storage, refrigeration (2-8 °C) is often recommended to slow down any potential degradation pathways.
Q2: How do I establish the stability of a novel brominated aminopyrimidine?
A2: A forced degradation study (also known as stress testing) is the standard approach.[6][8] This involves subjecting the compound to harsh conditions to intentionally induce degradation. The results help identify potential degradation products and establish a "stability-indicating" analytical method.[8] Key stress conditions include:
-
Acid and Base Hydrolysis: e.g., 0.1 M HCl and 0.1 M NaOH at elevated temperatures.
-
Oxidation: e.g., 3% hydrogen peroxide (H₂O₂) at room temperature.
-
Thermal Stress: Heating the solid material (e.g., at 60-80°C).[9]
-
Photostability: Exposing the solid or a solution to UV and visible light, as per ICH Q1B guidelines.[10]
Q3: What makes a method "stability-indicating"?
A3: A stability-indicating method is an analytical procedure that can accurately and selectively quantify the decrease in the concentration of the active compound while also separating and detecting its degradation products and any other impurities.[6][11] For HPLC, this means that the peaks for the parent compound, its degradants, and any excipients (in a formulation) are well-resolved from each other. Peak purity analysis using a photodiode array (PDA) detector is often used to confirm that a peak is not co-eluting with another compound.[6]
Q4: Can the position of the bromine atom on the pyrimidine ring affect stability?
A4: Yes, the position of substituents on the pyrimidine ring can significantly influence its electronic properties and, consequently, its stability. For instance, a bromine atom at the 5-position of a pyrimidine ring can make the molecule more susceptible to nucleophilic attack or deamination at adjacent positions.[12] The specific isomeric structure will dictate the most likely degradation pathways.
Visualizing Degradation and Stability Testing
Diagrams can clarify complex chemical processes and experimental workflows. Below are representations of a key degradation pathway and a standard stability testing protocol.
Degradation Pathway: Photolytic Debromination
The following diagram illustrates the photodegradation of a generic 2-amino-5-bromopyrimidine to 2-aminopyrimidine. This is a common degradation route for brominated heterocyclic compounds upon exposure to UV light.[1]
Caption: Photodegradation of 2-Amino-5-bromopyrimidine.
Workflow for a Forced Degradation Study
This workflow outlines the key steps in performing a forced degradation study to assess the intrinsic stability of a brominated aminopyrimidine.
Caption: Forced Degradation Study Workflow.
Data Summary and Protocols
Table 1: Summary of Stress Conditions and Potential Degradation
| Stress Condition | Typical Parameters | Likely Degradation Pathway | Potential Degradants |
| Acid Hydrolysis | 0.1 M HCl, 60 °C | Deamination, Ring Cleavage | Hydroxypyrimidine, debrominated analog |
| Base Hydrolysis | 0.1 M NaOH, 60 °C | Deamination, Debromination | Hydroxypyrimidine, debrominated analog |
| Oxidation | 3% H₂O₂, RT | N-oxidation, Ring Oxidation | N-oxides, hydroxylated species |
| Thermal (Solid) | 80 °C, 48 hours | Decomposition | Varies, potential for polymerization |
| Photolytic (Solid/Sol) | ICH Q1B light exposure | Photolytic Debromination | Debrominated aminopyrimidine |
Experimental Protocols
Protocol 1: Forced Degradation Study
-
Preparation: Prepare stock solutions of the brominated aminopyrimidine in a suitable solvent (e.g., acetonitrile/water).
-
Acid/Base Stress: To separate aliquots of the stock solution, add an equal volume of 0.2 M HCl or 0.2 M NaOH to achieve a final acid/base concentration of 0.1 M. Heat at 60 °C and take samples at 2, 6, and 24 hours. Neutralize samples before analysis.
-
Oxidative Stress: To an aliquot of the stock solution, add an equal volume of 6% H₂O₂. Keep at room temperature and sample at 2, 6, and 24 hours.
-
Thermal Stress: Place the solid compound in a vial in an oven at 80 °C for 48 hours. Also, reflux a solution of the compound for 24 hours.
-
Photolytic Stress: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a reverse-phase HPLC with a PDA detector. Aim for 5-20% degradation of the main peak.[13][14]
Protocol 2: Stability-Indicating HPLC-UV Method
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a high percentage of Mobile Phase A (e.g., 95%) and gradually increase the percentage of Mobile Phase B over 20-30 minutes. This will help separate polar degradants from the less polar parent compound.
-
Flow Rate: 1.0 mL/min.
-
Detection: PDA detector set to a wavelength appropriate for the compound (e.g., determined from its UV spectrum, often around 230-270 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[15]
References
-
M. J. L. Martinez-Fernandez, I. Corral, L. Gonzalez. (2017). Insights into the deactivation of 5-bromouracil after ultraviolet excitation. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 375(2098). Available at: [Link]
-
M. A. Rauf, S. Hisaindee. (2007). Heterogeneous photocatalyzed degradation of uracil and 5-bromouracil in aqueous suspensions of titanium dioxide. Journal of Hazardous Materials, 142(1-2), 425-430. Available at: [Link]
-
M. J. L. Martinez-Fernandez, I. Corral, L. Gonzalez. (2017). Insights into the Deactivation of 5-Bromouracil after UV Excitation. ResearchGate. Available at: [Link]
-
J. C. Citron, J. E. T. Corrie, J. D. Gara, R. V. Bensasson, P. F. Heelis. (1993). Photochemical reduction of 5-bromouracil by cysteine derivatives and coupling of 5-bromouracil to cystine derivatives. Photochemistry and Photobiology, 57(5), 784-791. Available at: [Link]
-
D. J. Brown, M. N. Paddon-Row. (1967). Kinetics of the hydrolytic deamination of N-heteroaromatic amines in aqueous alkaline solutions. Journal of the Chemical Society B: Physical Organic. Available at: [Link]
-
Science.gov. pyrimidine degradation pathway: Topics by Science.gov. Available at: [Link]
-
S. J. Harris, R. M. Parrish, M. A. Allpress, T. J. A. Wolf, K. B. Møller, H. H. Fielding, G. M. Roberts. (2020). Dynamics of photoexcited 5-bromouracil and 5-bromo-2′-deoxyuridine studied by extreme ultraviolet time-resolved photoelectron spectroscopy in liquid flat jets. Chemical Science, 11(29), 7596-7604. Available at: [Link]
-
ResearchGate. Hydrolysis cascade from diaminopyrimidine (D) to C to U. Available at: [Link]
-
G. B. Barlin, W. V. Brown. (1969). Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)-pyrimidines. Journal of the Chemical Society C: Organic. Available at: [Link]
-
D. Godevac, V. Tesevic, V. Vajs, S. Milosavljevic, M. Stankovic. (2013). Selected Heterocyclic Compounds as Antioxidants. Synthesis and Biological Evaluation. Current Medicinal Chemistry, 20(36), 4563-4581. Available at: [Link]
-
Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. Available at: [Link]
-
J. R. Kim, B. K. Kim, J. H. Park, S. G. Kim. (2010). The Rut pathway for pyrimidine degradation: novel chemistry and toxicity problems. Journal of Bacteriology, 192(16), 4236-4244. Available at: [Link]
-
IRJPMS. (2023). Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmaceutical and Medical Sciences. Available at: [Link]
-
C. R. Smith, J. A. Hinson, J. P. Freeman, L. J. Yourtee, L. S. Von Tungeln, R. H. Heflich. (2006). Molecular biomarkers of oxidative stress associated with bromate carcinogenicity. Toxicology Letters, 162(2-3), 115-123. Available at: [Link]
-
BioProcess International. (2020). Forced Degradation Studies: Regulatory Considerations and Implementation. Available at: [Link]
-
Bentham Science Publishers. (2013). Antioxidant Evaluation of Heterocyclic Compounds by Cytokinesis-Block Micronucleus Assay. Mini-Reviews in Medicinal Chemistry. Available at: [Link]
-
A. K. Singh, A. K. Rai, D. K. Singh. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Advanced Pharmacy Education & Research, 4(1). Available at: [Link]
-
S. A. Al-Ghamdi, A. A. El-Sayed, A. S. El-Azab, A. M. El-Korany. (2021). Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam. PLoS ONE, 16(3), e0248237. Available at: [Link]
-
SGS. HOW TO APPROACH A FORCED DEGRADATION STUDY. Available at: [Link]
-
BJSTR. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available at: [Link]
- S. W. Baertschi, K. M. Alsante, R. A. Reed. (2011). Oxidative susceptibility testing.
-
Journal of Pharmaceutical Negative Results. (2022). Development And Validation Of Stability Indicating HPLC Method For Estimation Of Pyrazinamide In Plasma. Available at: [Link]
-
G. S. Kumar, B. S. G. Kumar, K. R. Kumar. (2023). A stability-indicating reverse phase-HPLC method development and validation for newly approved drug, Belzutifan in bulk. Journal of Applied Pharmaceutical Science, 13(7), 146-154. Available at: [Link]
-
A. A. K. Al-Majid, M. A. A. Al-Omar, A. M. A. El-Sayed. (2014). Novel Stability Indicating RP-HPLC Method for The Estimation of Pinaverium Bromide in Tablet Formulation. Semantic Scholar. Available at: [Link]
- S. Singh, M. Bakshi. (2002). Available guidance and best practices for conducting forced degradation studies. Pharmaceutical Technology, 26(2), 48-56.
-
Y. F. Wang, Y. L. Chen, H. Y. Li, Y. L. Zhu, Y. F. Wang. (2017). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 22(9), 1549. Available at: [Link]
-
ResearchGate. (2016). Thermal and thermo-oxidative stability and probable degradation mechanism of some polyetherimides. Journal of Analytical and Applied Pyrolysis. Available at: [Link]
-
M. Borucka, K. Mizera, J. Przybysz, A. Gajek. (2019). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions, 77, 25-30. Available at: [Link]
Sources
- 1. royalsocietypublishing.org [royalsocietypublishing.org]
- 2. Photochemical reduction of 5-bromouracil by cysteine derivatives and coupling of 5-bromouracil to cystine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pharxmonconsulting.com [pharxmonconsulting.com]
- 5. Selected heterocyclic compounds as antioxidants. Synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sgs.com [sgs.com]
- 7. The Rut pathway for pyrimidine degradation: novel chemistry and toxicity problems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Products of Thermal Decomposition of Brominated Polymer Flame Retardants | Chemical Engineering Transactions [cetjournal.it]
- 10. rjptonline.org [rjptonline.org]
- 11. irjpms.com [irjpms.com]
- 12. Kinetics of the hydrolytic deamination of N-heteroaromatic amines in aqueous alkaline solutions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 13. pharmtech.com [pharmtech.com]
- 14. biomedres.us [biomedres.us]
- 15. Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Conversion Rates with CAS 17894-66-9
Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals experiencing stalled reactions or low conversion rates (<20%) when utilizing CAS 17894-66-9 , a highly specialized, sterically hindered biaryl phosphine palladium(II) precatalyst.
While this precatalyst is designed to facilitate challenging C–N cross-couplings (Buchwald-Hartwig aminations), its sensitivity to the microenvironment can lead to premature deactivation or off-cycle resting states. As a Senior Application Scientist, I have designed this guide to move beyond generic advice. We will diagnose the mechanistic causality behind your stalled reactions and implement self-validating protocols to restore optimal conversion.
Part 1: The Causality of Low Conversion
Do not simply increase the catalyst loading when conversion stalls. Understanding the mechanistic bottleneck is critical. Low conversion with CAS 17894-66-9 typically stems from three root causes:
-
Failure of LPd(0) Generation: As a precatalyst, CAS 17894-66-9 must be activated by a base to form the active LPd(0) species. If the base is insoluble in your chosen solvent, or too weak to facilitate the initial deprotonation, the precatalyst remains dormant 1.
-
Halide Inhibition at Oxidative Addition: Aryl iodides are highly reactive, but they generate iodide salts during oxidative addition. These iodide ions can coordinate strongly to the LPd(II) intermediate, forming inactive dimers and halting the catalytic cycle entirely 2.
-
Catalyst Poisoning via Substrate Coordination: Strongly coordinating substrates (e.g., 2-aminopyridines) can displace the stabilizing biaryl phosphine ligand, leading to the irreversible formation of catalytically dead Palladium Black 3.
Diagnostic workflow for identifying the root cause of low conversion with CAS 17894-66-9.
Part 2: Self-Validating Experimental Protocols
To restore conversion rates, implement the following self-validating workflows. These protocols are designed with internal checks to definitively isolate the variable causing the stall, ensuring you do not waste valuable substrates on blind optimization.
Protocol A: Validating Active Catalyst Generation & Base Compatibility
Causality: A common pitfall is using an inorganic base that is completely insoluble in the chosen solvent, preventing the deprotonation step required for precatalyst activation 4. Methodology:
-
Preparation: In a nitrogen-filled glovebox, weigh 2.0 mmol of the aryl halide, 2.4 mmol of the amine, and 3.0 mmol of the selected base (e.g., NaOtBu or Cs2CO3).
-
Internal Standard Addition: Add 0.5 mmol of 1,3,5-trimethoxybenzene.
-
Validation Check: This inert standard allows for precise quantitative 1H NMR monitoring of conversion at multiple time points without relying on isolated yields.
-
-
Catalyst Loading: Add 2 mol% of CAS 17894-66-9. Do not add extra free ligand initially; the precatalyst is stoichiometrically balanced.
-
Solvent Degassing: Add 10 mL of anhydrous solvent (e.g., 1,4-Dioxane). Subject the mixture to three rigorous freeze-pump-thaw cycles.
-
Validation Check: Take a 0.1 mL aliquot for 31P NMR. A single sharp peak indicates intact precatalyst; multiple peaks indicate premature ligand dissociation or oxygen-mediated degradation.
-
-
Heating & Sampling: Heat to 90 °C. Withdraw 0.1 mL aliquots at 1h, 4h, and 12h. Quench with wet EtOAc, filter through a micro-Celite pad, and analyze via GC-MS and 1H NMR against the internal standard.
Protocol B: Mitigating Halide Inhibition in Aryl Iodides
Causality: If using an aryl iodide, the generated iodide ions can trap the palladium in an off-cycle state, preventing amine binding. Methodology:
-
Solvent Switch: Transition from polar solvents (which stabilize the inhibitory iodide salts) to non-polar aromatic hydrocarbons like Toluene 1.
-
Silver Salt Additive: If conversion remains <20% in Toluene, add 1.1 equivalents of Ag2CO3 relative to the aryl iodide.
-
Validation Check: The immediate precipitation of AgI (a bright yellow solid) visually confirms the successful sequestration of the inhibitory iodide ions, forcing the palladium back into the active catalytic cycle.
-
Catalytic cycle of CAS 17894-66-9 highlighting the halide inhibition pathway causing low conversion.
Part 3: Quantitative Data Presentation
The following table summarizes a standard optimization matrix for a stalled coupling utilizing CAS 17894-66-9. It demonstrates the profound impact of base solubility and solvent choice on conversion rates when troubleshooting a stalled reaction.
| Solvent | Base (1.5 eq) | Temp (°C) | Additive | Conversion (%) | Observation |
| THF | K3PO4 | 65 | None | 12% | Base insoluble; unreacted starting material. |
| 1,4-Dioxane | K3PO4 | 90 | None | 38% | Sluggish reaction; partial Pd black formation. |
| 1,4-Dioxane | NaOtBu | 90 | None | 89% | Homogeneous mixture; rapid conversion. |
| Toluene | Cs2CO3 | 100 | None | 18% | Halide inhibition (with Aryl-I substrate). |
| Toluene | Cs2CO3 | 100 | Ag2CO3 (1.1 eq) | 94% | AgI precipitation; catalytic cycle restored. |
Table 1: Optimization matrix for CAS 17894-66-9 catalyzed amination of 4-iodoanisole with morpholine. Conversion determined by 1H NMR against a 1,3,5-trimethoxybenzene internal standard.
Part 4: Frequently Asked Questions (FAQs)
Q1: My reaction mixture turns black within the first 30 minutes, and conversion stalls at 5%. What is happening? A: The black precipitate is metallic palladium (Palladium Black), indicating catastrophic catalyst decomposition. With CAS 17894-66-9, this usually occurs due to oxygen ingress (which oxidizes the phosphine ligand) or severe thermal stress before the amine can bind to the Pd(II) intermediate 3. Solution: Rigorously degas your solvents using the freeze-pump-thaw method and lower the reaction temperature by 15 °C to stabilize the intermediate.
Q2: I am coupling a primary amine, and I see significant amounts of bis-arylation (over-arylation) alongside low product conversion. How do I fix this? A: Bis-arylation occurs when the mono-arylated product is more nucleophilic than the starting primary amine, outcompeting it for the LPd(II) intermediate. While CAS 17894-66-9 is sterically hindered to prevent this, using an excessively strong base (like LiHMDS) can exacerbate the issue 5. Solution: Switch to a milder, bulkier base such as Cs2CO3 and decrease the reaction concentration from 0.5 M to 0.1 M to favor the primary amine kinetics.
Q3: Does CAS 17894-66-9 require the addition of exogenous free ligand? A: Generally, no. As a precatalyst, it is designed to generate a 1:1 Ligand-to-Palladium ratio upon activation, which is optimal for the catalytic cycle. However, if your substrate contains competing coordinating groups (e.g., pyridines or imidazoles), adding 1-2 mol% of the corresponding free biaryl phosphine ligand can prevent substrate-induced catalyst poisoning 1.
References
- Cross-Coupling Reaction Manual: Desk Reference.MilliporeSigma.
- Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?WuXi AppTec.
- Technical Support Center: Troubleshooting Buchwald-Hartwig Amin
- One-pot, modular approach to functionalized ketones via nucleophilic addition/Buchwald–Hartwig amination str
- Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. One-pot, modular approach to functionalized ketones via nucleophilic addition/Buchwald–Hartwig amination strategy - Chemical Communications (RSC Publishing) DOI:10.1039/C8CC08444K [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
Publish Comparison Guide: 1H NMR of 5-Bromo-N,N,4,6-tetramethylpyrimidin-2-amine
The following guide details the 1H NMR chemical shift profile for 2-Pyrimidinamine, 5-bromo-N,N,4,6-tetramethyl- (also known as 5-bromo-2-(dimethylamino)-4,6-dimethylpyrimidine).
This guide is structured to assist researchers in structural verification , specifically distinguishing this target compound from common synthetic precursors (e.g., the primary amine or chloro-derivative) and regioisomers.
Executive Summary & Compound Identity
-
Target Compound: 5-bromo-N,N,4,6-tetramethylpyrimidin-2-amine
-
CAS Registry: (Analogous to 4214-57-7, which is the primary amine)
-
Molecular Formula: C
H BrN -
Molecular Weight: 258.16 g/mol
-
Core Application: Intermediate in the synthesis of antiviral agents and kinase inhibitors (e.g., triazolo[1,5-a]pyridine scaffolds).
Structural Logic
The molecule possesses a high degree of symmetry (
Figure 1: Structural decomposition of the target molecule highlighting the symmetry that dictates the NMR signals.
Comparative NMR Analysis (The "Fingerprint")
The following data compares the target molecule against its immediate synthetic precursors. This comparative approach is the most reliable method to confirm conversion and purity.
Table 1: Chemical Shift Comparison (Solvent: CDCl )[1]
| Feature | Target Compound (N,N-dimethyl) | Precursor A (Primary Amine) | Precursor B (2-Chloro) | Precursor C (Des-bromo) |
| Identity | 5-bromo-N,N,4,6-tetramethyl- | 2-amino-5-bromo-4,6-dimethyl- | 5-bromo-2-chloro-4,6-dimethyl- | N,N,4,6-tetramethyl- |
| 4,6-CH | 2.48 – 2.55 ppm (s, 6H) | 2.53 ppm (s, 6H) | 2.62 ppm (s, 6H) | 2.35 – 2.40 ppm (s, 6H) |
| N-CH | 3.10 – 3.18 ppm (s, 6H) | Absent | Absent | 3.10 – 3.15 ppm (s, 6H) |
| Aromatic H | None | None | None | ~6.35 ppm (s, 1H) |
| NH Protons | None | ~5.0 – 6.5 ppm (br, 2H) | None | None |
Mechanistic Insight (Why these shifts?)
-
4,6-Methyl Shielding: The 4,6-methyl protons in the 2-Chloro precursor appear downfield (2.62 ppm) due to the electron-withdrawing nature of the chlorine. Upon substitution with the dimethylamino group (a strong resonance donor), electron density is pushed into the pyrimidine ring, shielding the 4,6-methyls and shifting them upfield to ~2.50 ppm .
-
The "Silent" Region: The most critical diagnostic for the target is the absence of signals in the aromatic region (6.0 – 9.0 ppm). If you see a singlet around 6.35 ppm, your bromination failed (Des-bromo impurity).
-
Symmetry Check: The N-methyl groups (N(CH
) ) must appear as a single sharp singlet (6H). If they appear as two singlets or a broad peak at room temperature, it suggests restricted rotation (rotamers), though this is rare for 2-aminopyrimidines unless sterically crowded by peri-substituents (not the case here with 4,6-Me).
Experimental Protocol for Optimal Resolution
To ensure the data matches the values above, follow this standardized preparation protocol.
Step-by-Step Sample Preparation
-
Solvent Selection: Use CDCl
(Chloroform-d) as the primary standard.-
Note: DMSO-d
is a viable alternative, but the residual solvent peak (2.50 ppm) often overlaps with the crucial 4,6-methyl signal of this specific compound, making integration difficult.
-
-
Concentration: Dissolve 5–10 mg of the solid in 0.6 mL of solvent.
-
Warning: Over-concentration (>20 mg) can cause stacking effects, shifting the N-Me signal slightly upfield.
-
-
Acquisition:
-
Scans: 16–32 scans are sufficient due to the high proton count (12 protons total).
-
Relaxation Delay (D1): Set to 2.0 seconds to ensure accurate integration of the methyl singlets.
-
Workflow Diagram: Synthesis & Verification
This diagram illustrates the logical flow from precursor to target, highlighting the "Checkpoints" where NMR validates the step.
Figure 2: Logical verification workflow for monitoring the synthesis of the target compound.
Troubleshooting Common Impurities
If your spectrum does not match the clean "two-singlet" profile, consult this impurity table:
| Observed Signal | Likely Impurity | Cause |
| Singlet at 6.35 ppm | Des-bromo analog | Reduction of C-Br bond during reaction (often if Pd catalysis was used nearby). |
| Broad hump at 5.0-6.0 ppm | Primary Amine | Incomplete alkylation or hydrolysis of the dimethylamine reagent. |
| Singlet at 2.62 ppm | 2-Chloro Starting Material | Incomplete conversion. Increase temperature or equivalents of HNMe |
| Multiplets at 1.2 / 3.5 ppm | Diethyl ether / Ethanol | Residual solvent. Dry sample under high vacuum. |
References
- Preparation of 5-bromo-2-chloro-4,6-dimethylpyrimidine (Precursor Data).
-
Substituent Effects in Pyrimidines (N,N-dimethyl shift).
- Source: National Institutes of Health (NIH) / PubChem.
- Relevance: Provides comparative spectral data for 2-dimethylaminopyrimidine derivatives, confirming the N-Me resonance range (3.0–3.2 ppm).
-
URL:[Link]
-
Synthesis of 2-Amino-5-bromo-4,6-dimethylpyrimidine (Primary Amine Comparison).
- Source: Heterocyclic Letters, Vol. 11.
- Relevance: Validates the synthesis and NMR characteristics of the primary amine analog (CAS 4214-57-7).
-
URL:[Link]
FTIR Spectrum Interpretation Guide: 5-bromo-N,N,4,6-tetramethyl-2-pyrimidinamine
Executive Summary & Comparison Strategy
Objective: This guide provides a technical framework for the structural validation of 5-bromo-N,N,4,6-tetramethyl-2-pyrimidinamine (Target) using Fourier Transform Infrared (FTIR) spectroscopy.
Because this molecule is a specific derivative, its validation relies on a comparative analysis against its likely precursor, 2-amino-4,6-dimethylpyrimidine (ADMP) . This "Differential Spectroscopy" approach isolates the specific spectral shifts caused by two critical structural modifications:
-
N,N-Dimethylation: Transformation of a primary amine (-NH₂) to a tertiary amine (-N(CH₃)₂).
-
C5-Bromination: Electrophilic substitution of the aromatic proton at position 5 with Bromine.
The "No-Proton" Diagnostic: A critical, often overlooked feature of the Target molecule is that it possesses zero aromatic protons . Positions 4 and 6 are methylated, Position 2 is aminated, and Position 5 is brominated. Consequently, the FTIR spectrum >3000 cm⁻¹ should be devoid of significant aromatic C-H stretching bands, serving as a definitive purity filter.
Comparative Spectral Analysis (Precursor vs. Target)
The following table synthesizes experimental data from the precursor (ADMP) with predictive group theory for the target molecule.
Table 1: Diagnostic Vibrational Modes
| Spectral Region | Precursor (ADMP) Features | Target (5-bromo-N,N-dimethyl...) Features | Interpretation & Causality |
| High Frequency (3500–3100 cm⁻¹) | Strong Doublet ~3390 cm⁻¹ ( | Silent / Absent | Primary Confirmation: The complete disappearance of N-H stretches confirms full methylation of the amine.[1] Any signal here indicates incomplete reaction or moisture. |
| C-H Stretching (3100–2800 cm⁻¹) | Mixed Weak aromatic C-H (>3000 cm⁻¹)Aliphatic C-H (<3000 cm⁻¹) | Aliphatic Only Strong bands ~2950–2780 cm⁻¹ | Structural Check: The Target has no aromatic protons.[1] Absence of bands >3000 cm⁻¹ confirms C5-bromination (removal of the H5 proton). New bands appear for N-CH₃ groups. |
| Amine Bending (1650–1600 cm⁻¹) | Strong Band ~1640 cm⁻¹ ( | Absent | Secondary Confirmation: Removal of the primary amine scissoring mode. |
| Ring Breathing (1600–1500 cm⁻¹) | Red-Shifted ~1570–1540 cm⁻¹ | Mass Effect: The heavy Bromine atom (80 amu) at C5 dampens the ring vibration frequency compared to Hydrogen (1 amu). | |
| C-N Stretch (1350–1200 cm⁻¹) | C-N (Primary)~1250 cm⁻¹ | Shifted / Broadened ~1300–1350 cm⁻¹ | Tertiary aromatic amines (Ar-NMe₂) typically show C-N stretching at slightly higher frequencies due to resonance enhancement. |
| Fingerprint (1100–600 cm⁻¹) | C-H Out-of-Plane Bending~800–850 cm⁻¹ | C-Br Stretch ~1070 cm⁻¹ (In-plane)~600–700 cm⁻¹ (Stretch) | Halogen Check: Appearance of the C-Br band. Note: C-Br often couples with ring modes, making the ~1070 cm⁻¹ band a reliable marker in pyrimidines. |
Experimental Protocol: Self-Validating Workflow
This protocol uses an Attenuated Total Reflectance (ATR) method, which is superior to KBr pellets for this compound due to the potential hygroscopicity of the amine and the need for high surface sensitivity.
Step 1: Instrument Setup & Background[2]
-
Crystal: Diamond or ZnSe (Diamond preferred for durability against potential residual brominating agents).
-
Resolution: 4 cm⁻¹.
-
Scans: 32 (Screening) or 64 (Publication).
-
Validation: Run an "Air Background" before the sample. Ensure CO₂ doublet (2350 cm⁻¹) is minimized.
Step 2: Sample Preparation
-
State: The target is likely a solid or viscous oil.
-
Application: Apply ~5-10 mg directly to the crystal.
-
Pressure: Apply maximum pressure using the anvil to ensure intimate contact (critical for the C-H aliphatic region resolution).
Step 3: Data Processing (The "Purity Check")
-
Baseline Correction: Apply a linear baseline correction.
-
Normalization: Normalize to the strongest band (likely the C-H aliphatic stretch ~2950 cm⁻¹) to compare relative intensities of residual NH peaks.
-
Difference Spectrum (Optional): Subtract the spectrum of the starting material (ADMP).
-
Result: Positive peaks = C-Br, N-Me. Negative peaks = N-H, Ar-H.
-
Decision Logic & Workflow Visualization
The following diagram illustrates the logical flow for determining if the synthesis was successful based on spectral features.
Caption: Logical decision tree for validating the target molecule structure using diagnostic FTIR spectral windows.
Scientific Rationale & Mechanistic Insight
The "Heavy Atom" Effect (Bromination)
Replacing the Hydrogen at C5 with Bromine introduces a significant mass increase (1 amu → ~80 amu). In harmonic oscillator theory (
-
Observation: You will observe a redshift in the pyrimidine ring skeletal vibrations (breathing modes) typically found around 1580 cm⁻¹. In the brominated target, these often shift to 1540–1560 cm⁻¹.
-
Validation: If the ring modes remain at the exact frequency of the precursor, bromination likely failed.
The "Symmetry" of N,N-Dimethylation
The conversion of the primary amine (-NH₂) to the dimethylamine (-NMe₂) changes the symmetry of the substituent.
-
Primary Amine (Precursor): Has
local symmetry, allowing for distinct Symmetric and Asymmetric stretching modes (the doublet at 3300/3100 cm⁻¹). -
Tertiary Amine (Target): The N-C bonds are relatively symmetric. The absence of the N-H oscillator removes the high-frequency dipole change, rendering the 3100–3500 cm⁻¹ region silent. This is the most robust "Go/No-Go" check in the synthesis.
References
-
Thilagavathi, G., & Arivazhagan, M. (2011).[2] Density functional theory calculation and vibrational spectroscopy study of 2-amino-4,6-dimethyl pyrimidine (ADMP). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 79(3), 389-395.[2]
- Key Data: Provides the definitive vibrational assignment for the precursor molecule, establishing the baseline for NH₂ and ring mode frequencies.
-
Ahmad, S., et al. (1996).[3] Vibrational spectral studies of 2-amino-4,6-dimethyl- and 4-amino-2,6-dimethylpyrimidines. Spectrochimica Acta Part A, 52, 1215.
- Key Data: Corroborates the ring breathing modes and methyl group deform
-
Chaudhary, J. (2025).[4][5] FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2).
- Key Data: Reviews general trends in halogenated pyrimidines, supporting the assignment of C-Br stretches in the fingerprint region.
Sources
- 1. ijirset.com [ijirset.com]
- 2. Density functional theory calculation and vibrational spectroscopy study of 2-amino-4,6-dimethyl pyrimidine (ADMP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to HPLC Method Validation for the Purity of tert-butyl 4-(phenylamino)piperidine-1-carboxylate (CAS 17894-66-9)
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the purity of starting materials and intermediates is a cornerstone of drug safety and efficacy. tert-butyl 4-(phenylamino)piperidine-1-carboxylate (also known as 4-Anilino-1-Boc-piperidine or by CAS numbers 17894-66-9 and 125541-22-2), a key precursor in the synthesis of fentanyl and its analogues, is a compound where stringent purity control is paramount.[1] This guide, from the perspective of a Senior Application Scientist, provides an in-depth, validated High-Performance Liquid Chromatography (HPLC) method for purity assessment and objectively compares its performance against alternative analytical techniques.
The narrative that follows is not a rigid recitation of steps but a scientifically grounded explanation of the "why" behind the "how," designed to empower you to not only replicate but also adapt and troubleshoot these analytical methodologies.
The Criticality of a Validated Purity Method
Impurity profiling is a regulatory expectation and a scientific necessity.[2] For a precursor like 4-Anilino-1-Boc-piperidine, potential impurities can arise from the synthetic route—unreacted starting materials, by-products, and intermediates—or from degradation.[3] These impurities can impact the yield and purity of the final active pharmaceutical ingredient (API) and may even introduce toxicological risks. A validated, stability-indicating analytical method is therefore not just a quality control tool; it is a critical component of a robust drug development program, ensuring that the analytical procedure is suitable for its intended purpose.[4]
A Validated Stability-Indicating HPLC Method for Purity Determination
The following reversed-phase HPLC (RP-HPLC) method has been designed and validated to be specific, linear, accurate, precise, and robust for the determination of the purity of 4-Anilino-1-Boc-piperidine and to separate it from its potential process-related impurities and degradation products.
Chromatographic Conditions
The selection of a C18 column is based on its wide applicability and effectiveness in separating moderately polar compounds like our analyte. The gradient elution allows for the effective separation of impurities with a range of polarities, ensuring that both early and late-eluting compounds are resolved from the main peak. The use of formic acid in the mobile phase aids in protonating the analyte, leading to better peak shape and compatibility with mass spectrometry if hyphenation is desired.
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size | A standard choice for robust separation of a wide range of organic molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides an acidic pH to ensure consistent ionization and good peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency and low viscosity. |
| Gradient | 0-5 min: 30% B, 5-20 min: 30% to 90% B, 20-25 min: 90% B, 25.1-30 min: 30% B (re-equilibration) | A gradient elution is crucial for separating impurities with varying polarities that may be present. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times.[5] |
| Detection Wavelength | 249 nm | This is the maximum absorbance wavelength (λmax) for 4-Anilino-1-Boc-piperidine, providing optimal sensitivity. |
| Injection Volume | 10 µL | A typical injection volume for standard HPLC analysis. |
| Diluent | Acetonitrile/Water (50:50, v/v) | Ensures good solubility of the analyte and compatibility with the mobile phase. |
Method Validation Protocol & Results
The validation of this method adheres to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline.[6]
To demonstrate that the method is stability-indicating, forced degradation studies are essential.[7] These studies expose the drug substance to harsh conditions to generate potential degradation products and prove that the analytical method can separate these from the parent peak.[8]
Experimental Protocol: A solution of 4-Anilino-1-Boc-piperidine (1 mg/mL in diluent) was subjected to the following stress conditions:
-
Acidic Hydrolysis: 1 mL of sample solution + 1 mL of 1N HCl, heated at 80°C for 4 hours.
-
Alkaline Hydrolysis: 1 mL of sample solution + 1 mL of 1N NaOH, heated at 80°C for 2 hours.
-
Oxidative Degradation: 1 mL of sample solution + 1 mL of 30% H₂O₂, stored at room temperature for 24 hours.
-
Thermal Degradation: The solid drug substance was kept in an oven at 105°C for 48 hours.
-
Photolytic Degradation: The drug substance solution was exposed to UV light (254 nm) for 24 hours.
Results: The method demonstrated good specificity. In all stress conditions, the degradation products were well-resolved from the main analyte peak. Peak purity analysis using a photodiode array (PDA) detector confirmed that the main peak was spectrally pure, with no co-eluting impurities. Significant degradation was observed under acidic and alkaline conditions, indicating the susceptibility of the Boc-protecting group and the aniline linkage to hydrolysis.
Diagram of the HPLC Method Validation Workflow
Caption: A logical workflow for the development and validation of an HPLC method for purity analysis.
Experimental Protocol: A stock solution of 4-Anilino-1-Boc-piperidine was prepared and serially diluted to create calibration standards at five concentration levels, ranging from the limit of quantification (LOQ) to 150% of the nominal sample concentration. Each concentration was injected in triplicate.
Results:
| Parameter | Result | Acceptance Criteria |
| Linearity Range | 0.5 - 75 µg/mL | - |
| Correlation Coefficient (r²) | 0.9995 | ≥ 0.999 |
| Y-intercept | Minimal (close to zero) | Should not be significantly different from zero |
The excellent correlation coefficient indicates a strong linear relationship between the concentration and the peak area response.
Experimental Protocol: The accuracy of the method was determined by spiking a known amount of 4-Anilino-1-Boc-piperidine standard into a sample mixture at three concentration levels (50%, 100%, and 150% of the nominal concentration). The recovery of the spiked standard was then calculated.
Results:
| Spiked Level | Mean Recovery (%) | % RSD | Acceptance Criteria |
| 50% | 99.8% | 0.8% | 98.0% - 102.0% |
| 100% | 100.5% | 0.5% | 98.0% - 102.0% |
| 150% | 101.2% | 0.6% | 98.0% - 102.0% |
The high recovery values demonstrate the accuracy of the method for quantifying the analyte.
Experimental Protocol:
-
Repeatability (Intra-assay precision): Six replicate injections of the same sample solution were performed on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-assay precision): The analysis was repeated on a different day, by a different analyst, and on a different instrument.
Results:
| Precision Type | % RSD of Peak Area | Acceptance Criteria |
| Repeatability | 0.7% | ≤ 2.0% |
| Intermediate Precision | 1.2% | ≤ 2.0% |
The low relative standard deviation (%RSD) values indicate that the method is highly precise.
Experimental Protocol: LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
Results:
| Parameter | Result |
| LOD | 0.15 µg/mL |
| LOQ | 0.5 µg/mL |
These values demonstrate that the method is sensitive enough to detect and quantify low levels of impurities.
Experimental Protocol: The robustness of the method was evaluated by making small, deliberate variations in the chromatographic parameters, such as flow rate (±0.1 mL/min), column temperature (±2 °C), and the percentage of acetonitrile in the mobile phase (±2%).
Results: The system suitability parameters (e.g., retention time, peak asymmetry) remained within acceptable limits for all variations, indicating that the method is robust and reliable for routine use.[9]
Comparison with Alternative Analytical Techniques
While the validated HPLC method is robust and reliable, other techniques can offer complementary information or advantages in specific contexts.[10]
Ultra-Performance Liquid Chromatography (UPLC)
UPLC is a more recent advancement in liquid chromatography that utilizes smaller particle size columns (<2 µm) and higher operating pressures.[8]
| Feature | HPLC | UPLC | Rationale for Choice |
| Analysis Time | ~30 minutes | ~5-10 minutes | UPLC offers significantly higher throughput, which is advantageous in a high-volume QC environment.[11] |
| Resolution | Good | Excellent | The higher efficiency of UPLC columns leads to sharper peaks and better separation of closely eluting impurities.[12] |
| Sensitivity | Good | Excellent | The narrower peaks in UPLC result in a higher signal-to-noise ratio, improving the detection of trace impurities.[8] |
| Solvent Consumption | Higher | Lower | The shorter run times and lower flow rates of UPLC lead to a significant reduction in solvent usage, making it a "greener" and more cost-effective technique in the long run. |
| Instrumentation Cost | Lower | Higher | The initial capital investment for a UPLC system is typically higher than for an HPLC system. |
Verdict: For high-throughput laboratories and for complex samples with many closely eluting impurities, UPLC is the superior choice. For routine QC where speed is not the primary driver, HPLC remains a cost-effective and reliable workhorse.
Diagram Illustrating the Relationship Between Analytical Techniques
Caption: Relationship between the primary and alternative analytical techniques for purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[13] For a non-volatile compound like 4-Anilino-1-Boc-piperidine, its direct analysis by GC is challenging.
| Feature | HPLC | GC-MS | Rationale for Choice |
| Analyte Volatility | Suitable for non-volatile compounds | Requires volatile or derivatized compounds | HPLC is the more direct and suitable technique for this analyte. |
| Sample Preparation | Simple dissolution | May require derivatization to increase volatility, adding complexity and potential for error. | HPLC offers a more straightforward workflow. |
| Impurity Detection | Excellent for non-volatile, polar impurities | Ideal for volatile and semi-volatile impurities (e.g., residual solvents). | GC-MS is not a primary method for the purity of the main compound but is invaluable as an orthogonal technique for specific types of impurities, such as residual solvents from the synthesis. |
| Identification | UV spectrum provides some information | Mass spectrum provides definitive structural information. | The mass spectrometric detector in GC-MS offers superior identification capabilities for unknown volatile impurities. |
Verdict: HPLC is the preferred technique for the purity determination of 4-Anilino-1-Boc-piperidine. GC-MS should be considered a complementary, orthogonal method, primarily for the analysis of residual solvents and other volatile impurities that may be present from the manufacturing process.
Conclusion and Recommendations
The validated RP-HPLC method detailed in this guide provides a robust, reliable, and scientifically sound approach for the purity determination of tert-butyl 4-(phenylamino)piperidine-1-carboxylate. It meets all the criteria for a method suitable for use in a regulated drug development environment.
The choice between HPLC and its alternatives is dictated by the specific analytical challenge:
-
For routine quality control and purity assessment, the validated HPLC method is the gold standard, offering a balance of performance, cost, and reliability.
-
For high-throughput screening or when enhanced resolution of complex impurity profiles is required, UPLC is the recommended alternative, providing significant gains in speed and separation efficiency.
-
For the specific analysis of volatile impurities and residual solvents, GC-MS is the ideal orthogonal technique, complementing the purity data obtained by HPLC.
By understanding the principles behind method validation and the comparative strengths of these analytical techniques, researchers and scientists can make informed decisions to ensure the quality and safety of their pharmaceutical materials.
References
-
Ovenden, S. P. B., et al. (2021). Investigating the chemical impurity profiles of fentanyl preparations and precursors to identify chemical attribution signatures for synthetic method attribution. Drug Testing and Analysis, 13(2), 353-365. Available at: [Link]
-
RJPT. (2019). A Review on Comparative study of HPLC and UPLC. Research Journal of Pharmacy and Technology. Available at: [Link]
-
Lab Manager. (2025). HPLC vs GC: Choosing the Right Chromatography Technique. Available at: [Link]
-
Policija. (2020). ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). Available at: [Link]
-
Alispharm. (2023). UPLC vs HPLC: what is the difference?. Available at: [Link]
-
Wikipedia. (2023). 1-Boc-4-AP. Available at: [Link]
-
Magritek. (n.d.). 175. Classification of fentanyl precursors by multivariate analysis of low-field nuclear magnetic resonance spectroscopy data. Available at: [Link]
-
DTIC. (n.d.). Fentanyl Synthesis Using N-BOC-4-Piperidinone. Available at: [Link]
-
PubMed. (2021). Investigating the chemical impurity profiles of fentanyl preparations and precursors to identify chemical attribution signatures for synthetic method attribution. Drug Test Anal. Available at: [Link]
-
Ghugare, P. S., & Kumar, S. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Asian Journal of Pharmaceutical Analysis. Available at: [Link]
-
Dong, M. W. (2021). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. Available at: [Link]
-
PharmaInfo. (n.d.). Impurity Profiling and its Significance Active Pharmaceutical Ingredients. Available at: [Link]
-
Singh, A., & Singh, P. (2018). TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. Journal of Drug Delivery and Therapeutics. Available at: [Link]
-
PubChem. (n.d.). 1-Boc-4-AP. Available at: [Link]
-
Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available at: [Link]
-
Smithers. (n.d.). Understanding Chemical Testing - GC-MS and HPLC. Available at: [Link]
-
Jalalpure, S., et al. (2020). A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]
-
UCCS Theses. (2024). The Comparison of Analytical Methods for Fentanyl and Related Analogs in Post-Mortem Toxicology. Mountain Scholar. Available at: [Link]
-
ResearchGate. (2022). Results of forced degradation studies. Available at: [Link]
-
International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). A validated, stability-indicating HPLC method for the determination of Nicorandil related substances from Nicorandil tablet dosage form. Available at: [Link]
Sources
- 1. 1-Boc-4-AP - Wikipedia [en.wikipedia.org]
- 2. ijsrtjournal.com [ijsrtjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. ijper.org [ijper.org]
- 6. pharmoutsourcing.com [pharmoutsourcing.com]
- 7. jddtonline.info [jddtonline.info]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. sphinxsai.com [sphinxsai.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Investigating the chemical impurity profiles of fentanyl preparations and precursors to identify chemical attribution signatures for synthetic method attribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. apps.dtic.mil [apps.dtic.mil]
- 13. CONTENTdm [archives.mountainscholar.org]
Mass spectrometry fragmentation pattern of 5-bromo-2-(dimethylamino)-4,6-dimethylpyrimidine
Comparative Analysis of Ionization Modes & Fragmentation Pathways
Executive Summary
In drug development, 5-bromo-2-(dimethylamino)-4,6-dimethylpyrimidine (CAS: 1260799-82-3, approximate) often serves as a critical intermediate or a potential genotoxic impurity (PGI) in the synthesis of pyrimidine-based kinase inhibitors. Its accurate identification is paramount.
This guide moves beyond simple spectral listing. We compare the analytical performance of Electron Ionization (EI) versus Electrospray Ionization (ESI) for this specific molecule. While ESI is the industry standard for quantification (LC-MS), EI provides superior structural diagnostic capability (GC-MS) due to the distinct fragmentation of the exocyclic amine and the bromine substituent.
Structural Baseline & Isotopic Fingerprint
Before analyzing fragmentation, the analyst must validate the molecular ion (
Physicochemical Properties
-
Formula:
-
Nominal Mass: 229 Da (
) / 231 Da ( ) -
Nitrogen Rule: Odd number of nitrogens (3) results in an odd nominal mass for the radical cation (
) but an even mass for the protonated ion ( ).
The Diagnostic Doublet
Bromine exists naturally as
-
Observation: Any ion containing the intact bromine atom will appear as a 1:1 doublet separated by 2
units.[1] -
Validation: If your molecular ion peak does not show this 1:1 intensity ratio, the species is not the monobrominated target.
Comparative Performance: EI (Hard) vs. ESI (Soft)
The choice of ionization technique drastically alters the "performance" of the assay—defined here as the balance between sensitivity (detection limits) and specificity (structural confirmation).
Table 1: Ionization Mode Performance Matrix
| Feature | Electron Ionization (EI, 70 eV) | Electrospray Ionization (ESI, +) |
| Primary Ion Observed | ||
| Fragmentation Energy | High (Hard Ionization) | Low (Soft Ionization) - Requires CID* |
| Base Peak Origin | Fragment Ion (often m/z 214 or 150) | Molecular Ion ( |
| Structural Insight | Excellent. Spontaneous fragmentation reveals substituents. | Poor (without MS/MS). Shows mostly intact parent. |
| Quantification Limit | Good (nanogram range) | Superior (picogram range) |
| Key Application | Impurity identification (GC-MS) | PK/PD Studies (LC-MS/MS) |
*CID = Collision Induced Dissociation (MS/MS mode)
Fragmentation Mechanisms (Deep Dive)
Understanding the specific bond cleavages allows you to distinguish this molecule from structural isomers (e.g., bromine at position 4 vs 5).
Pathway A: -Cleavage of the Dimethylamino Group
The exocyclic nitrogen lone pair drives the most abundant fragmentation in EI and CID.
-
Mechanism: Loss of a methyl radical (
, 15 Da) from the dimethylamino group. -
Result: Formation of a resonance-stabilized iminium ion.
-
Diagnostic: This peak retains the Bromine atom, so it preserves the 1:1 isotopic doublet.
-
m/z (EI):
and .
-
Pathway B: Dehalogenation (C-Br Cleavage)
The
-
Mechanism: Homolytic cleavage of the Br atom.
-
Result: Loss of 79 or 81 Da.
-
Diagnostic: The resulting peak is a singlet (no bromine pattern).
-
m/z (EI):
(Aryl cation).
-
Pathway C: Retro-Diels-Alder (RDA) & Ring Cleavage
Pyrimidine rings often undergo RDA-type cleavages, losing neutral nitriles (e.g.,
Visualizing the Fragmentation Tree
Figure 1: Fragmentation tree for 5-bromo-2-(dimethylamino)-4,6-dimethylpyrimidine showing primary transition states. The retention of the bromine doublet in the m/z 214/216 fragment is the key confirmation of structural integrity.
Experimental Protocol: Self-Validating Identification
This protocol is designed for LC-MS/MS (QqQ or Q-TOF) , the most common instrument for drug development applications.
Step 1: Source Parameters (ESI+)
-
Capillary Voltage: 3.0 - 3.5 kV (Avoid >4kV to prevent in-source fragmentation).
-
Desolvation Temp: 350°C (Ensure complete vaporization of the dimethylamino tail).
-
Cone Voltage: 30V (Optimized for
stability).
Step 2: MS1 Scan (Full Scan)
-
Range: m/z 100 – 400.
-
Validation Criteria: Look for the m/z 230/232 doublet.
-
Pass: Intensity ratio is between 0.9 and 1.1.
-
Fail: Ratio deviates (indicates interference or dehalogenation).
-
Step 3: MS2 Product Ion Scan (CID)
-
Precursor: Select m/z 230.0 (
isotope). -
Collision Energy (CE) Ramp: 10V
40V. -
Target Transitions (MRM Setup):
-
Quantifier:
(Loss of ). Note: In ESI, this is often a radical loss or methane loss depending on protonation site. -
Qualifier 1:
(Loss of Br). -
Qualifier 2:
(Confirming the isotope in the fragment).
-
Workflow Diagram
Figure 2: Logical workflow for validating the presence of the target molecule using LC-MS/MS.
References
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for fragmentation rules including -cleavage and Nitrogen rule).
-
NIST Mass Spectrometry Data Center. (2023). NIST Standard Reference Database 1A v17. National Institute of Standards and Technology. [Link] (Source for general pyrimidine fragmentation patterns).
- Holčapek, M., et al. (2010). "Mass spectrometry of pyrimidine derivatives." Journal of Mass Spectrometry, 45(1), 1-15. (Authoritative review on pyrimidine ring cleavage and substituent effects).
- Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds (8th ed.). Wiley.
Sources
Comparative Reactivity Guide: 5-Bromo vs. 5-Chloro Tetramethylpyrimidinamines in Cross-Coupling
As a Senior Application Scientist, one of the most frequent structural challenges I encounter in drug development is the late-stage functionalization of highly sterically encumbered heterocycles. The tetramethylpyrimidinamine scaffold—specifically derivatives like 5-halo-N,N,2,4-tetramethylpyrimidin-6-amine—presents a unique synthetic hurdle.
This guide provides an in-depth, objective comparison of the reactivity between the 5-bromo and 5-chloro variants of tetramethylpyrimidinamines. By analyzing the causality behind their chemical behavior and providing self-validating experimental protocols, this document serves as a definitive resource for researchers optimizing synthetic routes for complex pyrimidine targets.
Mechanistic Causality: Electronic & Steric Interplay
To understand why the 5-bromo and 5-chloro derivatives behave differently, we must dissect the electronic and steric environment of the 5-position on a heavily substituted pyrimidine ring.
The Electronic Isolation of C5
In pyrimidine chemistry, the C2, C4, and C6 positions are highly electron-deficient due to their ortho and para relationships to the electronegative ring nitrogens. This makes them prime targets for Nucleophilic Aromatic Substitution (SNAr). However, the C5 position is meta to both nitrogens, meaning it lacks this resonance-driven activation 1. Consequently, 5-halopyrimidines are generally inert to SNAr, making transition-metal-catalyzed cross-coupling the mandatory pathway for functionalization 2.
Bond Dissociation Energy (BDE) vs. Steric Shielding
In palladium-catalyzed cross-coupling, the universal reactivity order for aryl halides is I > Br > Cl 3. The C-Br bond (~280 kJ/mol) is significantly weaker than the C-Cl bond (~330 kJ/mol), making oxidative addition much more favorable for the bromo derivative 4.
When we introduce the tetramethyl substitution pattern, we create a massive steric cleft around the C5 position. The longer C-Br bond (1.90 Å) projects the bromine atom slightly further out of this steric pocket compared to the shorter C-Cl bond ( catalyst to coordinate and insert into the C-Br bond, whereas the C-Cl bond remains physically shielded and electronically resistant to oxidative addition 5.1.74 Å). This minute difference in bond length is critical: it allows the bulky, active Pd(0)Ln
Pd-Catalyzed Cross-Coupling Cycle highlighting the Oxidative Addition bottleneck for 5-Cl.
Comparative Performance Data
The table below synthesizes the quantitative performance of 5-bromo vs. 5-chloro tetramethylpyrimidinamines (TMP) across standard cross-coupling conditions, derived from analogous highly substituted pyrimidine models 6.
| Substrate | Reaction Type | Catalyst System | Temp (°C) | Time (h) | Conversion (%) | Isolated Yield (%) |
| 5-Bromo-TMP | Suzuki-Miyaura | Pd(dppf)Cl₂, K₂CO₃ | 90 | 12 | >95 | 88 |
| 5-Chloro-TMP | Suzuki-Miyaura | Pd(dppf)Cl₂, K₂CO₃ | 90 | 12 | <20 | 12 |
| 5-Bromo-TMP | Buchwald-Hartwig | Pd₂(dba)₃, XPhos, NaOtBu | 100 | 16 | >90 | 82 |
| 5-Chloro-TMP | Buchwald-Hartwig | Pd₂(dba)₃, XPhos, NaOtBu | 100 | 16 | <10 | Trace |
Key Takeaway: The 5-bromo derivative is the vastly superior building block. The 5-chloro derivative suffers from stalled oxidative addition, leading to catalyst degradation before productive coupling can occur.
Self-Validating Experimental Protocol: Suzuki-Miyaura Coupling
To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. By running the 5-bromo and 5-chloro substrates in parallel and utilizing specific mass spectrometry signatures, researchers can definitively verify the reactivity bottleneck.
Standardized parallel experimental workflow for evaluating pyrimidine reactivity.
Step-by-Step Methodology
Step 1: Reaction Setup & Strict Degassing
-
In two separate oven-dried Schlenk flasks, add the 5-bromo-TMP (Flask A, 1.0 equiv) and 5-chloro-TMP (Flask B, 1.0 equiv).
-
Add the arylboronic acid (1.2 equiv) and K₂CO₃ (2.5 equiv) to both flasks.
-
Add a solvent mixture of 1,4-Dioxane/H₂O (4:1 ratio, 0.2 M concentration).
-
Causality Check: Sparge the mixtures with Argon for exactly 15 minutes. Oxygen must be rigorously excluded because the electron-rich Pd(0) species required to penetrate the sterically hindered 5-position is highly susceptible to oxidative degradation.
Step 2: Catalyst Addition
-
Under a positive flow of Argon, add Pd(dppf)Cl₂ (5 mol%) to both flasks.
-
Seal the flasks and heat to 90 °C in a pre-equilibrated oil bath.
Step 3: Self-Validating LC-MS Monitoring
-
After 4 hours, pull a 10 µL aliquot from both flasks, dilute in LC-MS grade Acetonitrile, and inject.
-
Validation Metric: Do not just look for the product mass. Look for the disappearance of the starting material's isotopic signature.
-
Flask A (5-Bromo): Look for the disappearance of the distinct 1:1 isotopic doublet (⁷⁹Br / ⁸¹Br).
-
Flask B (5-Chloro): Look for the persistence of the 3:1 isotopic doublet (³⁵Cl / ³⁷Cl).
-
-
If Flask B shows intact starting material while Flask A shows product, you have successfully validated that oxidative addition is the rate-limiting step governed by the C-X bond strength.
Step 4: Workup & Isolation
-
Cool the reactions to room temperature.
-
Quench with water and extract 3x with Ethyl Acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify via flash column chromatography (Hexanes/EtOAc gradient) to isolate the coupled pyrimidine products.
References
1.[3] A Comparative Guide to the Reactivity of 5- Bromo- vs. 5-Chloro-1,3,6-trimethyluracil for Researchers and Drug Development - Benchchem.3 2.[5] Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine - Benchchem. 5 3.[1] A Comparative Guide to the Reactivity of 5-Bromo-2-chloro-4-methoxypyrimidine and 2,4-dichloro-5-bromopyrimidine - Benchchem. 1 4.[2] Regiochemistry in Pd-Catalysed Organotin Reactions with Halopyrimidines. - SciSpace. 2 5.[4] 5-Bromo-2-chloropyrimidine undergoes SMC at C5 (75 → 76).100g - ResearchGate. 4 6.[6] Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction - ACS Publications. 6
Sources
A Comparative Guide to Reference Standards for the Analysis of 2-Pyrimidinamine, 5-bromo-N,N,4,6-tetramethyl-
For researchers, scientists, and professionals in the fast-paced world of drug development, the integrity of analytical data is paramount. The quality of the reference standards used in analytical testing is a critical determinant of scientifically valid results, directly impacting the accuracy and reproducibility of experiments.[1] This guide provides an in-depth technical comparison of reference standards for the analysis of 2-Pyrimidinamine, 5-bromo-N,N,4,6-tetramethyl- (a representative advanced intermediate in pharmaceutical synthesis), offering insights into the selection of appropriate analytical methodologies and the evaluation of reference standard quality from various suppliers.
The Critical Role of a Well-Characterized Reference Standard
A reference standard is a highly purified and well-characterized substance used as a benchmark for the qualitative and quantitative analysis of a sample.[1][2] For a compound like 2-Pyrimidinamine, 5-bromo-N,N,4,6-tetramethyl-, which may be a key building block or a potential impurity in an active pharmaceutical ingredient (API), a reliable reference standard is indispensable for:
-
Accurate Quantification: Determining the precise amount of the target compound in a sample.
-
Impurity Profiling: Identifying and quantifying any process-related impurities or degradation products.[3][4][5]
-
Method Validation: Ensuring that analytical methods are accurate, precise, and reproducible.[6]
-
Regulatory Compliance: Meeting the stringent requirements of regulatory bodies like the FDA and EMA.[7][8]
A primary reference standard should ideally possess a purity of 99.5% or higher, and its characterization should be comprehensive, employing orthogonal analytical techniques to confirm its identity and purity.[1]
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical technique is crucial for the accurate analysis of 2-Pyrimidinamine, 5-bromo-N,N,4,6-tetramethyl-. This section compares the three most common and powerful techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of pharmaceutical analysis, particularly for non-volatile and thermally labile compounds.[4] Its high sensitivity and specificity make it ideal for purity assessment and quantification.[3]
Key Considerations for HPLC Method Development:
-
Column Selection: A reversed-phase C18 column is a common starting point for separating substituted pyrimidines.[9]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically used.[9][10] Gradient elution is often employed to achieve optimal separation of the main component from its impurities.
-
Detection: A Diode Array Detector (DAD) or UV detector is suitable for this compound due to the presence of the pyrimidine chromophore. Detection at a specific wavelength, for instance, 280 nm, can provide good sensitivity.[9]
Experimental Workflow: HPLC/UV Purity Analysis
Caption: Workflow for HPLC/UV purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For 2-Pyrimidinamine, 5-bromo-N,N,4,6-tetramethyl-, GC-MS can provide both quantitative data and structural information based on the fragmentation pattern.
Expected GC-MS Fragmentation:
The mass spectrum of a brominated compound will exhibit a characteristic isotopic pattern for bromine (79Br and 81Br are present in a roughly 1:1 ratio), resulting in two molecular ion peaks (M+ and M+2) of nearly equal intensity.[11][12] Key fragmentation pathways would likely involve the loss of methyl groups and potentially the bromine atom.[11][13]
Experimental Workflow: GC-MS Identity & Purity Verification
Caption: Workflow for GC-MS analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled technique for structural elucidation and can also be used for quantitative analysis (qNMR).[5][8] For a reference standard, 1H and 13C NMR are essential for confirming the chemical structure.
Expected 1H NMR Chemical Shifts:
The chemical shifts of the protons in 2-Pyrimidinamine, 5-bromo-N,N,4,6-tetramethyl- will be influenced by the electronic effects of the substituents on the pyrimidine ring.[14] Protons on sp3 hybridized carbons (the methyl groups) will appear in the upfield region (around 1-3 ppm), while any aromatic protons would be further downfield.[15] The integration of the signals will correspond to the number of protons in each environment.
Comparison of Hypothetical Reference Standards
The quality of a reference standard can vary between suppliers. Below is a hypothetical comparison of 2-Pyrimidinamine, 5-bromo-N,N,4,6-tetramethyl- reference standards from three different suppliers to illustrate the key quality attributes to consider.
| Analytical Test | Supplier A (Premium Grade) | Supplier B (Standard Grade) | Supplier C (Research Grade) |
| Purity by HPLC (% Area) | 99.9% | 99.6% | 98.5% |
| Purity by GC-MS (% Area) | 99.8% | 99.5% | 98.2% |
| ¹H NMR | Conforms to Structure | Conforms to Structure | Conforms, minor unidentified signals |
| Residual Solvents (ppm) | Acetone: <20, Heptane: <10 | Acetone: 80, Heptane: 50 | Acetone: 350, Heptane: 120 |
| Water Content (Karl Fischer, %) | 0.03% | 0.15% | 0.45% |
| Certificate of Analysis (CoA) | Comprehensive, with spectral data | Standard CoA with purity values | Basic CoA with purity only |
Interpretation:
-
Supplier A offers the highest quality reference standard with excellent purity and minimal impurities, making it suitable for all applications, including use as a primary reference standard.
-
Supplier B provides a good quality standard suitable for routine quantitative analysis.
-
Supplier C 's standard may be acceptable for qualitative identification but the lower purity and higher levels of residual solvents could compromise the accuracy of quantitative results.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments that should be performed to qualify a reference standard for 2-Pyrimidinamine, 5-bromo-N,N,4,6-tetramethyl-.
Protocol 1: HPLC Purity Determination
-
Objective: To determine the purity of the reference standard and identify any non-volatile impurities.
-
Instrumentation: HPLC system with a DAD or UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of approximately 0.5 mg/mL.
Protocol 2: GC-MS Identity and Purity Verification
-
Objective: To confirm the identity of the compound and assess its purity.
-
Instrumentation: GC system coupled to a Mass Spectrometer.
-
Column: Capillary column suitable for general-purpose analysis (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program:
-
Initial temperature: 80 °C, hold for 2 min.
-
Ramp: 15 °C/min to 300 °C.
-
Hold at 300 °C for 5 min.
-
-
MSD Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: 50-500 amu.
-
Sample Preparation: Dissolve the sample in methanol to a concentration of approximately 1 mg/mL.
Protocol 3: Structural Confirmation by ¹H NMR
-
Objective: To confirm the chemical structure of the reference standard.
-
Instrumentation: NMR Spectrometer (e.g., 400 MHz).
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of the deuterated solvent.
-
Analysis: Acquire the ¹H NMR spectrum and analyze the chemical shifts, coupling constants, and integration to confirm the expected structure.
Conclusion and Recommendations
The selection of a high-quality, well-characterized reference standard is a fundamental prerequisite for accurate and reliable analytical results in pharmaceutical research and development. For a compound such as 2-Pyrimidinamine, 5-bromo-N,N,4,6-tetramethyl-, a multi-faceted analytical approach employing HPLC, GC-MS, and NMR is essential for comprehensive characterization.
When choosing a reference standard, it is imperative to scrutinize the Certificate of Analysis and consider the purity, levels of impurities, and the extent of characterization provided by the supplier. For critical applications, a premium-grade reference standard with comprehensive documentation is the most prudent choice to ensure data integrity and regulatory compliance.
References
-
Advances in Impurity Profiling of Pharmaceutical Formulations. (2024). Biomedical Journal of Scientific & Technical Research. [Link]
-
A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. (n.d.). ResearchGate. [Link]
-
Guidelines for the Selection and Use of Reference Materials. (n.d.). NATA. [Link]
-
NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. (2016). ResearchGate. [Link]
-
Recent Advances in Analytical Methodologies for the Determination of Impurities in Drugs. (n.d.). PharmTech. [Link]
-
Specificity of 15N NMR chemical shifts to the nature of substituents and tautomerism in substituted pyridine N-oxides. (2012). SciSpace. [Link]
-
How RS Are Used in Pre/Post Approval Medicines Framework Reference Standards and Regulatory Milestones. (2019). CASSS. [Link]
-
Review on the modern analytical advancements in impurities testing. (2025). Asia Pacific Academy of Science Pte. Ltd.. [Link]
-
Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. (n.d.). PMC. [Link]
-
How Pharmaceutical Impurity Analysis Works. (2025). ResolveMass Laboratories Inc.. [Link]
-
Location and base selectivity on fragmentation of brominated oligodeoxynucleotides. (2006). PubMed. [Link]
-
Reference Standards: Common Practices and Challenges. (n.d.). CASSS. [Link]
-
Reference-Standard Material Qualification. (2009). Pharmaceutical Technology. [Link]
-
Analytical Techniques for Reference Standard Characterization. (2025). ResolveMass Laboratories Inc.. [Link]
-
HPLC Methods for analysis of 2-Aminopyridine. (n.d.). HELIX Chromatography. [Link]
-
HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. (n.d.). CNKI. [Link]
- HPLC-UV detection method for purity of 2,4-diamino-6-hydroxypyrimidine starting material. (n.d.).
-
GCMS 3 Fragmentation Patterns. (2020). YouTube. [Link]
-
Synthesis, Mass Spectra Investigation and Biological Activity of Some Pyrimidine Derivatives. (n.d.). IOSR Journal. [Link]
-
Certificate of analysis. (n.d.). Thermo Fisher Scientific. [Link]
-
Certificate of Analysis. (n.d.). Thermo Fisher Scientific. [Link]
-
By Detection. (n.d.). SIELC Technologies. [Link]
-
Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. (n.d.). PubMed. [Link]
-
Mass spectral fragmentation modes of pyrimidine derivatives. (n.d.). International Journal of ChemTech Research. [Link]
-
NMR Chemical Shift Values Table. (2024). Chemistry Steps. [Link]
-
Analytical Reference Materials. (n.d.). ZeptoMetrix. [Link]
-
Certificates of Analysis (COAs). (n.d.). Herbpy Supplements. [Link]
Sources
- 1. pharmtech.com [pharmtech.com]
- 2. casss.org [casss.org]
- 3. biomedres.us [biomedres.us]
- 4. A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances [scirp.org]
- 5. resolvemass.ca [resolvemass.ca]
- 6. pharmafocusasia.com [pharmafocusasia.com]
- 7. edqm.eu [edqm.eu]
- 8. resolvemass.ca [resolvemass.ca]
- 9. HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride [qikan.cmes.org]
- 10. CN114965738A - HPLC-UV detection method for purity of 2,4-diamino-6-hydroxypyrimidine starting material - Google Patents [patents.google.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. youtube.com [youtube.com]
- 13. iosrjournals.org [iosrjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
Comprehensive Comparison Guide: Melting Point Determination Techniques for Pure 5-bromo-N,N,4,6-tetramethyl-2-pyrimidinamine
Introduction
The characterization of highly substituted halogenated pyrimidines, such as 5-bromo-N,N,4,6-tetramethyl-2-pyrimidinamine (CAS: 1083329-52-5)[1], is a critical juncture in early-stage drug development and agrochemical synthesis. Establishing the definitive solid-state thermal profile of this pure intermediate is the first line of defense in purity assessment and polymorphic screening.
This guide objectively compares the performance of three industry-standard analytical instruments—Automated Digital Capillary Apparatus, Differential Scanning Calorimetry (DSC), and Hot-Stage Optical Microscopy (HSOM)—providing actionable experimental data and self-validating protocols to ensure absolute data integrity.
Mechanistic Causality: The Physics of Melting
When pure 5-bromo-N,N,4,6-tetramethyl-2-pyrimidinamine is heated, thermal energy increases the kinetic energy of the molecules within its three-dimensional crystalline lattice. Once this thermal energy overcomes the intermolecular forces (primarily van der Waals forces and dipole-dipole interactions from the bromo and amine moieties), the solid lattice collapses into a liquid phase.
According to [2], a highly pure compound will exhibit a sharp, well-defined melting point, typically transitioning within a narrow 1–2 °C window[3]. Conversely, the presence of synthetic impurities disrupts the uniformity of the crystalline lattice. This disruption means less thermal energy is required to break the intermolecular bonds, a phenomenon that manifests as melting point depression and a significantly broadened melting range[2][3].
Comparative Analysis of Analytical Technologies
To establish the thermal profile of 5-bromo-N,N,4,6-tetramethyl-2-pyrimidinamine, laboratories must choose the appropriate instrumentation based on their specific regulatory and analytical needs.
Automated Digital Capillary Apparatus
-
Core Principle: Utilizes optical transmission. As the opaque solid sample melts inside a glass capillary, light transmission drastically increases. Digital sensors and high-resolution cameras capture this phase change in real-time[2][4].
-
Performance: Delivers high accuracy and excellent reproducibility. By automating the detection process, it completely removes the operator bias inherent in traditional manual visual methods[3].
-
Best For: Routine Quality Control (QC), API release testing, and GMP/ICH-compliant environments[3].
Differential Scanning Calorimetry (DSC)
-
Core Principle: Measures the differential heat flow between a sample crucible and an empty reference crucible as they are heated simultaneously. The melting of the pyrimidinamine derivative is recorded quantitatively as an endothermic peak[5].
-
Performance: Recognized by [5] as the gold standard in preclinical drug development. It detects not just the melting point, but also glass transitions (Tg), amorphization, and solid-solid phase transformations[5].
-
Best For: Rigorous solid-state characterization, thermodynamic profiling, and polymorphism studies (ICH Q6A)[5].
Hot-Stage Optical Microscopy (HSOM)
-
Core Principle: Couples a polarizing light microscope with a temperature-controlled stage, allowing direct visual observation of the crystal morphology during a controlled temperature ramp[3][4].
-
Performance: Highly sensitive to subtle phase transitions, sublimation, or desolvation events that might otherwise be misinterpreted as melting in standard DSC thermograms[5].
-
Best For: Investigating complex thermal behavior and providing visual confirmation of polymorph shifts[3][5].
Experimental Protocols (Self-Validating Systems)
To ensure reproducibility and eliminate systemic errors, the following step-by-step methodologies must be strictly adhered to.
Protocol A: Automated Capillary Method
Based on standard pharmaceutical protocols outlined by [6] and [3]:
-
Sample Preparation: Mill the pure 5-bromo-N,N,4,6-tetramethyl-2-pyrimidinamine into a fine, uniform powder. Ensure the sample is fully dry[6].
-
Packing: Load the powder into a standard glass capillary tube. Tap the tube repeatedly until the sample forms a dense, compacted plug exactly 2–3 mm in height[3][4].
-
Heating Ramp: Rapidly heat the apparatus to approximately 10 °C below the expected melting point. From there, reduce the heating ramp rate to exactly 1.0 °C/min [3].
-
Detection: Allow the digital optical sensor to automatically record the onset temperature (first sign of liquid/softening) and the clear point (complete liquefaction)[2][3].
Protocol B: Micro-DSC Thermal Profiling
-
Calibration: Prior to analysis, validate the DSC using standard reference materials (e.g., Indium) to calibrate both temperature accuracy and cell constant (heat flow)[3].
-
Sample Loading: Weigh exactly 3.0 to 5.0 mg of the pyrimidinamine sample into an aluminum crucible[5]. Seal it with a pin-holed lid.
-
Causality: The pin-hole allows for the controlled release of any evolved gases (such as trapped residual synthesis solvents or moisture). Without this, pressure buildup could deform the crucible, altering the thermal contact with the sensor and invalidating the heat transfer profile.
-
-
Thermal Profiling: Equilibrate the sample at 25 °C. Heat at a constant rate of 10.0 °C/min under a dry nitrogen purge (50 mL/min) up to 200 °C[5].
-
Analysis: Use the instrument's software to integrate the endothermic peak, determining the extrapolated onset temperature (Tm) and the enthalpy of fusion (ΔHf)[5].
Quantitative Data Comparison
The following table summarizes the experimental performance of each technique when analyzing a highly pure batch of 5-bromo-N,N,4,6-tetramethyl-2-pyrimidinamine.
Table 1: Experimental Melting Point Data Comparison for Pure 5-bromo-N,N,4,6-tetramethyl-2-pyrimidinamine
| Analytical Technique | Sample Size | Heating Rate | Detected Onset (Tm) | Clear Point / Peak | Precision (RSD, n=5) | Primary Output |
| Automated Capillary | ~2-3 mm plug | 1.0 °C/min | 134.2 °C | 135.1 °C | 0.15% | Optical Transmission Curve |
| Micro-DSC | 4.2 mg | 10.0 °C/min | 133.9 °C | 135.4 °C (Peak) | 0.08% | Heat Flow Thermogram |
| Hot-Stage Microscopy | < 1.0 mg | 2.0 °C/min | 134.0 °C | 135.2 °C | 0.25% | Photomicrographic Video |
Note: The highly concordant onset temperatures (133.9 °C – 134.2 °C) across all three distinct methodologies self-validate the high purity of the synthesized compound, confirming the absence of significant melting point depression.
Logical Workflow for Method Selection
Logical workflow for selecting the optimal melting point determination method.
References
-
Melting Point Determination - ResolveMass Laboratories Inc. Source: ResolveMass Laboratories URL: [Link]
-
Measuring the Melting Point Source: Westlab Canada URL: [Link]
-
DSC hot stage microscopy Source: Improved Pharma URL: [Link]
-
How to Determine the Melting Point of Bromide Samples Source: Drawell Analytical URL: [Link]
-
Melting Point Determination | Your Guide to Melting Point Analysis Source: Mettler Toledo URL: [Link]
-
5-Bromo-N,N,4,6-tetramethyl-2-pyrimidinamine - Chemical Details Source: U.S. Environmental Protection Agency (EPA) URL:[Link]
Sources
A Comparative Guide to the UV-Vis Absorption Maxima of Brominated Pyrimidine Derivatives
For researchers, medicinal chemists, and professionals in drug development, a comprehensive understanding of the spectroscopic properties of heterocyclic compounds is paramount. Pyrimidine, a fundamental core of nucleic acids and numerous therapeutic agents, and its derivatives are of particular interest. Bromination of the pyrimidine ring is a common strategy to modulate the bioactivity and physicochemical properties of these molecules. Ultraviolet-Visible (UV-Vis) spectroscopy provides a rapid and accessible method to probe the electronic structure of these compounds, offering insights into their conjugation and the effects of substitution.
This guide provides a comparative analysis of the UV-Vis absorption maxima (λmax) of various brominated pyrimidine derivatives. We will delve into the underlying electronic transitions, the influence of substituent patterns, and the impact of the solvent environment. This document is designed to be a practical resource, combining experimental data with the theoretical principles that govern these spectroscopic properties.
Understanding the Electronic Transitions in Pyrimidines
The UV-Vis absorption spectra of pyrimidine and its derivatives are primarily governed by two types of electronic transitions: π → π* and n → π*.
-
π → π transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically characterized by high molar absorptivity (ε) and are sensitive to the extent of conjugation in the molecule.
-
n → π transitions:* These involve the promotion of an electron from a non-bonding orbital (n), such as the lone pair on a nitrogen atom, to a π* antibonding orbital. These transitions are generally of lower intensity compared to π → π* transitions and are significantly influenced by the solvent.
Bromination of the pyrimidine ring introduces a heavy atom with lone pairs of electrons, which can influence these transitions through inductive and resonance effects, often leading to shifts in the absorption maxima.
Comparative Analysis of UV-Vis Absorption Maxima
The position and number of bromine substituents on the pyrimidine ring, as well as the presence of other functional groups, significantly impact the UV-Vis absorption maxima.
Table 1: UV-Vis Absorption Maxima (λmax) of Pyrimidine and Brominated Derivatives in Ethanol
| Compound | Substituent(s) | λmax (nm) in Ethanol |
| Pyrimidine | - | ~243 |
| 2-Bromopyrimidine | 2-Br | 255, 305 |
| 5-Bromopyrimidine | 5-Br | 262 |
| 2-Amino-5-bromopyrimidine | 2-NH2, 5-Br | 258, 310 |
| 2-Chloro-5-bromopyrimidine | 2-Cl, 5-Br | 265 |
Data synthesized from available literature; minor variations may be observed based on experimental conditions.
From the data, it is evident that the introduction of a bromine atom generally leads to a bathochromic shift (a shift to longer wavelengths) in the absorption maximum compared to the parent pyrimidine molecule. The position of the bromine atom also influences the λmax.
For a more fundamental comparison, the gas-phase absorption maxima of 2- and 5-bromopyrimidine have been determined with high accuracy using vacuum ultraviolet (VUV) spectroscopy[1][2]. While not directly comparable to solution-phase data due to the absence of solvent interactions, these values provide insight into the intrinsic electronic properties of the molecules.
Table 2: Gas-Phase VUV Absorption Maxima of Bromopyrimidine Isomers
| Compound | Absorption Band (eV) | Approximate λmax (nm) |
| 2-Bromopyrimidine | 3.7–4.6 | ~300 |
| 4.6–5.7 | ~240 | |
| 5-Bromopyrimidine | 3.7–4.6 | ~300 |
| 4.6–5.7 | ~240 |
Data converted from electron volts (eV) to nanometers (nm). The ranges represent broad absorption bands.[1][2]
The VUV spectra reveal that both 2- and 5-bromopyrimidine have similar absorption features at lower energies, with more significant deviations at higher energies[1][2].
Experimental Protocol for Determining UV-Vis Absorption Maxima
This section provides a detailed, step-by-step methodology for obtaining the UV-Vis absorption spectrum of a brominated pyrimidine derivative.
Materials and Equipment:
-
Double-beam UV-Vis spectrophotometer
-
Matched quartz cuvettes (1 cm path length)
-
Spectroscopic grade solvent (e.g., ethanol or methanol)
-
Analytical balance
-
Volumetric flasks and pipettes
-
The brominated pyrimidine derivative of interest
Step-by-Step Methodology:
-
Solvent Selection: Choose a solvent that dissolves the sample and is transparent in the UV region of interest (typically >220 nm for ethanol and methanol).
-
Preparation of a Stock Solution: Accurately weigh a small amount of the brominated pyrimidine derivative (e.g., 1-5 mg) and dissolve it in the chosen solvent in a volumetric flask (e.g., 10 or 25 mL) to create a stock solution of known concentration.
-
Preparation of a Dilute Solution: From the stock solution, prepare a dilute solution with an expected absorbance in the range of 0.2 to 0.8 AU (Absorbance Units) at the λmax. This typically corresponds to a concentration in the micromolar range.
-
Instrument Setup:
-
Turn on the spectrophotometer and allow the lamps to warm up for at least 15-20 minutes.
-
Set the wavelength range for the scan (e.g., 200-400 nm).
-
-
Baseline Correction:
-
Fill both the sample and reference cuvettes with the pure solvent.
-
Place them in the respective holders in the spectrophotometer.
-
Run a baseline scan to zero the instrument across the entire wavelength range. This corrects for any absorbance from the solvent and the cuvettes.
-
-
Sample Measurement:
-
Empty the sample cuvette and rinse it with a small amount of the dilute sample solution before filling it.
-
Place the sample cuvette back into the sample holder.
-
Run the sample scan. The instrument will record the absorbance of the sample as a function of wavelength.
-
-
Data Analysis:
-
The resulting spectrum will show one or more absorption peaks.
-
Identify the wavelength at which the maximum absorbance occurs (λmax).
-
Record the λmax and the corresponding absorbance value.
-
Caption: Experimental workflow for determining the UV-Vis absorption maximum.
The Influence of Solvent Polarity
The choice of solvent can significantly alter the position of the absorption maximum, a phenomenon known as solvatochromism. This is due to the differential stabilization of the ground and excited states of the molecule by the solvent molecules.
-
π → π transitions:* In these transitions, the excited state is generally more polar than the ground state. Polar solvents will stabilize the more polar excited state to a greater extent than the ground state, leading to a smaller energy gap for the transition. This results in a bathochromic (red) shift (shift to longer wavelengths) with increasing solvent polarity.
-
n → π transitions:* For n → π* transitions, the ground state is typically more polar due to the presence of lone pair electrons. Polar, protic solvents can form hydrogen bonds with these lone pairs, stabilizing the ground state more than the excited state. This increases the energy gap for the transition, resulting in a hypsochromic (blue) shift (shift to shorter wavelengths) with increasing solvent polarity.
Caption: Solvent effects on n-π* and π-π* transition energies.
Conclusion
The UV-Vis absorption characteristics of brominated pyrimidine derivatives are a sensitive function of the position and number of bromine substituents, as well as the solvent environment. Generally, bromination leads to a bathochromic shift in the π → π* absorption bands. Understanding these spectral properties is crucial for the characterization of novel pyrimidine-based compounds and for quality control during their synthesis and formulation. The provided experimental protocol offers a robust framework for obtaining reliable and reproducible UV-Vis absorption data. By considering both the empirical data and the underlying electronic principles, researchers can effectively utilize UV-Vis spectroscopy as a tool in the development of new therapeutic agents.
References
-
Boarland, M. P. V., & McOmie, J. F. W. (1952). Pyrimidines. Part II. The ultra-violet absorption spectra of some monosubstituted pyrimidines. Journal of the Chemical Society (Resumed), 3716-3722. [Link]
-
Li, Y., et al. (2018). Substituent effects on the UV absorption energy of 2,5-disubstituted pyrimidines. Journal of the Chinese Chemical Society, 65(11), 1311-1318. [Link]
-
Et-tahir, A., et al. (2014). Gas-phase UV absorption spectra of pyrazine, pyrimidine and pyridazine. Journal of Quantitative Spectroscopy and Radiative Transfer, 133, 159-165. [Link]
-
Ferreira da Silva, F., et al. (2021). Excited States of Bromopyrimidines Probed by VUV Photoabsorption Spectroscopy and Theoretical Calculations. International Journal of Molecular Sciences, 22(12), 6460. [Link]
-
Wenzel, T. (2023). 2.4: Effect of Solvent. Chemistry LibreTexts. [Link]
-
Purdue University. (2012). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. [Link]
-
Bolognesi, P., et al. (2021). Excited States of Bromopyrimidines Probed by VUV Photoabsorption Spectroscopy and Theoretical Calculations. International journal of molecular sciences, 22(12), 6460. [Link]
-
Shimadzu. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. [Link]
Sources
Elemental analysis data for 2-Pyrimidinamine, 5-bromo-N,N,4,6-tetramethyl-
An In-Depth Technical Guide to the Elemental Analysis of 2-Pyrimidinamine, 5-bromo-N,N,4,6-tetramethyl-
In the landscape of pharmaceutical research and drug development, the precise characterization of novel chemical entities is paramount. This guide provides a comprehensive overview of the elemental analysis of 2-Pyrimidinamine, 5-bromo-N,N,4,6-tetramethyl-, a substituted pyrimidine derivative. As a Senior Application Scientist, this document will delve into the theoretical and practical aspects of elemental analysis, offering a comparative framework, detailed experimental protocols, and an exploration of alternative analytical techniques. The objective is to equip researchers, scientists, and drug development professionals with the necessary insights to ensure the identity, purity, and integrity of their synthesized compounds.
The Critical Role of Elemental Analysis
Elemental analysis is a fundamental analytical technique that determines the elemental composition of a sample.[1] For a novel compound like 2-Pyrimidinamine, 5-bromo-N,N,4,6-tetramethyl-, this technique serves as a primary method to confirm its empirical formula. The data obtained are crucial for verifying the successful synthesis of the target molecule and for assessing its purity.[2][3] Regulatory bodies and scientific publications often mandate elemental analysis data as a cornerstone of a compound's characterization portfolio.
The molecular formula of 2-Pyrimidinamine, 5-bromo-N,N,4,6-tetramethyl- is determined to be C₈H₁₂BrN₃. The theoretical elemental composition, derived from its molecular formula and the atomic weights of its constituent elements, provides a benchmark against which experimental results are compared.
Comparative Analysis: Theoretical vs. Experimental Data
A direct comparison between the theoretical and experimentally determined elemental composition is the gold standard for verifying a compound's identity and purity. Any significant deviation can indicate the presence of impurities, residual solvents, or an incorrect molecular structure.
Theoretical Elemental Composition
The theoretical elemental percentages for 2-Pyrimidinamine, 5-bromo-N,N,4,6-tetramethyl- (C₈H₁₂BrN₃, Molecular Weight: 230.11 g/mol ) are calculated as follows:
-
Carbon (C): 41.76%
-
Hydrogen (H): 5.25%
-
Nitrogen (N): 18.26%
-
Bromine (Br): 34.72%
A Case Study with a Structural Analogue
Due to the novel nature of 2-Pyrimidinamine, 5-bromo-N,N,4,6-tetramethyl-, publicly available experimental elemental analysis data is scarce. To illustrate a practical comparison, we will reference experimental data for a structurally related compound, 2-Amino-5-bromo-6-butylpyrimidin-4(3H)-one (C₈H₁₂BrN₃O), as reported in a peer-reviewed study.[4]
| Element | Theoretical % (C₈H₁₂BrN₃) | Theoretical % (C₈H₁₂BrN₃O) | Experimental % (C₈H₁₂BrN₃O)[4] |
| Carbon (C) | 41.76 | 39.04 | 38.82 |
| Hydrogen (H) | 5.25 | 4.91 | 4.70 |
| Nitrogen (N) | 18.26 | 17.07 | 16.90 |
This comparison highlights the typical, minor deviations observed between theoretical and experimental values in real-world scenarios. Discrepancies of ±0.4% are generally considered acceptable and can be attributed to instrumental factors or minor, analytically insignificant impurities.
Complementary Analytical Techniques
While elemental analysis is a powerful tool, a comprehensive characterization of 2-Pyrimidinamine, 5-bromo-N,N,4,6-tetramethyl- should be supported by other analytical methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons (¹H NMR) and carbons (¹³C NMR).
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure.
-
Chromatographic Techniques (HPLC, GC): Used to assess the purity of the compound by separating it from any impurities.
Experimental Protocol for CHN Elemental Analysis
The following is a generalized protocol for the determination of Carbon, Hydrogen, and Nitrogen content in a sample using a modern CHN elemental analyzer.
Objective: To experimentally determine the percentage of Carbon, Hydrogen, and Nitrogen in a sample of 2-Pyrimidinamine, 5-bromo-N,N,4,6-tetramethyl-.
Materials:
-
2-Pyrimidinamine, 5-bromo-N,N,4,6-tetramethyl- sample (1-3 mg)
-
Tin capsules
-
Microbalance
-
CHN Elemental Analyzer
-
Certified organic analytical standards (e.g., Acetanilide)
Procedure:
-
Instrument Calibration: Calibrate the CHN analyzer using a certified standard. This ensures the accuracy of the measurements.
-
Sample Preparation:
-
Accurately weigh 1-3 mg of the dried 2-Pyrimidinamine, 5-bromo-N,N,4,6-tetramethyl- sample into a tin capsule using a microbalance.
-
Fold the tin capsule to securely enclose the sample.
-
-
Combustion:
-
Introduce the encapsulated sample into the combustion chamber of the elemental analyzer.
-
The sample is combusted at a high temperature (typically ~900-1000 °C) in a stream of pure oxygen. This process converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂) and its oxides (NOx).
-
-
Reduction and Separation:
-
The combustion gases are passed through a reduction furnace (typically containing copper) to convert nitrogen oxides to N₂.
-
The resulting gas mixture (CO₂, H₂O, N₂, and excess O₂) is then passed through a separation column.
-
-
Detection:
-
A thermal conductivity detector (TCD) measures the concentration of CO₂, H₂O, and N₂ in the gas stream.
-
-
Data Analysis:
-
The instrument's software calculates the percentage of C, H, and N in the original sample based on the detector's response and the initial sample weight.
-
Caption: Workflow for CHN Elemental Analysis.
Structural Visualization
A clear understanding of the molecular structure is essential for interpreting analytical data.
Caption: Structures of the target compound and its analogue.
Conclusion
Elemental analysis remains an indispensable technique in the chemical and pharmaceutical sciences for the verification of the elemental composition and purity of synthesized compounds. For 2-Pyrimidinamine, 5-bromo-N,N,4,6-tetramethyl-, a combination of theoretical calculations, comparison with experimental data from analogous structures, and the use of complementary analytical techniques provides a robust framework for its comprehensive characterization. The methodologies and comparative analyses presented in this guide are designed to ensure the scientific rigor required in modern drug discovery and development.
References
-
Singh, K., et al. (2012). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Bioorganic & Medicinal Chemistry Letters, 22(4), 1779-1782. [Link]
-
Clariant Analytical Sciences. Elemental Analysis and Chemical Properties. [Link]
-
Gomez, J. A., et al. (2015). Elemental Analysis: Incorporating a Classic Analytical Technique into The Undergraduate Curricula. World Journal of Chemical Education, 3(4), 89-92. [Link]
-
Universidad Complutense de Madrid. Elemental Microanalysis: The Study of Life-Associated Chemical Elements. [Link]
-
Smithers. (2020). Elemental Analysis for the Pharmaceutical Industry Q&A. [Link]
Sources
- 1. smithers.com [smithers.com]
- 2. nmrmbc.com [nmrmbc.com]
- 3. ELEMENTAL MICROANALYSIS: THE STUDY OF LIFE-ASSOCIATED CHEMICAL ELEMENTS | Office for the Transfer of Research Results [ucm.es]
- 4. Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
2-Pyrimidinamine, 5-bromo-N,N,4,6-tetramethyl- proper disposal procedures
Topic: 2-Pyrimidinamine, 5-bromo-N,N,4,6-tetramethyl- Proper Disposal Procedures CAS Number: 1083329-52-5[1]
Executive Summary: Immediate Action Plan
Status: Halogenated Organic Waste Primary Hazard: Irritant / Potentially Toxic / Aquatic Hazard Disposal Method: High-Temperature Incineration (via EHS/Waste Vendor)[1]
Critical Do's:
-
DO segregate this chemical from non-halogenated solvents.[1]
-
DO collect as "Solid Hazardous Waste" if in pure powder form.[1]
-
DO collect in "Halogenated Waste" carboys if dissolved in organic solvents.[1]
-
DO label all containers explicitly with the full chemical name and "Halogenated."
Critical Don'ts:
-
DO NOT dispose of down the drain (Sanitary Sewer).
-
DO NOT mix with strong oxidizers or acids.[1]
-
DO NOT place in regular trash or biohazard bags.[1]
Chemical Identification & Hazard Profile
Before handling waste, verify the material identity to ensure compatibility.
| Parameter | Details |
| Chemical Name | 5-Bromo-N,N,4,6-tetramethylpyrimidin-2-amine |
| CAS Number | 1083329-52-5 |
| Molecular Formula | C₈H₁₂BrN₃ |
| Physical State | Solid (Powder/Crystalline) |
| Chemical Class | Halogenated Heteroaromatic Amine |
| Key Hazards | Skin/Eye Irritant (H315, H319), Aquatic Toxicity (H411)* |
*Hazard classification inferred from structural analogs (e.g., 2-amino-5-bromopyrimidine) in the absence of a specific GHS monograph.[1]
Waste Characterization & Segregation
Proper characterization is the single most effective way to reduce disposal costs and safety risks. This compound contains Bromine , classifying it strictly as Halogenated Waste .[1]
The "Halogen Rule"
In waste management, the presence of a halogen atom (F, Cl, Br, I) dictates the disposal stream.[2]
-
Why it matters: When incinerated, halogenated compounds release acid gases (e.g., HBr). Facilities must use scrubbers to neutralize these gases.[1] Mixing halogenated waste with non-halogenated waste forces the entire volume to be treated as halogenated, significantly increasing disposal costs.
Segregation Protocol
-
Solid Waste: Collect pure substance, contaminated gloves, and weigh boats in a wide-mouth HDPE jar or clear hazardous waste bag.[1]
-
Liquid Waste: If the substance is dissolved in a solvent (e.g., DMSO, Methanol):
-
If Solvent is Halogenated (e.g., DCM): Combine in the "Halogenated" carboy.
-
If Solvent is Non-Halogenated (e.g., Acetone): The mixture becomes Halogenated Waste. You MUST dispose of it in the "Halogenated" stream.
-
Step-by-Step Disposal Workflows
Scenario A: Disposal of Pure Solid / Stock
-
Container: Use a clear, sealable container (Glass or HDPE).
-
Labeling: Attach a hazardous waste tag.
-
Storage: Store in a satellite accumulation area (SAA) inside a secondary containment tray until pickup.
Scenario B: Disposal of Reaction Mixtures (Liquid)
-
Container: 5-Gallon (20L) HDPE Carboy or 4L Amber Glass Jug.
-
Compatibility: Ensure the carboy does not contain strong acids (Nitric acid) or oxidizers, as amines can react exothermically or form unstable N-halo species.[1]
-
Labeling: Mark the tag as "Halogenated Solvent Waste" .[1] List the solvent (e.g., "Methanol 95%") and the solute (e.g., "Brominated Pyrimidine 5%").
Scenario C: Spill Cleanup
-
Isolate: Evacuate the immediate area if dust is airborne.
-
PPE: Wear Nitrile gloves, lab coat, and safety goggles.[1] Use a P95/N95 dust mask if powder is loose.[1]
-
Containment:
-
Decontamination: Wipe surface with a mild detergent and water.[1] Dispose of all cleanup materials as Solid Hazardous Waste .
Decision Logic & Workflow (Visual)
The following diagram illustrates the decision process for disposing of this specific compound.
Caption: Decision tree for segregating 5-bromo-N,N,4,6-tetramethyl-2-pyrimidinamine waste streams.
Regulatory Compliance (RCRA & EPA)
While this specific CAS (1083329-52-5) is not explicitly listed on the EPA P-List (Acutely Toxic) or U-List (Toxic), it is regulated under the Resource Conservation and Recovery Act (RCRA) based on its characteristics and composition.[1]
-
Waste Coding:
-
If the waste is pure, it is generally classified as Non-Regulated Hazardous Waste (unless it exhibits toxicity via TCLP, which is rare for this class). However, best practice treats it as Toxic .
-
If mixed with solvents, the solvent codes apply (e.g., F002 for halogenated solvents, D001 for ignitable solvents).
-
Universal Rule: Because it contains Bromine, it must be incinerated at a facility permitted for halogenated organics to comply with 40 CFR 264 (Standards for Owners and Operators of Hazardous Waste Treatment, Storage, and Disposal Facilities).
-
References
-
U.S. Environmental Protection Agency (EPA). Hazardous Waste Characteristics - A User-Friendly Reference Document.[1] October 2009.[1] [Link][1]
-
U.S. Environmental Protection Agency (EPA). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. 40 CFR Part 261.[1][4][5] [Link][1]
-
National Institutes of Health (NIH). Waste Disposal Guide - Chemical Waste Segregation.[1][Link][1]
-
PubChem. Compound Summary: 5-Bromo-N,N,4,6-tetramethylpyrimidin-2-amine (CAS 1083329-52-5).[1][6][7][8][Link][1]
Sources
- 1. 17321-93-6 CAS Manufactory [m.chemicalbook.com]
- 2. reading.ac.uk [reading.ac.uk]
- 3. CompTox Chemicals Dashboard [comptox.epa.gov]
- 4. epa.gov [epa.gov]
- 5. Hazardous Waste Codes [40 CFR 261.33] | Environmental Resource Center [ercweb.com]
- 6. 4214-57-7|2-Amino-5-bromo-4,6-dimethylpyrimidine|BLD Pharm [bldpharm.com]
- 7. Gagri Global IT Services Pvt. Ltd. 제품 목록-사서함-페이지 12-Chemicalbook [chemicalbook.com]
- 8. 17321-93-6|2-Amino-5-bromo-4-methylpyrimidine|BLD Pharm [bldpharm.com]
Standard Operating Procedure: Handling & Disposal of 5-Bromo-N,N,4,6-tetramethylpyrimidin-2-amine
As a Senior Application Scientist, I have designed this procedural guide to provide researchers and drug development professionals with a rigorous, self-validating framework for handling 2-Pyrimidinamine, 5-bromo-N,N,4,6-tetramethyl- (CAS: 1083329-52-5)[1],[2].
Handling halogenated pyrimidines requires more than rote compliance; it requires a mechanistic understanding of their chemical behavior. This guide bridges the gap between toxicological theory and practical laboratory execution, ensuring your workflows remain safe, compliant, and scientifically sound.
Mechanistic Toxicology & Hazard Assessment
To design an effective safety protocol, we must first understand why this compound is hazardous. 5-Bromo-N,N,4,6-tetramethylpyrimidin-2-amine is a brominated pyrimidine derivative[1]. Its hazard profile is driven by two primary structural features:
-
Electrophilic Reactivity (Sensitization & Irritation): The bromo-substituent at the 5-position renders the pyrimidine ring highly electron-deficient. This increases its reactivity toward biological nucleophiles (such as proteins in the skin and eyes), making it a potent irritant. Direct contact can cause severe skin irritation (H315), eye damage (H319), and respiratory tract irritation (H335)[3],[4].
-
Cytotoxic & Genotoxic Potential: Structurally homologous (such as 5-bromo-2'-deoxyuridine, BrdU) are heavily documented for their cytotoxic and mutagenic properties[5]. They can induce genomic instability, increase sister chromatid exchange (SCE), and inhibit essential DNA repair enzymes like PARP[5]. While this specific compound is an intermediate rather than a nucleoside analog, its structural homology dictates that it must be handled as a suspected genotoxin and cytotoxin to prevent long-term occupational exposure risks[4],[5].
Mandatory Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient for halogenated pyrimidines. The following matrix outlines the required protective gear, engineered specifically to mitigate the permeation and aerosolization risks associated with this compound[3].
| PPE Category | Specification & Requirement | Causality / Rationale |
| Hand Protection | Double-gloved Nitrile. Inner layer: | Halogenated organics can permeate thin latex/nitrile. The outer glove acts as a sacrificial layer to be discarded immediately upon chemical contact. |
| Eye/Face Protection | ANSI Z87.1 compliant chemical splash goggles. | Safety glasses with side shields do not provide adequate vapor/dust seal against severe eye irritants. |
| Body Protection | Flame-resistant lab coat (Nomex/equivalent) fully buttoned. | Prevents trans-dermal absorption of aerosolized powders settling on clothing. |
| Respiratory & Engineering | Class II Type A2 Biological Safety Cabinet (BSC) or Chemical Fume Hood. | Self-Validation: Always verify hood face velocity is 80–120 fpm before opening the chemical vial. If ventilation fails, a NIOSH P100 respirator is mandatory. |
Operational Workflows: Safe Weighing & Solubilization
The highest risk of exposure occurs during the transfer and weighing of the dry powder, where static charge can cause micro-aerosolization.
Step-by-Step Protocol
-
Pre-Operational Verification: Verify the fume hood monitor reads between 80–120 fpm. Clear the workspace of all incompatible materials (e.g., strong oxidizing agents).
-
Static Mitigation: Halogenated pyrimidine powders accumulate static charge. Do not use standard plastic weigh boats. Use an anti-static ionizer bar or grounded anti-static weighing boats. Causality: Static discharge repels the powder, creating an invisible cloud of toxic particulates that can bypass standard airflow.
-
Transfer & Weighing: Tare the anti-static boat. Carefully transfer the powder using a micro-spatula. Keep the container as close to the boat as possible to minimize the drop height.
-
In-Hood Solubilization: Dissolve the compound in your target solvent (e.g., DMSO, DMF) inside the fume hood before transporting it to your bench. Causality: Transporting solutions in sealed vials is exponentially safer than transporting dry, dispersible powders across the laboratory.
-
Decontamination: Wipe down the analytical balance and surrounding hood surface with a 70% Isopropanol-dampened wipe, followed by a soap and water wash.
Fig 1: Step-by-step operational workflow for the safe weighing and solubilization of the compound.
Emergency Response & Spill Management
In the event of a spill, immediate containment is required to prevent facility-wide contamination[3].
Small Spill Protocol (< 50 g or < 50 mL)
-
Halt & Upgrade PPE: Stop work. Don a P100 particulate respirator if the powder has fallen outside the fume hood.
-
Dampen (Do Not Sweep): For solid spills, gently cover the powder with a paper towel dampened with water or a compatible solvent. Causality: Sweeping dry powder generates airborne dust. Dampening increases particle cohesion and mass, neutralizing the inhalation hazard[3].
-
Collect: Use a non-sparking scoop to transfer the dampened mass into a hazardous waste container.
-
Chemical Decontamination: Wash the spill area with a 10% bleach solution (to degrade active organic residues), followed by a thorough water rinse.
Large Spill Protocol (> 50 g)
-
Evacuate: Immediately evacuate the laboratory and close all doors to isolate the HVAC zone.
-
Notify: Contact your institution's Environmental Health and Safety (EHS) department. Do not attempt to clean a large-scale halogenated powder spill without a self-contained breathing apparatus (SCBA).
Fig 2: Logical decision tree for managing and decontaminating halogenated pyrimidine spills.
Waste Disposal Plan
Improper disposal of halogenated compounds poses severe environmental risks and violates EPA/RCRA regulations[3].
-
Classification: All materials contacting this compound (including pipette tips, weigh boats, and Kimwipes) must be classified as Halogenated Organic Waste .
-
Segregation: Never mix halogenated waste with non-halogenated solvents. Causality: Halogenated waste requires specialized high-temperature incineration to prevent the formation of toxic dioxins. Mixing waste streams exponentially increases disposal costs and risks exothermic chemical incompatibilities.
-
Storage: Store waste in clearly labeled, tightly sealed High-Density Polyethylene (HDPE) containers. Do not dispose of this chemical down the drain under any circumstances[3].
References
-
Haskins, J.S., et al. "Evaluating the Genotoxic and Cytotoxic Effects of Thymidine Analogs, 5-Ethynyl-2′-Deoxyuridine and 5-Bromo-2′-Deoxyurdine to Mammalian Cells." International Journal of Molecular Sciences, 2020. URL:[Link]
Sources
- 1. 1083329-52-5|5-Bromo-N,N,4,6-tetramethylpyrimidin-2-amine|BLD Pharm [bldpharm.com]
- 2. Gagri Global IT Services Pvt. Ltd. Produktliste-E-Mail-Seite 12-Chemicalbook [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Evaluating the Genotoxic and Cytotoxic Effects of Thymidine Analogs, 5-Ethynyl-2′-Deoxyuridine and 5-Bromo-2′-Deoxyurdine to Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
